Product packaging for Methyl 2-keto-L-gulonate(Cat. No.:CAS No. 3031-98-9)

Methyl 2-keto-L-gulonate

Cat. No.: B1295629
CAS No.: 3031-98-9
M. Wt: 208.17 g/mol
InChI Key: KPHIBLNUVRGOGU-LMVFSUKVSA-N
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Description

Methyl 2-keto-L-gulonate is a useful research compound. Its molecular formula is C7H12O7 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163924. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O7 B1295629 Methyl 2-keto-L-gulonate CAS No. 3031-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate
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InChI

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KPHIBLNUVRGOGU-LMVFSUKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

COC(=O)C(=O)[C@H]([C@@H]([C@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12O7
Source PubChem
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DSSTOX Substance ID

DTXSID50184405
Record name Methyl 2-keto-L-gulonate
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Molecular Weight

208.17 g/mol
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CAS No.

3031-98-9
Record name Methyl L-xylo-2-hexulosonate
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Record name Methyl 2-keto-L-gulonate
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Record name Methyl 2-keto-L-gulonate
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Record name L-xylo-2-Hexulosonic acid, methyl ester
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Record name METHYL 2-KETO-L-GULONATE
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-keto-L-gulonate: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-keto-L-gulonate, also known as Methyl L-xylo-2-hexulosonate, is a pivotal intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C).[1][2][3] As an essential nutrient and a significant antioxidant, the efficient synthesis of Vitamin C is of paramount importance in the pharmaceutical and food industries. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound, tailored for professionals in research and development.

Chemical Structure and Identification

This compound is the methyl ester of 2-keto-L-gulonic acid. Its chemical structure is characterized by a six-carbon backbone with a ketone group at the C2 position and a methyl ester at the C1 position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing synthetic routes, purification processes, and formulation studies.

PropertyValueReference
Molecular Formula C₇H₁₂O₇[1][4]
Molecular Weight 208.17 g/mol [1][4]
CAS Number 3031-98-9[1]
Melting Point 158-159 °C[1][4]
Boiling Point (Predicted) 495.4 ± 45.0 °C[1][4]
Density (Predicted) 1.532 ± 0.06 g/cm³[1][4]
Solubility DMSO (Slightly), Water (Slightly, Sonicated)[1]
Physical Form Solid, Pale Brown to Light Brown[1]
Stability Hygroscopic, Unstable in Acidic Solution[1]
pKa (Predicted) 11.28 ± 0.20[1]
LogP (Predicted) -3.19650[4]

Synthesis of this compound

The primary industrial synthesis of this compound involves the esterification of its precursor, 2-keto-L-gulonic acid (2-KGA). 2-KGA is typically produced through a two-step fermentation process.[5][6]

Precursor Synthesis: 2-keto-L-gulonic Acid (2-KGA)

The production of 2-KGA is a well-established biotechnological process:

  • Step 1 Fermentation: D-sorbitol is converted to L-sorbose by the bacterium Gluconobacter oxydans.[5][6]

  • Step 2 Fermentation: L-sorbose is then converted to 2-KGA using a co-culture of Ketogulonicigenium vulgare and associated bacteria, such as Bacillus cereus or Bacillus pumilus.[5][6]

G Synthesis of 2-keto-L-gulonic Acid (2-KGA) A D-Sorbitol B L-Sorbose A->B  Gluconobacter oxydans (Fermentation Step 1) C 2-keto-L-gulonic Acid (2-KGA) B->C  Ketogulonicigenium vulgare + associated bacteria (Fermentation Step 2)

Caption: Microbial Synthesis of 2-keto-L-gulonic Acid.

Esterification to this compound

The conversion of 2-KGA to its methyl ester is a critical step for the subsequent lactonization to form L-ascorbic acid.

Experimental Protocol: Continuous Esterification of 2-keto-L-gulonic Acid

This protocol is based on a continuous process for the manufacture of this compound.[7]

Objective: To continuously esterify 2-keto-L-gulonic acid with methanol to produce this compound.

Materials and Equipment:

  • 2-keto-L-gulonic acid

  • Methanol

  • Acidic ion exchanger (e.g., Amberlyst 15)

  • Jacketed chromatography column

  • High-performance liquid chromatography (HPLC) pump

  • Receiving vessel

  • Rotary evaporator

  • Sintered glass suction filter

Methodology:

  • Reaction Setup: A jacketed chromatography column is filled with a slurry of the acidic ion exchanger in methanol. The column is maintained at a constant temperature (e.g., 60°C) by circulating a heating fluid through the jacket.

  • Esterification: A solution of 2-keto-L-gulonic acid in methanol is continuously pumped through the heated column. The flow rate is adjusted to achieve an average residence time of between 10 and 120 minutes.[7] The reaction can be carried out under a slight over-pressure to facilitate the process.[7]

  • Collection: The eluate from the column, containing this compound, unreacted 2-keto-L-gulonic acid, and methanol, is collected in a receiving vessel.

  • Isolation and Purification:

    • The collected solution is concentrated under reduced pressure using a rotary evaporator at a bath temperature of approximately 50°C.[7]

    • Concentration is continued until a crystal slurry is formed.

    • The slurry is then cooled to allow for further crystallization.

    • The crystalline this compound is isolated by suction filtration through a sintered glass suction filter.

    • The crystals are washed with cold methanol (-10°C) to remove impurities.[7]

  • Drying: The purified crystals are dried under vacuum to yield the final product.

G Workflow for Synthesis and Purification A Prepare solution of 2-keto-L-gulonic acid in methanol B Pump solution through heated column with acidic ion exchanger A->B C Collect eluate B->C D Concentrate eluate (Rotary Evaporator) C->D E Cool for crystallization D->E F Isolate crystals (Suction Filtration) E->F G Wash with cold methanol F->G H Dry under vacuum G->H I Pure this compound H->I

Caption: Experimental Workflow for this compound Synthesis.

Conversion to L-Ascorbic Acid (Vitamin C)

This compound is a direct precursor to L-ascorbic acid. The conversion is achieved through a lactonization reaction, which is typically base-catalyzed.

Reaction Pathway:

The methyl ester undergoes intramolecular cyclization to form the γ-lactone ring characteristic of L-ascorbic acid. This reaction is often carried out by treating this compound with a base, such as sodium methoxide in methanol, followed by acidification.[8]

G Conversion to L-Ascorbic Acid A This compound B Intermediate Enolate A->B  Base (e.g., NaOCH₃) in Methanol C L-Ascorbic Acid B->C  Acidification (e.g., HCl)

Caption: Pathway from this compound to Vitamin C.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy group (a singlet around 3.7-3.8 ppm), as well as complex multiplets for the protons on the carbon backbone and the hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum would feature a signal for the ester carbonyl carbon (around 170 ppm), the ketone carbonyl carbon (further downfield, potentially >190 ppm), the methoxy carbon (around 52 ppm), and signals for the carbons bearing hydroxyl groups in the 60-80 ppm range.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad absorption for the O-H stretching of the hydroxyl groups (around 3300-3500 cm⁻¹), a sharp absorption for the C=O stretching of the ester (around 1735-1750 cm⁻¹), and another C=O stretching band for the ketone (around 1715 cm⁻¹).

Conclusion

This compound is a crucial, non-naturally occurring intermediate in the synthesis of L-ascorbic acid. A thorough understanding of its chemical properties, structure, and synthetic pathways is essential for optimizing the production of Vitamin C. The methodologies outlined in this guide, from the microbial synthesis of its precursor to its chemical conversion and purification, provide a solid foundation for researchers and professionals in the field of drug development and chemical manufacturing. Further research into optimizing reaction conditions and developing more efficient catalytic systems will continue to be an area of active interest.

References

An In-depth Technical Guide to Methyl 2-keto-L-gulonate: Synthesis, Properties, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-keto-L-gulonate, a pivotal intermediate in the synthesis of L-ascorbic acid (Vitamin C), holds a significant position in both historical and modern industrial chemistry. This technical guide provides a comprehensive overview of its chemical properties, CAS number, and molecular weight. It delves into the primary synthesis methodologies, including the classic Reichstein process and the more contemporary two-stage fermentation route, offering detailed experimental protocols and quantitative data for comparison. Furthermore, this document elucidates the biochemical pathways involved in its formation and its subsequent conversion to Vitamin C, supported by detailed diagrams. While its principal application remains in the large-scale production of Vitamin C, this guide also addresses its relevance to researchers and professionals in the fields of biotechnology and drug development.

Core Properties of this compound

This compound is the methyl ester of 2-keto-L-gulonic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

PropertyValueReference(s)
CAS Number 3031-98-9[1][2][3]
Molecular Formula C₇H₁₂O₇[1][3]
Molecular Weight 208.17 g/mol [1][3]
Melting Point 158-159 °C[3]
Boiling Point (Predicted) 495.4 ± 45.0 °C[3]
Density (Predicted) 1.532 ± 0.06 g/cm³[3]
Solubility Slightly soluble in DMSO and water (sonication may be required)[3]
Appearance Pale brown to light brown solid[3]

Synthesis Methodologies and Experimental Protocols

The production of this compound is intrinsically linked to the synthesis of its precursor, 2-keto-L-gulonic acid (2-KGA). Two primary industrial pathways have been established for the large-scale production of 2-KGA: the Reichstein process and the two-stage fermentation process.

The Reichstein Process

Developed in the 1930s, the Reichstein process is a chemo-microbial method that has been a cornerstone of industrial Vitamin C production.[4] This multi-step synthesis starts with D-glucose and involves a key fermentation step to establish the correct stereochemistry.[4]

Experimental Protocol: Esterification of 2-keto-L-gulonic Acid (Adapted from Industrial Processes)

This protocol provides a conceptual laboratory-scale procedure for the esterification of 2-KGA to this compound, based on principles outlined in industrial process patents.[5][6]

Materials:

  • 2-keto-L-gulonic acid (2-KGA)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (or a strong acid ion-exchange resin)

  • Sodium hydroxide/methanol solution (for subsequent lactonization, if desired)

  • Round-bottom flask with a distillation apparatus and a dropping funnel

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, distillation head, and dropping funnel, suspend 2-keto-L-gulonic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to the reflux temperature of methanol (approximately 65-70°C) with continuous stirring.

  • As the reaction proceeds, water is formed. To drive the equilibrium towards the ester, continuously distill off the methanol-water azeotrope.

  • Simultaneously, add fresh anhydrous methanol from the dropping funnel to maintain the reaction volume.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC). The reaction is typically complete within several hours.

  • Upon completion, crystals of this compound may precipitate upon cooling.

  • The product can be isolated by filtration and washed with cold methanol. Further purification can be achieved by recrystallization.

Two-Stage Fermentation Process

A more modern and environmentally benign approach to 2-KGA production is the two-stage fermentation process.[7][8] This method largely replaces chemical steps with microbial conversions, offering higher yields and reduced hazardous waste.[7][9]

Stage 1: D-Sorbitol to L-Sorbose

  • Microorganism: Gluconobacter oxydans[7][8]

  • Process: D-glucose is first chemically hydrogenated to D-sorbitol. Gluconobacter oxydans then ferments D-sorbitol to L-sorbose under aerobic conditions.[7]

  • Conditions: Temperature is maintained at 30-35°C and pH between 5.0 and 6.0.[7]

Stage 2: L-Sorbose to 2-keto-L-gulonic Acid

  • Microorganisms: A co-culture of Ketogulonicigenium vulgare and a helper strain such as Bacillus megaterium.[7][8]

  • Process: K. vulgare is responsible for the conversion of L-sorbose to 2-KGA, while the helper strain provides essential growth factors that K. vulgare cannot synthesize itself.[8]

  • Conditions: The fermentation is carried out at a controlled temperature (around 28-32°C) and pH (6.5-7.5).[10]

The resulting 2-KGA can then be esterified to this compound as described in the Reichstein process protocol.

Quantitative Data on Production Processes

The efficiency of Vitamin C synthesis is highly dependent on the yields of the intermediate steps. The following tables provide a comparative overview of the quantitative aspects of the Reichstein process and the two-stage fermentation.

Table 1: Yields of Key Steps in Vitamin C Synthesis Pathways

PathwayStepStarting MaterialProductReported YieldReference(s)
Reichstein Process HydrogenationD-GlucoseD-Sorbitol~100%[11]
FermentationD-SorbitolL-Sorbose60-95%[11]
Chemical OxidationL-Sorbose derivative2-keto-L-gulonic acid derivative~90%[11]
Hydrolysis2-keto-L-gulonic acid derivative2-keto-L-gulonic acid~75%[11]
Overall Yield D-Glucose Vitamin C ~60% [12]
Two-Stage Fermentation Stage 1 FermentationD-SorbitolL-Sorbose~98%[9]
Stage 2 FermentationL-Sorbose2-keto-L-gulonic acidUp to 89.5% conversion rate[13]
Overall Yield D-Sorbitol 2-keto-L-gulonic acid High [9]

Table 2: Optimal Conditions for 2-keto-L-gulonic Acid Production via Fermentation

ParameterOptimal ValueMicroorganism(s)Reference(s)
Temperature 29-35°CK. vulgare and B. megaterium[14]
pH 6.5 - 8.23K. vulgare and B. megaterium[10][14]
L-Sorbose Concentration 92.5 - 110 g/LK. vulgare and helper strain[13][15]
Fermentation Time 36 - 55 hoursK. vulgare and helper strain[8][13]
Maximum 2-KGA Titer 71.21 - 98.5 g/LK. vulgare and helper strain[13][15]

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is a critical part of the larger pathway for Vitamin C production. The following diagrams, rendered in DOT language, illustrate the key transformations in both the Reichstein process and the two-stage fermentation method.

Reichstein_Process D_Glucose D-Glucose D_Sorbitol D-Sorbitol D_Glucose->D_Sorbitol Hydrogenation (Ni catalyst) L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Fermentation (Acetobacter sp.) Diacetone_Sorbose Diacetone-L-sorbose L_Sorbose->Diacetone_Sorbose Acetonation KGA_derivative 2-Keto-L-gulonic acid derivative Diacetone_Sorbose->KGA_derivative Oxidation (KMnO4) KGA 2-Keto-L-gulonic Acid KGA_derivative->KGA Hydrolysis Me_KGA This compound KGA->Me_KGA Esterification (Methanol, H+) Vitamin_C L-Ascorbic Acid (Vitamin C) Me_KGA->Vitamin_C Lactonization

Caption: The Reichstein Process for Vitamin C Synthesis.

Two_Stage_Fermentation D_Sorbitol D-Sorbitol L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Stage 1 Fermentation (G. oxydans) KGA 2-Keto-L-gulonic Acid L_Sorbose->KGA Stage 2 Fermentation (K. vulgare + helper strain) Me_KGA This compound KGA->Me_KGA Esterification (Methanol, H+) Vitamin_C L-Ascorbic Acid (Vitamin C) Me_KGA->Vitamin_C Lactonization

Caption: The Two-Stage Fermentation Process for Vitamin C Synthesis.

Applications in Research and Drug Development

The primary and most well-documented application of this compound is as a crucial intermediate in the industrial synthesis of Vitamin C.[2][3] Its role in this context is to facilitate the final ring-closing (lactonization) step that forms the ascorbic acid molecule.

While direct applications of this compound in drug development are not widely reported in scientific literature, its structural motifs and stereochemistry may offer potential as a chiral building block in the synthesis of more complex molecules. The polyhydroxylated and keto-ester functionalities provide multiple points for chemical modification, making it a candidate for the development of novel carbohydrate-based therapeutics or as a starting material for the synthesis of other bioactive compounds. However, its predominant use remains in the efficient and large-scale production of Vitamin C. It is also noted as a monomer in the synthesis of polymers.[1]

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role as a direct precursor to Vitamin C. This guide has provided a detailed overview of its fundamental properties, synthesis via the Reichstein process and two-stage fermentation, and the associated quantitative data and biochemical pathways. For researchers and professionals in drug development, while its direct therapeutic applications are not established, its value as a readily available chiral precursor in synthetic chemistry should not be overlooked. The continued optimization of its production, particularly through biotechnological routes, underscores the ongoing importance of this key chemical intermediate.

References

Synthesis of "Methyl 2-keto-L-gulonate" from 2-keto-L-gulonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 2-keto-L-gulonate from 2-keto-L-gulonic acid, a critical intermediate in the industrial production of Vitamin C (L-ascorbic acid). This document provides a comprehensive overview of prevalent synthesis methodologies, quantitative data from various catalytic systems, and detailed experimental protocols.

Introduction

The esterification of 2-keto-L-gulonic acid (2-KLGA) to its methyl ester, this compound, is a fundamental reaction in the synthesis of ascorbic acid.[1] The reaction is an equilibrium-limited process, and therefore, various strategies are employed to drive the reaction towards the product side, primarily through the removal of water, a byproduct of the esterification. This guide explores the key parameters influencing this synthesis, including the choice of catalysts, reaction temperature, and methods for water removal.

Synthesis Methodologies

The primary method for the synthesis of this compound is the direct esterification of 2-keto-L-gulonic acid with methanol in the presence of an acidic catalyst. The reaction can be performed using either homogeneous or heterogeneous catalysts in batch or continuous flow systems.

Catalytic Systems

A variety of acidic catalysts have been successfully employed for this esterification.

  • Homogeneous Catalysts: Mineral acids such as sulfuric acid and organic acids like p-toluenesulfonic acid are effective homogeneous catalysts.[2] While offering high reaction rates, their use necessitates a neutralization step and can lead to challenges in separation and potential corrosion issues.

  • Heterogeneous Catalysts: Solid acid catalysts, including acidic ion-exchange resins (e.g., Amberlyst 15) and heteropoly acids (e.g., potassium 12-phosphotungstate - KPW), offer significant advantages.[3][4][5] These catalysts are easily separable from the reaction mixture, reusable, and generally less corrosive, making them suitable for continuous processes and more environmentally friendly.[4][5]

Reaction Equilibrium and Water Removal

The esterification of 2-keto-L-gulonic acid is a reversible reaction. To achieve high yields of the methyl ester, it is crucial to remove the water formed during the reaction.[2] Common techniques include:

  • Azeotropic Distillation: Utilizing an excess of the alcohol reactant (methanol) or an inert solvent to form an azeotrope with water, which is then removed by distillation.[2][6]

  • Reactive Distillation: The reaction and separation occur simultaneously in a distillation column.[2]

  • Liquid Film Evaporation: The esterification is carried out in a thin film on a heated surface, which facilitates the simultaneous removal of water.[2]

  • Continuous Flow Reactors: In continuous processes using packed bed reactors with solid acid catalysts, the continuous flow of reactants helps to shift the equilibrium towards the product.[7]

Quantitative Data Overview

The following tables summarize key quantitative data from various reported synthesis protocols.

Catalyst SystemReactant Concentration (2-KLGA in Methanol)Temperature (°C)Reaction TimeYield (%)Reference
Homogeneous Catalysts
Concentrated Sulfuric Acid200 kg 2-KLGA in 720 L Methanol68-705 hours (reflux)>90% (improved with online dehydration)[8]
Heterogeneous Catalysts
Acidic Ion Exchanger2.5 to 15 wt%Room Temperature - 8010 - 120 min (residence time)High conversion (residual 2-KLGA <1%)[7][9]
Potassium 12-phosphotungstate (KPW)200 g 2-KLGA solution in 1000 ml CH3OH65360 min~96%[5]
Cation Exchange Resin (D001)Not specified45 - 68Not specifiedRate increases with temperature[3]

Table 1: Comparison of Catalytic Systems for this compound Synthesis

ParameterValueConditionsReference
Optimal Temperature Range (Acidic Ion Exchanger)55 - 65 °CContinuous flow[7]
Average Residence Time (Acidic Ion Exchanger)10 - 120 minutesContinuous flow[7][9]
Superficial Velocity (Acidic Ion Exchanger)0.5 - 7.5 m/hContinuous flow[7]
Catalyst Loading (Homogeneous)0.001 to 0.2 mol per mol of 2-KLGABatch reaction[2]
Dehydration Rate (with continuous methanol introduction)93.5 - 100%Batch reaction with distillation[6]

Table 2: Key Process Parameters for this compound Synthesis

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Continuous Esterification using an Acidic Ion Exchanger

This protocol is based on a continuous process described in patent literature.[7]

Objective: To continuously produce this compound via esterification of 2-keto-L-gulonic acid using a solid acid catalyst.

Materials:

  • 2-keto-L-gulonic acid

  • Methanol

  • Acidic ion exchange resin (e.g., Amberlyst 15)

  • Jacketed glass reactor column

  • Pump

  • Receiving vessel

  • Rotary evaporator

  • Sintered glass suction filter

Procedure:

  • Prepare a solution of 2-keto-L-gulonic acid in methanol (e.g., 8-15 wt%).

  • Pack the jacketed glass reactor column with the acidic ion exchange resin.

  • Heat the column to the desired temperature (e.g., 60°C) by circulating a heating fluid through the jacket.

  • Continuously pump the 2-keto-L-gulonic acid/methanol solution through the packed bed reactor at a defined superficial velocity (e.g., 0.5-7.5 m/h) and average residence time (e.g., < 20 minutes).

  • Collect the esterification solution in a receiving vessel.

  • To isolate the product, concentrate the collected solution using a rotary evaporator at a bath temperature of 50°C and a pressure of 200 mbar to form a crystal slurry.

  • Cool the slurry to 4°C for several hours to promote further crystallization.

  • Filter the crystallizate using a sintered glass suction filter.

  • Wash the crystals with cold methanol (-10°C).

  • Dry the resulting this compound crystals.

Protocol 2: Batch Esterification with a Heteropoly Acid Catalyst

This protocol is adapted from a study on the use of potassium 12-phosphotungstate (KPW) as a catalyst.[5]

Objective: To synthesize this compound in a batch reactor using a reusable solid heteropoly acid catalyst.

Materials:

  • 2-keto-L-gulonic acid solution

  • Methanol

  • Potassium 12-phosphotungstate (KPW) catalyst

  • Stirred batch reactor with a heating mantle and condenser

Procedure:

  • Charge the batch reactor with a mixture of 200 g of a 2-keto-L-gulonic acid solution and 1000 ml of methanol.

  • Add 20 g of the KPW catalyst to the mixture.

  • Heat the mixture to 65°C while stirring at a rate of 500 rpm.

  • Maintain the reaction at this temperature under reflux for a specified duration (e.g., up to 360 minutes to achieve maximum yield).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid KPW catalyst from the solution by filtration. The catalyst can be washed, dried, and reused.

  • The filtrate containing this compound can be further processed for product isolation and purification as described in Protocol 1.

Protocol 3: Batch Esterification with Homogeneous Catalyst and Online Dehydration

This protocol is based on an industrial preparation method with simultaneous water removal.[6][8]

Objective: To improve the yield of this compound by removing water during a batch esterification process using a homogeneous catalyst.

Materials:

  • 2-keto-L-gulonic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Esterification reactor equipped with a stirrer, heating system, and a distillation setup (including a cyclone separator and condenser).

Procedure:

  • Add 200 kg of 2-keto-L-gulonic acid and 720 L of anhydrous methanol to a 1-ton esterification reactor.

  • Heat the mixture to 50-55°C with stirring until the 2-keto-L-gulonic acid is dissolved.

  • Carefully add 2.5 L of concentrated sulfuric acid to the reactor.

  • Increase the temperature to 68-70°C to initiate the esterification reaction and reflux.

  • Continuously distill off the methanol-water azeotrope. The vapor is passed through a cyclone separator to separate some of the methanol, which is condensed and refluxed back to the reactor.

  • The remaining vapor enters a distillation kettle where the temperature is controlled to evaporate the methanol, which is then condensed and returned to the reactor, while the water vapor is collected separately.

  • Continue the reaction under these conditions for approximately 5-6 hours. Crystals of this compound may start to deposit after about 3 hours.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis processes.

Synthesis_Workflow_Continuous cluster_prep Reactant Preparation cluster_reaction Continuous Reaction cluster_separation Product Isolation cluster_output Final Product Reactant_Prep Prepare Solution (2-KLGA in Methanol) Reactor Pump through Packed Bed Reactor (Acidic Ion Exchanger) Reactant_Prep->Reactor Feed Concentration Concentration (Rotary Evaporator) Reactor->Concentration Ester Solution Crystallization Crystallization Concentration->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Caption: Continuous synthesis workflow.

Synthesis_Workflow_Batch cluster_charging Reactor Charging cluster_reaction Batch Reaction cluster_workup Product Work-up cluster_output Final Product Charge_Reactants Charge 2-KLGA, Methanol, and Catalyst Heat_Stir Heat and Stir (with or without water removal) Charge_Reactants->Heat_Stir Cooling Cooling Heat_Stir->Cooling Catalyst_Separation Catalyst Separation (if heterogeneous) Cooling->Catalyst_Separation Isolation Product Isolation (Crystallization, Filtration) Catalyst_Separation->Isolation Product This compound Isolation->Product

Caption: Batch synthesis workflow.

Conclusion

The synthesis of this compound from 2-keto-L-gulonic acid is a well-established and optimized industrial process. The choice between homogeneous and heterogeneous catalysis, as well as batch versus continuous processing, depends on factors such as scale, desired purity, and environmental considerations. The use of heterogeneous catalysts in continuous flow systems appears to be a highly efficient and sustainable approach. The key to achieving high yields lies in the effective removal of water from the reaction medium, thereby driving the esterification equilibrium towards the desired product. This guide provides the foundational knowledge and practical protocols for researchers and professionals working in the field of pharmaceutical and fine chemical synthesis.

References

The Pivotal Role of Methyl 2-Keto-L-gulonate in the Reichstein Process: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Reichstein process, with a specific focus on the critical intermediate, methyl 2-keto-L-gulonate. The Reichstein process, a cornerstone of industrial Vitamin C (L-ascorbic acid) synthesis for over a century, is a multi-step chemo-microbial pathway that efficiently converts D-glucose into this essential nutrient.[1][2] This document will dissect the core chemical transformations, present quantitative data for key reactions, provide detailed experimental protocols, and visualize the process workflow.

The Reichstein Process: An Overview

Developed by Tadeus Reichstein in 1933, the process is a testament to the synergy of chemical and biotechnological methods.[1] It commences with the hydrogenation of D-glucose and culminates in the lactonization of a gulonic acid derivative to yield L-ascorbic acid. While modern advancements have introduced alternative fermentation-based methods, the Reichstein process remains a significant and widely practiced industrial method.[3][4]

The classic Reichstein process can be summarized in the following key stages:

  • Hydrogenation of D-glucose to D-sorbitol: A chemical reduction step.

  • Microbial oxidation of D-sorbitol to L-sorbose: A fermentation step utilizing microorganisms like Acetobacter suboxydans.[4][5]

  • Acetal protection of L-sorbose: The hydroxyl groups of L-sorbose are protected, typically using acetone, to form diacetone-L-sorbose.

  • Oxidation to diacetone-2-keto-L-gulonic acid: The protected sorbose is oxidized.

  • Deprotection to 2-keto-L-gulonic acid (2-KLG): Removal of the acetal groups.

  • Esterification to this compound: A crucial step to facilitate the final ring closure.

  • Lactonization to L-ascorbic acid: The final intramolecular cyclization.

This compound serves as a pivotal intermediate. The esterification of 2-keto-L-gulonic acid to its methyl ester is a key strategy to activate the carboxylic acid group, making the subsequent intramolecular cyclization (lactonization) more favorable and efficient.[6]

Quantitative Data

The efficiency of the Reichstein process has been a subject of continuous optimization, with individual step yields now often exceeding 90%.[7][8] The overall yield from glucose to ascorbic acid is typically reported to be around 60%.[3][8][9] Below is a summary of reported yields for the key conversion steps.

StepReactantProductCatalyst/ReagentReported Yield (%)
HydrogenationD-GlucoseD-SorbitolNickel~100
Microbial OxidationD-SorbitolL-SorboseAcetobacter suboxydans60 - 95
Acetal Protection & Oxidation to Diacetone-2-keto-L-gulonic acidL-SorboseDiacetone-2-keto-L-gulonic acidAcetone, Oxidizing agent~80
Deprotection to 2-keto-L-gulonic acidDiacetone-2-keto-L-gulonic acid2-keto-L-gulonic acidAcid~90
Esterification to this compound2-keto-L-gulonic acidThis compoundMethanol, Acid catalyst>90
Lactonization to L-ascorbic acidThis compoundL-ascorbic acidBase catalyst>90

Experimental Protocols

The following are representative experimental protocols for the formation of this compound and its subsequent conversion to L-ascorbic acid, based on methodologies described in the scientific and patent literature.

Esterification of 2-Keto-L-gulonic Acid to this compound

This procedure describes a continuous process using an acidic ion exchanger.

Materials:

  • 2-keto-L-gulonic acid (2-KLG)

  • Methanol

  • Acidic ion exchange resin (e.g., Amberlyst 15)

  • Jacketed glass reactor column

Procedure:

  • Prepare a solution of 2-keto-L-gulonic acid in methanol, with a concentration ranging from 8 to 15% by weight.[10]

  • Pack a jacketed glass reactor column with the acidic ion exchange resin.

  • Heat the column to a temperature between 55°C and 65°C by circulating a heating fluid through the jacket.[11]

  • Continuously pump the 2-KLG/methanol solution through the heated resin bed.[11] The flow rate should be adjusted to achieve an average residence time of 10 to 120 minutes.[11]

  • The effluent from the column, containing this compound, is collected.

  • To isolate the product, the methanol can be partially removed under reduced pressure, leading to the crystallization of this compound.

  • The crystals can be collected by filtration and washed with cold methanol.

Lactonization of this compound to L-Ascorbic Acid

This protocol outlines a base-catalyzed cyclization.

Materials:

  • This compound

  • Methanol

  • Sodium methoxide solution in methanol

  • Anhydrous Hydrogen Chloride (or other acid for neutralization)

Procedure:

  • Dissolve this compound in methanol.

  • With stirring, add a catalytic amount of sodium methoxide solution in methanol. This will initiate the intramolecular cyclization (lactonization).[12]

  • The reaction mixture is typically stirred at room temperature or with gentle heating.

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, the sodium ascorbate salt is formed.

  • To obtain free L-ascorbic acid, the solution is carefully acidified with a suitable acid, such as anhydrous hydrogen chloride dissolved in methanol, which precipitates sodium chloride.[12]

  • The precipitated salt is removed by filtration.

  • L-ascorbic acid can then be crystallized from the filtrate by concentrating the solution and cooling.

Visualizing the Workflow

The following diagrams illustrate the core transformations in the Reichstein process, with a focus on the formation and conversion of this compound.

Reichstein_Process_Workflow cluster_part1 Part 1: From Glucose to 2-Keto-L-gulonic Acid cluster_part2 Part 2: The Role of this compound D-Glucose D-Glucose D-Sorbitol D-Sorbitol D-Glucose->D-Sorbitol Hydrogenation (Ni) L-Sorbose L-Sorbose D-Sorbitol->L-Sorbose Microbial Oxidation (A. suboxydans) Diacetone-L-sorbose Diacetone-L-sorbose L-Sorbose->Diacetone-L-sorbose Acetal Protection (Acetone, Acid) Diacetone-2-keto-L-gulonic acid Diacetone-2-keto-L-gulonic acid Diacetone-L-sorbose->Diacetone-2-keto-L-gulonic acid Oxidation 2-Keto-L-gulonic acid 2-Keto-L-gulonic acid Diacetone-2-keto-L-gulonic acid->2-Keto-L-gulonic acid Deprotection (Acid) This compound This compound 2-Keto-L-gulonic acid->this compound Esterification (Methanol, Acid catalyst) L-Ascorbic Acid L-Ascorbic Acid This compound->L-Ascorbic Acid Lactonization (Base catalyst)

Caption: Overall workflow of the Reichstein process.

Esterification_Lactonization 2-Keto-L-gulonic acid 2-Keto-L-gulonic acid C₆H₈O₇ Esterification Esterification 2-Keto-L-gulonic acid->Esterification Methanol Methanol CH₃OH Methanol->Esterification Acid_Catalyst Acid Catalyst Acid_Catalyst->Esterification This compound This compound C₇H₁₀O₇ Esterification->this compound Lactonization Lactonization This compound->Lactonization Base_Catalyst Base Catalyst Base_Catalyst->Lactonization L-Ascorbic Acid L-Ascorbic Acid C₆H₈O₆ Lactonization->L-Ascorbic Acid

References

The Unexplored Potential of 2-keto-L-gulonic Acid Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological significance of 2-keto-L-gulonic acid (2-KGA) and its esters, with a particular focus on their role as pivotal intermediates in the synthesis of L-ascorbic acid (Vitamin C). While the biological activities of Vitamin C are well-documented, the direct therapeutic potential of its precursor esters remains a nascent field of investigation. This document aims to equip researchers, scientists, and drug development professionals with the current knowledge, detailed experimental methodologies, and a forward-looking perspective on this intriguing class of compounds.

Executive Summary

2-keto-L-gulonic acid is a crucial biochemical compound, primarily recognized for its role in the industrial production of Vitamin C.[1] Its esters, such as the methyl and ethyl variants, are stable intermediates that facilitate the chemical conversion to L-ascorbic acid.[2] The predominant route for 2-KGA production is a two-step fermentation process, which has been the subject of extensive optimization.[3][4] Recent research has begun to explore the direct biological effects of 2-KGA, revealing its potential to enhance endogenous ascorbic acid biosynthesis in vivo and modulate plant metabolism.[5][6] However, the biological significance of 2-keto-L-gulonic acid esters as standalone bioactive molecules is largely uncharted territory, presenting a promising frontier for novel therapeutic development. This guide consolidates the existing data on 2-KGA and its esters, provides detailed experimental protocols, and visualizes key pathways to foster further scientific inquiry.

Biological Significance and Therapeutic Potential

The primary biological significance of 2-keto-L-gulonic acid and its esters is their function as direct precursors to L-ascorbic acid.[1] The conversion of these precursors to Vitamin C is a critical step in both industrial synthesis and in biological systems capable of endogenous Vitamin C production.

Recent studies have begun to shed light on the biological activities of 2-KGA itself. For instance, exogenous supplementation with 2-KGA has been shown to enhance the biosynthesis of L-ascorbic acid in zebrafish.[5] In the plant kingdom, 2-KGA has been observed to influence carbon metabolism and the accumulation of secondary metabolites in non-heading Chinese cabbage.[6] Furthermore, 2-KGA has been reported to inhibit the growth of certain bacteria, including Bacillus pumilus and Ketogulonicigenium vulgare.[7]

While direct evidence for the biological activity of 2-keto-L-gulonic acid esters is scarce, the study of other ascorbic acid derivatives, such as ascorbyl palmitate, offers intriguing possibilities. Ascorbyl palmitate, a lipophilic ester of ascorbic acid, has demonstrated potent antioxidant and anti-inflammatory properties, including the selective inhibition of the NLRP3 inflammasome.[8] This suggests that esterification of ascorbic acid precursors could yield compounds with unique physicochemical properties and novel biological activities, a hypothesis that warrants further investigation in the context of drug development.

Signaling Pathways: A Link to Vitamin C

Currently, there is no direct evidence in the scientific literature to suggest that 2-keto-L-gulonic acid or its esters directly modulate specific signaling pathways in mammalian cells. However, as the immediate precursors to L-ascorbic acid, their metabolic end-product is a well-known modulator of various cellular signaling cascades, primarily through its antioxidant properties.

One of the key pathways influenced by ascorbic acid is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and immune responses.[9] Ascorbic acid has been shown to inhibit TNF-α-induced NF-κB activation.[10][11] This inhibitory effect is, in part, mediated by the activation of p38 mitogen-activated protein kinase (MAPK).[11] Given that 2-KGA esters are converted to ascorbic acid, it is plausible that they could indirectly influence these pathways following intracellular hydrolysis.

Quantitative Data

The following tables summarize key quantitative data related to the production and enzymatic conversion of 2-keto-L-gulonic acid and its precursors.

Table 1: Microbial Production of 2-keto-L-gulonic Acid

Microorganism(s)SubstrateProduct Concentration (g/L)Yield (%)Fermentation Time (h)Reference(s)
Erwinia sp. (mutant) / Corynebacterium sp. (mutant)D-Glucose106.3 (as Ca-2-KGA)84.6~76[12]
Ketogulonicigenium vulgare / Bacillus megateriumL-Sorbose>60>9048-72[4]
Gluconobacter oxydans (recombinant)D-Sorbitol130--[13]
Ketogulonicigenium robustum SPU_B003L-Sorbose~70-72[14]

Table 2: Chemical Synthesis of 2-keto-L-gulonic Acid Esters

EsterAlcoholCatalystTemperature (°C)Reaction Time (h)Purity (%)Yield (%)Reference(s)
Methyl 2-keto-L-gulonateMethanolSulfuric acid66->97>94[11]
Ethyl 2-keto-L-gulonateEthanolAcidic ion exchanger~60<0.33->99[2]
Butyl 2-keto-L-gulonateButanolAcidic catalyst~80--High[15]

Table 3: Enzyme Kinetic Properties

EnzymeSource OrganismSubstrateKm (mM)Optimal pHOptimal Temperature (°C)Reference(s)
Sorbose/Sorbosone Dehydrogenase (SSDA1)K. vulgareL-Sorbose15.63 ± 1.045.550[16]
Sorbose/Sorbosone Dehydrogenase (SSDA3)K. vulgareL-Sorbose10.31 ± 0.875.050[16]
Sorbosone Dehydrogenase (SNDH)G. oxydansL-Sorbosone---[17]
L-gulonolactone oxidase (fGULO)RatL-gulono-1,4-lactone0.0535 ± 0.0057.040[18]
L-gulonolactone oxidase (cGULO)Rat (catalytic domain)L-gulono-1,4-lactone0.042 ± 0.00636.530[18]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production, purification, and analysis of 2-keto-L-gulonic acid and its esters.

Protocol for Two-Stage Fermentative Production of 2-keto-L-gulonic Acid

This protocol is a generalized procedure based on the widely used two-stage fermentation process.

Stage 1: Conversion of D-Sorbitol to L-Sorbose

  • Microorganism: Gluconobacter oxydans.

  • Medium Preparation: Prepare a fermentation medium containing D-sorbitol (100-200 g/L), yeast extract (5-10 g/L), and CaCO₃ (1-2 g/L). Sterilize by autoclaving.

  • Inoculation and Fermentation: Inoculate the sterilized medium with a seed culture of G. oxydans. Incubate at 30-32°C with vigorous aeration and agitation for 24-30 hours.

  • Monitoring: Monitor the conversion of D-sorbitol to L-sorbose using HPLC.

Stage 2: Conversion of L-Sorbose to 2-keto-L-gulonic Acid

  • Microorganisms: Co-culture of Ketogulonicigenium vulgare and a helper strain such as Bacillus megaterium.

  • Medium Preparation: Prepare a second fermentation medium containing the L-sorbose broth from Stage 1, supplemented with a nitrogen source (e.g., corn steep liquor, peptone) and essential nutrients.

  • Inoculation and Fermentation: Inoculate the medium with seed cultures of K. vulgare and B. megaterium. Incubate at 28-30°C with controlled aeration and agitation for 48-72 hours. Maintain the pH between 6.5 and 7.5 using NaOH or CaCO₃.

  • Monitoring: Monitor the formation of 2-KGA by HPLC.

Protocol for Chemical Synthesis of this compound

This protocol is based on the esterification of 2-KGA with methanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, add 2-keto-L-gulonic acid monohydrate (1 mol equivalent), methanol (excess, e.g., 5-10 volumes), and a catalytic amount of concentrated sulfuric acid (e.g., 0.01 mol equivalent).

  • Esterification: Heat the mixture to reflux (approximately 66°C).

  • Water Removal: Continuously distill off the methanol-water azeotrope while simultaneously adding fresh, dry methanol to the reaction mixture to maintain a constant volume. This drives the equilibrium towards the ester product.

  • Reaction Completion: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate). Filter the mixture and concentrate the filtrate under reduced pressure to crystallize the this compound. The crystals can be collected by filtration and dried.

Protocol for Purification of 2-keto-L-gulonic Acid from Fermentation Broth

This protocol outlines a general procedure for the downstream processing of 2-KGA.

  • Cell Removal: Centrifuge the fermentation broth at 5000-8000 x g for 15-20 minutes or use microfiltration to remove the microbial cells.

  • Decationization: Pass the cell-free supernatant through a strong acid cation-exchange resin (H⁺ form) to convert the 2-KGA salt to its free acid form and remove metal cations.

  • Decolorization: Treat the decationized solution with activated carbon to remove pigments and other colored impurities.

  • Anion Exchange (Optional): For higher purity, the solution can be passed through a weakly basic anion-exchange resin to remove other anionic impurities.

  • Concentration and Crystallization: Concentrate the purified solution under reduced pressure at a temperature below 60°C. Cool the concentrated solution to induce crystallization of 2-keto-L-gulonic acid monohydrate. Seeding with pre-existing crystals can facilitate this process.

  • Drying: Collect the crystals by filtration and dry under vacuum at a low temperature.

Protocol for HPLC Analysis of 2-keto-L-gulonic Acid

This is a representative HPLC method for the quantification of 2-KGA.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A shim-pack CLC-NH₂ column (150 mm × 6 mm, 5 µm).[9][10]

  • Mobile Phase: 0.015 mol/L ammonium dihydrogen phosphate solution, with the pH adjusted to 4.1 using phosphoric acid.[9][10]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Detection: UV absorbance at 210 nm.[9][10]

  • Sample Preparation: Dilute the fermentation broth or reaction mixture with the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Prepare a standard curve using known concentrations of pure 2-KGA. The concentration in the samples can be determined by comparing their peak areas to the standard curve.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to 2-keto-L-gulonic acid.

Vitamin_C_Biosynthesis_Pathway D_Glucose D-Glucose L_Sorbose L-Sorbose D_Glucose->L_Sorbose Fermentation (e.g., G. oxydans) L_Sorbosone L-Sorbosone L_Sorbose->L_Sorbosone L-Sorbose Dehydrogenase two_KGA 2-keto-L-gulonic acid L_Sorbosone->two_KGA L-Sorbosone Dehydrogenase two_KGA_ester 2-keto-L-gulonic acid ester two_KGA->two_KGA_ester Esterification Ascorbic_Acid L-Ascorbic Acid (Vitamin C) two_KGA_ester->Ascorbic_Acid Lactonization

Caption: Microbial and chemical pathway for Vitamin C synthesis.

Two_Step_Fermentation_Workflow cluster_step1 Step 1: Sorbose Production cluster_step2 Step 2: 2-KGA Production Sorbitol D-Sorbitol Medium Inoculation1 Inoculate with Gluconobacter oxydans Sorbitol->Inoculation1 Fermentation1 Fermentation 1 (24-30h, 30-32°C) Inoculation1->Fermentation1 Sorbose_Broth L-Sorbose Broth Fermentation1->Sorbose_Broth Inoculation2 Inoculate with K. vulgare & B. megaterium Sorbose_Broth->Inoculation2 Fermentation2 Fermentation 2 (48-72h, 28-30°C) Inoculation2->Fermentation2 KGA_Broth 2-KGA Broth Fermentation2->KGA_Broth

Caption: Workflow for two-step fermentation of 2-KGA.

Purification_Workflow Start Fermentation Broth (containing 2-KGA) Cell_Removal Cell Removal (Centrifugation/Filtration) Start->Cell_Removal Decationization Decationization (Cation Exchange Resin) Cell_Removal->Decationization Decolorization Decolorization (Activated Carbon) Decationization->Decolorization Concentration Concentration (Vacuum Evaporation) Decolorization->Concentration Crystallization Crystallization Concentration->Crystallization End Pure 2-KGA Crystals Crystallization->End

References

The Discovery and Pivotal Role of Methyl 2-keto-L-gulonate in Vitamin C Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-keto-L-gulonate, a critical intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C), holds a significant place in the history of chemical and biotechnological innovation. Its discovery is intrinsically linked to the pioneering work of Tadeus Reichstein and his colleagues in the 1930s. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.

Introduction: The Quest for Synthetic Vitamin C

The early 20th century witnessed a surge in research to identify and synthesize essential vitamins to combat deficiency diseases. Scurvy, a debilitating condition caused by a lack of Vitamin C, spurred significant scientific effort. Following the isolation of L-ascorbic acid, the challenge shifted to developing a scalable and economically viable synthetic route. This endeavor led to the landmark achievement of the Reichstein process, a cornerstone of industrial Vitamin C production for decades, where this compound emerged as a key player.

The Reichstein Process: A Hybrid of Chemistry and Microbiology

In 1933, Tadeus Reichstein and his collaborator Andreas Grüssner unveiled a groundbreaking method for the synthesis of L-ascorbic acid starting from D-glucose.[1] This multi-step process, a remarkable feat of its time, ingeniously combined chemical transformations with a crucial microbial fermentation step. The overall pathway established a robust foundation for the large-scale production of Vitamin C.

The Emergence of 2-keto-L-gulonic Acid

A pivotal intermediate in the Reichstein process is 2-keto-L-gulonic acid (2-KLG). The original process involved the microbial oxidation of L-sorbose to 2-KLG. Over the years, significant advancements have been made in the production of 2-KLG, with modern methods often employing a two-step fermentation process. This involves the conversion of L-sorbose to 2-KLG using a mixed culture of microorganisms such as Ketogulonicigenium vulgare and Bacillus spp..[1]

The Crucial Esterification Step: Birth of this compound

To facilitate the final ring-closure (lactonization) to form L-ascorbic acid, 2-keto-L-gulonic acid is first converted to its methyl ester, this compound. This esterification step is a critical part of the classical Reichstein process and has been the subject of extensive optimization over the years. The discovery and synthesis of this methyl ester were integral to the success of the overall Vitamin C production method.

Synthesis of this compound: A Quantitative Overview

The esterification of 2-keto-L-gulonic acid with methanol is typically an acid-catalyzed reaction. Various conditions and catalysts have been explored to maximize yield and purity. Below is a summary of quantitative data from different methodologies.

ParameterReichstein-Grüssner (1934)Modern Continuous ProcessOptimized Batch Process
Starting Material 2-keto-L-gulonic acid2-keto-L-gulonic acid2-keto-L-gulonic acid
Reagent MethanolMethanolMethanol
Catalyst Dry Hydrogen ChlorideAcidic Ion ExchangerConcentrated Sulfuric Acid
Temperature Not specified in initial search55-65 °C65 °C
Reaction Time Not specified in initial search< 20 minutes (residence time)150 minutes
Concentration Not specified in initial search8-15 wt% 2-KLG in MethanolNot specified
Yield High (implied)>99% conversion98% conversion
Reference [1][1][2][3]

Experimental Protocols

Historical Synthesis: The Reichstein-Grüssner Method (1934)
Modern Continuous Esterification using an Acidic Ion Exchanger

This method offers high efficiency and is suitable for industrial-scale production.

Materials:

  • 2-keto-L-gulonic acid

  • Methanol

  • Acidic ion exchange resin (e.g., Amberlyst-15)

Procedure:

  • A solution of 8-15 wt% 2-keto-L-gulonic acid in methanol is prepared.

  • The solution is continuously passed through a column packed with an acidic ion exchange resin.

  • The column is maintained at a temperature of 60 °C.

  • The flow rate is adjusted to achieve a residence time of less than 20 minutes.

  • The effluent from the column, containing this compound, is collected for the subsequent lactonization step. This process typically results in over 99% conversion of the starting material.[1][2]

Optimized Batch Esterification with Sulfuric Acid Catalyst

This protocol describes a high-yield batch process for the synthesis of this compound.

Materials:

  • 2-keto-L-gulonic acid

  • Methanol

  • 98% Concentrated Sulfuric Acid

Procedure:

  • 2-keto-L-gulonic acid and methanol are combined in a reaction vessel.

  • A catalytic amount of 98% concentrated sulfuric acid is added to the mixture.

  • The reaction mixture is heated to 65 °C and maintained at this temperature for 150 minutes with stirring.

  • Upon completion, the reaction mixture contains this compound, which can then be used in the subsequent conversion to sodium ascorbate. This method has been reported to achieve a conversion rate of 98%.[3]

Visualizing the Pathway: From Glucose to L-Ascorbic Acid

The following diagrams illustrate the key stages of the Reichstein process, highlighting the formation of this compound.

Reichstein_Process D_Glucose D-Glucose L_Sorbose L-Sorbose D_Glucose->L_Sorbose Hydrogenation & Microbial Oxidation Diacetone_L_sorbose Diacetone-L-sorbose L_Sorbose->Diacetone_L_sorbose Acetonation Diacetone_2_Keto_L_gulonic_acid Diacetone-2-keto-L-gulonic acid Diacetone_L_sorbose->Diacetone_2_Keto_L_gulonic_acid Oxidation Two_Keto_L_gulonic_acid 2-keto-L-gulonic acid Diacetone_2_Keto_L_gulonic_acid->Two_Keto_L_gulonic_acid Hydrolysis Methyl_2_keto_L_gulonate This compound Two_Keto_L_gulonic_acid->Methyl_2_keto_L_gulonate Esterification L_Ascorbic_acid L-Ascorbic Acid (Vitamin C) Methyl_2_keto_L_gulonate->L_Ascorbic_acid Lactonization & Acidification

Caption: The Reichstein Process for Vitamin C Synthesis.

Experimental_Workflow start Start: 2-keto-L-gulonic acid and Methanol add_catalyst Add Acid Catalyst (e.g., H2SO4 or Ion Exchange Resin) start->add_catalyst heat_stir Heat and Stir (e.g., 65°C for 150 min) add_catalyst->heat_stir esterification Esterification Reaction Occurs heat_stir->esterification product Product: this compound esterification->product next_step Proceed to Lactonization product->next_step

Caption: Workflow for this compound Synthesis.

Conclusion

The discovery and synthesis of this compound were pivotal moments in the history of industrial chemistry and nutrition. As a key intermediate in the Reichstein process, it enabled the large-scale, cost-effective production of Vitamin C, making this essential nutrient widely accessible. While modern advancements, particularly in fermentation technology, continue to refine the production of 2-keto-L-gulonic acid, the fundamental esterification step to form this compound remains a critical component in many manufacturing processes. The ongoing optimization of this reaction highlights its enduring importance in the pharmaceutical and food industries.

References

An In-depth Technical Guide to the Solubility of Methyl 2-keto-L-gulonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 2-keto-L-gulonate, a key intermediate in the synthesis of L-ascorbic acid (Vitamin C). This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to this compound

This compound (C₇H₁₂O₇) is a pivotal molecule in the industrial production of Vitamin C, primarily through the Reichstein process. Its solubility characteristics are crucial for its synthesis, purification, and subsequent conversion to L-ascorbic acid. Understanding its behavior in various solvents is essential for optimizing reaction conditions, crystallization processes, and for the development of efficient and scalable manufacturing methods.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound is not extensively available in publicly accessible literature. The following table summarizes the qualitative solubility information that has been reported.

SolventQualitative SolubilitySource
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
WaterSlightly Soluble (with sonication)[1]
MethanolSlightly Soluble[2]

It is important to note that the term "slightly soluble" is a general descriptor and the actual solubility can be influenced by factors such as temperature, pH, and the presence of other solutes. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of a compound like this compound, based on the widely used shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or other quantitative analytical technique.

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test multiple time points to confirm that equilibrium has been reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantitative Analysis:

    • Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the samples accurately.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units of mg/mL or g/L.

    • Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Mandatory Visualization: The Reichstein Process

The following diagram illustrates the key steps of the Reichstein process, a well-established industrial method for the synthesis of L-ascorbic acid (Vitamin C), highlighting the position of this compound as a crucial intermediate.

Reichstein_Process D_Glucose D-Glucose D_Sorbitol D-Sorbitol D_Glucose->D_Sorbitol Hydrogenation L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Fermentation (Acetobacter suboxydans) Diacetone_L_Sorbose Diacetone-L-Sorbose L_Sorbose->Diacetone_L_Sorbose Acetonation inv1 Diacetone_L_Sorbose->inv1 Two_Keto_L_Gulonic_Acid 2-keto-L-gulonic acid inv2 Two_Keto_L_Gulonic_Acid->inv2 Methyl_2_Keto_L_Gulonate This compound inv3 Methyl_2_Keto_L_Gulonate->inv3 L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) inv1->Two_Keto_L_Gulonic_Acid Oxidation & Hydrolysis inv2->Methyl_2_Keto_L_Gulonate Esterification (Methanol, Acid catalyst) inv3->L_Ascorbic_Acid Lactonization (Base catalyst) inv4 inv5

Caption: A simplified workflow of the Reichstein process for Vitamin C synthesis.

This guide provides a foundational understanding of the solubility of this compound. For specific research and development needs, it is imperative to conduct tailored experimental investigations to obtain precise quantitative solubility data under the conditions of interest.

References

A Technical Guide to the Spectroscopic Analysis of Methyl 2-keto-L-gulonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic data for Methyl 2-keto-L-gulonate, an important intermediate in the synthesis of L-ascorbic acid (Vitamin C). Due to the limited availability of specific, experimentally-derived spectral data in publicly accessible databases and literature, this guide focuses on the expected spectroscopic characteristics based on the molecule's functional groups. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy and presents a logical workflow for the spectroscopic analysis of this and similar organic compounds. This guide is intended to serve as a practical resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound is a key chiral intermediate in several synthetic routes to Vitamin C. Its molecular structure, containing a methyl ester, a ketone, and multiple hydroxyl groups, gives rise to a distinct spectroscopic signature. Understanding this signature is crucial for reaction monitoring, quality control, and characterization in synthetic and medicinal chemistry. This guide consolidates the theoretical spectroscopic data and provides standardized methodologies for its empirical determination.

Predicted Spectroscopic Data

Expected ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl ester protons, the protons on the carbon backbone, and the hydroxyl protons. The chemical shifts are influenced by the electronegativity of adjacent oxygen atoms.

Proton Type Expected Chemical Shift (δ, ppm) Notes
Methyl Ester (-OCH₃)3.5 - 4.0Singlet, deshielded by the adjacent ester oxygen.[1]
Hydroxyl (-OH)2.0 - 5.0 (variable)Broad singlets, chemical shift is concentration and solvent dependent.
Methine (-CH-)3.5 - 4.5Multiplets, deshielded by adjacent hydroxyl and carbonyl groups.
Methylene (-CH₂-)3.5 - 4.5Multiplets, deshielded by adjacent hydroxyl groups.
Expected ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum will provide information on each unique carbon environment within the molecule. The carbonyl carbons of the ketone and ester groups are expected to be the most downfield.

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Ketone Carbonyl (C=O)205 - 220Deshielded due to the double bond to oxygen.[2][3]
Ester Carbonyl (C=O)170 - 185Less deshielded than a ketone carbonyl.[2][3]
Carbons bonded to -OH (C-O)60 - 80Typical range for alcohol and ether-like carbons.[2]
Methyl Ester Carbon (-OCH₃)50 - 60Carbon of the methyl group in the ester.
Expected IR Spectroscopic Data

The infrared spectrum is expected to show strong absorptions corresponding to the carbonyl groups and the hydroxyl groups.

Functional Group Expected Absorption Range (cm⁻¹) Intensity Notes
O-H Stretch (Alcohol)3500 - 3200Strong, BroadThe broadness is due to hydrogen bonding.[4][5][6][7]
C-H Stretch (sp³)3000 - 2850MediumFrom the methyl and backbone C-H bonds.[4][5]
C=O Stretch (Ketone)~1715StrongCharacteristic absorption for saturated ketones.[5][6][8]
C=O Stretch (Ester)~1740StrongTypically at a slightly higher wavenumber than ketones.[8]
C-O Stretch1260 - 1050StrongFrom the ester and alcohol C-O bonds.[6][7]

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR and IR spectra of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD, chosen based on sample solubility)

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

  • Volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of dry this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Ensure complete dissolution, using a vortex mixer or sonicator if necessary.

    • Add a small amount of TMS to the solution to serve as an internal reference.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • For ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Set appropriate parameters, including spectral width, acquisition time, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Potassium bromide (KBr, IR grade) or an Attenuated Total Reflectance (ATR) accessory

  • Agate mortar and pestle

  • Pellet press (for KBr pellet method)

  • Spatula

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry high-purity KBr to remove any residual water.

    • Place a small amount of KBr (approx. 100-200 mg) in an agate mortar.

    • Add a small amount of this compound (approx. 1-2 mg). The sample to KBr ratio should be roughly 1:100.

    • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder to the die of a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. A typical scan range is 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR_Spec IR Spectroscopy (Functional Group ID) Purification->IR_Spec NMR_Spec NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR_Spec MS_Spec Mass Spectrometry (Molecular Weight & Formula) Purification->MS_Spec Data_Integration Integrate All Spectroscopic Data IR_Spec->Data_Integration NMR_Spec->Data_Integration MS_Spec->Data_Integration Structure_Proposal Propose Chemical Structure Data_Integration->Structure_Proposal Final_Characterization Final Structure Confirmation & Characterization Report Structure_Proposal->Final_Characterization

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. While awaiting the public availability of definitive experimental data, the information presented here serves as a valuable predictive tool and a practical manual for researchers engaged in the synthesis and analysis of this and related compounds. The combination of NMR and IR spectroscopy, as outlined, provides a powerful approach for the unambiguous structural confirmation of this compound.

References

Methyl 2-keto-L-gulonate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-keto-L-gulonate, a key intermediate in the synthesis of L-ascorbic acid (Vitamin C), is a molecule of significant interest in pharmaceutical and chemical manufacturing. Understanding its stability and optimal storage conditions is paramount to ensure its quality, purity, and suitability for downstream applications. This technical guide provides a comprehensive overview of the known stability profile of this compound, drawing from available chemical data and its role as a precursor to Vitamin C.

Physicochemical Properties and General Stability

This compound is a hygroscopic, crystalline powder. Its inherent reactivity, which allows for its conversion to L-ascorbic acid, also dictates its stability profile. The primary factors influencing its degradation are moisture, pH, and temperature.

Key Stability Characteristics:

  • Hygroscopicity: The compound readily absorbs moisture from the atmosphere, which can initiate degradation pathways.

  • pH Sensitivity: It is notably unstable in acidic solutions. The acidic environment can catalyze the hydrolysis of the methyl ester and potentially promote other degradation reactions.

  • Thermal Sensitivity: Elevated temperatures can accelerate the rate of degradation.

Recommended Storage Conditions

Due to its sensitivity to moisture and temperature, specific storage conditions are recommended to maintain the integrity of this compound. The available information from various suppliers suggests a range of acceptable storage temperatures.

ParameterRecommended ConditionSource(s)
Temperature 2-8°C (Refrigerator)[1]
10-25°C (Room Temperature)[2]
Atmosphere Store in a well-closed container to protect from moisture.[2]
Light While specific data on photosensitivity is limited, as a precaution, storage in light-resistant containers is advisable, given that its product, L-ascorbic acid, is light-sensitive.

Degradation Pathways

While specific, detailed studies on the degradation pathways of this compound are not extensively available in the public domain, its chemical structure and its role in the synthesis of L-ascorbic acid allow for the postulation of its primary degradation routes. The conversion to L-ascorbic acid itself involves hydrolysis of the methyl ester followed by lactonization.[3] Therefore, under conditions of inappropriate storage (e.g., presence of moisture and acidic or basic environments), these reactions may occur prematurely, leading to the formation of 2-keto-L-gulonic acid and subsequently L-ascorbic acid or other related degradation products.

The following diagram illustrates the logical relationship between environmental factors and the stability of this compound.

cluster_conditions Environmental Factors cluster_compound Compound State cluster_degradation Degradation Products Moisture Moisture/Humidity MKG This compound Moisture->MKG Temperature Elevated Temperature Temperature->MKG pH Low pH (Acidic) pH->MKG DP Degradation Products (e.g., 2-keto-L-gulonic acid, L-ascorbic acid) MKG->DP

Caption: Factors influencing the degradation of this compound.

Experimental Protocols for Stability Assessment

A robust assessment of the stability of this compound requires well-defined experimental protocols. While specific, validated stability-indicating methods for this compound are not readily found in scientific literature, a general approach based on standard pharmaceutical practices can be outlined.

4.1. Stability-Indicating HPLC Method

A high-performance liquid chromatography (HPLC) method is the preferred analytical technique for stability studies. A patent for a method to simultaneously determine 2-keto-L-gulonic acid, vitamin C, and this compound suggests that chromatographic separation of the parent compound from its potential degradation products is feasible.

A general experimental workflow for developing and validating such a method would involve:

cluster_workflow Stability Study Workflow A Method Development (Column, Mobile Phase, Detector Selection) B Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->B C Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) B->C D Long-Term & Accelerated Stability Studies C->D E Data Analysis & Shelf-Life Determination D->E

Caption: General workflow for a stability study of this compound.

4.2. Forced Degradation Studies

To understand the degradation pathways and to ensure the analytical method is "stability-indicating," forced degradation studies are essential. These studies involve subjecting this compound to harsh conditions to intentionally induce degradation.

A typical forced degradation protocol would include:

  • Acid Hydrolysis: Exposure to a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Exposure to a dilute base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.

  • Oxidation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Heating the solid material at a high temperature (e.g., 60-80°C).

  • Photodegradation: Exposing the solid material to UV and visible light.

The samples from these studies would be analyzed by the developed HPLC method to identify and quantify the degradation products and to confirm that they are well-separated from the parent peak of this compound.

Conclusion

The stability of this compound is a critical factor for its successful use in research and manufacturing. It is a hygroscopic compound that is sensitive to acidic conditions and elevated temperatures. Proper storage in well-closed containers, with consideration of temperature control, is essential to maintain its quality. While quantitative data on its degradation kinetics is limited, a systematic approach to stability testing, including the development of a stability-indicating analytical method and the execution of forced degradation studies, can provide the necessary assurance of its stability profile for its intended application. Further research to quantify the degradation rates under various conditions and to fully elucidate the structures of its degradation products would be of significant value to the scientific community.

References

Methodological & Application

Application Note: HPLC Analysis of Methyl 2-keto-L-gulonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-keto-L-gulonate is a key intermediate in the synthesis of Vitamin C (Ascorbic Acid). Accurate and reliable quantification of this compound is crucial for monitoring reaction kinetics, optimizing process parameters, and ensuring the quality of the final product. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, adaptable for various sample matrices. The described method is based on the established analysis of the closely related compound, 2-keto-L-gulonic acid, and is suitable for research, process development, and quality control applications.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in Table 1. These conditions are a starting point and may require optimization depending on the specific sample matrix and analytical instrumentation.

Table 1: HPLC Parameters for the Analysis of this compound

ParameterRecommended Setting
Column Shim-pack CLC-NH2 (150 mm x 6 mm, 5 µm) or equivalent amino column
Mobile Phase 0.015 mol/L Ammonium dihydrogen phosphate solution (pH 4.1, adjusted with phosphoric acid)[1]
Flow Rate 1.0 mL/min[1][2]
Detection UV Absorbance at 210 nm[1][2]
Injection Volume 10 µL
Column Temperature Ambient
Run Time < 20 minutes[1]

Experimental Protocol

This protocol outlines the steps for preparing standards and samples, and for performing the HPLC analysis.

Materials and Reagents
  • This compound reference standard

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄), analytical grade

  • Phosphoric acid (H₃PO₄), analytical grade

  • Methanol or Acetonitrile, HPLC grade

  • Deionized water, 18.2 MΩ·cm or higher

  • 0.45 µm membrane filters

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 25.0 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve the standard in the mobile phase and make up to the mark.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 10 - 600 µg/mL).[1]

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for different sample types.

For Aqueous Samples (e.g., reaction mixtures):

  • Centrifuge the sample to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm membrane filter.[1]

  • Dilute the filtered sample with the mobile phase to a concentration within the calibration range.

For Samples in Organic Solvents:

  • If the solvent is miscible with the mobile phase, dilute the sample directly with the mobile phase.

  • If the solvent is immiscible, perform a liquid-liquid extraction. Extract the analyte into an aqueous phase compatible with the mobile phase.

  • Filter the aqueous extract through a 0.45 µm membrane filter before injection.

For Complex Matrices (e.g., fermentation broth):

  • To precipitate proteins and other interferences, mix the sample with equal volumes of a zinc sulfate solution (72.0 mg/mL) and a potassium ferrocyanide solution (36.0 mg/mL).[1]

  • Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes.[1]

  • Filter the clear supernatant through a 0.45 µm Millipore membrane.[1]

  • Dilute the filtered sample with the mobile phase to an appropriate concentration.[1]

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in order of increasing concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a suitable storage solvent.

Data Analysis

Identify the this compound peak in the chromatograms based on its retention time, which is expected to be similar to that of 2-keto-L-gulonic acid (approximately 14.3 minutes under the specified conditions).[1] Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters

For routine analysis, it is recommended to validate the method according to ICH guidelines or internal standard operating procedures. Key validation parameters are summarized in Table 2.

Table 2: Method Validation Summary

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Sample Quantification Calibration_Curve->Quantification Report Report Generation Quantification->Report

References

Application Notes and Protocols for the Laboratory Synthesis of Methyl 2-keto-L-gulonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-keto-L-gulonate is a key intermediate in the Reichstein process, a well-established industrial method for the synthesis of L-ascorbic acid (Vitamin C).[1][2][3] The synthesis of this compound is typically achieved through the esterification of 2-keto-L-gulonic acid with methanol. This document provides a detailed protocol for this chemical transformation, suitable for researchers and scientists in a laboratory setting. The precursor, 2-keto-L-gulonic acid, can be synthesized from L-sorbose via oxidation.[1][4]

Experimental Protocols

This protocol is adapted from established chemical synthesis methodologies.[5]

1. Synthesis of this compound from 2-keto-L-gulonic acid

This procedure details the acid-catalyzed esterification of 2-keto-L-gulonic acid with methanol.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountUnitsNotes
2-keto-L-gulonic acidC₆H₈O₇192.12160g(Purity: 89.75%, Water content: 8.69%)
MethanolCH₃OH32.04210mL
Concentrated Sulfuric AcidH₂SO₄98.080.8gCatalyst

Equipment:

  • 1-liter flask

  • Stirring apparatus

  • Heating mantle

  • Distillation setup

  • Constant delivery pump

Procedure:

  • Reaction Setup: In a 1-liter flask, combine 160 g of 2-keto-L-gulonic acid (containing 8.69% water), 210 ml of methanol, and 0.8 g of concentrated sulfuric acid.[5]

  • Initiation of Reaction: Begin stirring the mixture and warm it using a heating mantle.

  • Esterification and Dehydration: When the internal temperature reaches 66°C, start the distillation of methanol.[5] Simultaneously, begin introducing fresh liquid methanol into the flask at the same rate as the distillation using a constant delivery pump. Maintain a distillation rate of approximately 300 ml per hour.[5]

  • Crystallization: After approximately 3 hours, crystals of this compound will start to deposit.[5]

  • Completion and Isolation: Continue the process for a total of 6 hours to ensure the esterification is complete.[5] The total amount of methanol introduced and distilled off will be around 1800 ml.[5] The resulting crystals of this compound can then be isolated.

2. Synthesis of the Precursor: 2-keto-L-gulonic acid from L-sorbose

A common method for preparing the starting material, 2-keto-L-gulonic acid, involves the oxidation of L-sorbose. In the classical Reichstein process, this is achieved by protecting the hydroxyl groups of L-sorbose, followed by oxidation and subsequent deprotection.[1][4]

A simplified overview of the steps is as follows:

  • Protection: L-sorbose is treated with acetone and an acid catalyst to form diacetone-L-sorbose, protecting the hydroxyl groups.[1][4]

  • Oxidation: The protected sorbose is then oxidized using an oxidizing agent like sodium hypochlorite in the presence of a nickel chloride catalyst to yield diacetone-2-keto-L-gulonic acid.[4]

  • Deprotection: The protecting groups are removed by heating in water to yield 2-keto-L-gulonic acid.[4]

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

ParameterValueUnitReference
Reaction Temperature66 - 71°C[5]
Reaction Time5 - 6hours[5]
Dehydration Rate (achieved)94.2%[5]

Visualizations

Diagram 1: Synthesis Workflow

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_esterification Esterification Sorbose L-Sorbose ProtectedSorbose Diacetone-L-sorbose Sorbose->ProtectedSorbose Protection (Acetone, Acid) ProtectedKGA Diacetone-2-keto-L-gulonic acid ProtectedSorbose->ProtectedKGA Oxidation (NaOCl, NiCl2) KGA 2-keto-L-gulonic acid ProtectedKGA->KGA Deprotection (Heating in Water) KGA2 2-keto-L-gulonic acid MethylEster This compound KGA2->MethylEster Esterification (Methanol, H2SO4, 66-71°C) ReactantsProducts cluster_reactants cluster_products Reactants Reactants KGA 2-keto-L-gulonic acid Methanol Methanol Catalyst H2SO4 (catalyst) Products Products MethylEster This compound Water Water (removed) Intermediates Intermediates Intermediates->MethylEster Forms Intermediates->Water Forms KGA->Intermediates Reacts with Methanol->Intermediates Reacts with Catalyst->Intermediates Catalyzes

References

Application Notes and Protocols: Lactonization of Methyl 2-keto-L-gulonate to Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of L-ascorbic acid (Vitamin C) through the lactonization of its precursor, 2-keto-L-gulonic acid (KLG) and its methyl ester, methyl 2-keto-L-gulonate. The protocols described herein are based on established chemical methods, primarily related to the final step of the Reichstein process, a cornerstone of industrial Vitamin C production.[1][2][3] This document outlines two primary pathways: the base-catalyzed cyclization of the methyl ester and the direct acid-catalyzed lactonization of the free acid.

I. Introduction

The conversion of 2-keto-L-gulonic acid or its derivatives into L-ascorbic acid is a critical ring-closing reaction known as lactonization.[1] This intramolecular esterification forms the characteristic five-membered furanolactone ring of ascorbic acid. The efficiency and yield of this step are paramount for a commercially viable synthesis. The choice between the ester-based or direct acid-catalyzed route often depends on the overall process design, including upstream purification of the KLG and downstream processing of the final product.

The traditional Reichstein process often involves the esterification of 2-keto-L-gulonic acid to this compound, followed by a base-catalyzed rearrangement to form an alkali metal salt of ascorbic acid, which is then acidified.[2][4] An alternative approach involves the direct conversion of 2-keto-L-gulonic acid to ascorbic acid under acidic conditions.[2][5]

II. Chemical Pathways

The conversion process can be visualized as two main routes starting from 2-keto-L-gulonic acid. The first route involves an initial esterification step to yield this compound, which then undergoes base-catalyzed lactonization. The second route is a direct, one-step acid-catalyzed lactonization of 2-keto-L-gulonic acid.

cluster_0 Route 1: Esterification then Base-Catalyzed Lactonization cluster_1 Route 2: Direct Acid-Catalyzed Lactonization KLG 2-Keto-L-gulonic Acid (KLG) Ester This compound KLG->Ester  Esterification (Methanol, Acid Catalyst) NaAscorbate Sodium Ascorbate Ester->NaAscorbate  Lactonization (Base, e.g., NaHCO3) AscorbicAcid1 L-Ascorbic Acid NaAscorbate->AscorbicAcid1  Acidification KLG2 2-Keto-L-gulonic Acid (KLG) AscorbicAcid2 L-Ascorbic Acid KLG2->AscorbicAcid2  Lactonization (Acid Catalyst, Heat)

Figure 1: Overview of synthetic routes to L-ascorbic acid.

III. Experimental Protocols

Protocol 1: Esterification of 2-keto-L-gulonic Acid

This protocol details the conversion of 2-keto-L-gulonic acid to its methyl ester, a common intermediate for base-catalyzed lactonization.

Materials:

  • Crude 2-keto-L-gulonic acid

  • Methanol (MeOH)

  • 97% Sulfuric acid (H₂SO₄)

Procedure:

  • In a suitable reactor, combine 153.7 g of crude 2-keto-L-gulonic acid (assaying at 78.6%) with 665 g (842 mL) of methanol.[6]

  • Heat the reaction mixture to 65°C with stirring until complete dissolution is achieved.[6]

  • Carefully add 1.2 g (0.65 mL) of 97% sulfuric acid to the solution.[6]

  • Maintain the mixture at 65°C under continuous stirring for 6 hours to facilitate esterification.[6]

  • The resulting solution contains this compound and can be used directly in the subsequent lactonization step. The reported yield of the methyl ester is approximately 96%.[6]

Protocol 2: Base-Catalyzed Lactonization of this compound

This protocol describes the cyclization of the methyl ester to form an ascorbate salt using sodium bicarbonate.

Materials:

  • Solution of this compound in Methanol (from Protocol 1)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Take a solution containing 52 g (0.25 mole) of this compound in 197.5 g (250 mL) of methanol in a reactor.[6]

  • Heat the stirred reaction mixture to 65°C.[6]

  • Add 21 g (0.25 mole) of sodium bicarbonate to the heated solution.[6]

  • Continue stirring at 65°C. The reaction progress can be monitored by the cessation of carbon dioxide evolution, which is reported to occur after approximately 2 hours and 40 minutes.[6]

  • The resulting slurry contains sodium L-ascorbate, which can be isolated by filtration and then neutralized with a strong acid to yield L-ascorbic acid.

Protocol 3: Direct Acid-Catalyzed Lactonization of 2-keto-L-gulonic Acid

This protocol details the direct conversion of 2-keto-L-gulonic acid to L-ascorbic acid in a non-aqueous system.

Materials:

  • 2-keto-L-gulonic acid hydrate

  • Toluene

  • Surfactant (e.g., sorbitan monolaurate)

  • Hydrogen chloride (HCl) gas

Procedure:

  • In a 3-neck flask, prepare a slurry by adding 5.0 g of 2-keto-L-gulonic acid (1.5 hydrate) and a catalytic amount of surfactant (e.g., 70 mg of sorbitan monolaurate) to 20 mL of toluene.[5]

  • Heat the mixture to 65°C with stirring.[5]

  • Bubble substantially anhydrous hydrogen chloride gas through the stirred slurry. The reaction is typically run for 3 to 5 hours.[5]

  • After the reaction is complete, cool the mixture to 30°C.[5]

  • Remove the toluene by rotary evaporation under reduced pressure.

  • The resulting solid can be washed with fresh toluene and dried under vacuum to yield crude L-ascorbic acid.[5] Yields corrected for purity are reported to be in the range of 90-94%.[5]

IV. Data Presentation: Comparison of Lactonization Methods

The following table summarizes quantitative data for the different lactonization procedures.

ParameterMethod 1: Base-Catalyzed (NaHCO₃)Method 2: Direct Acid-Catalyzed (HCl)Method 3: Aqueous Self-Catalyzed
Starting Material This compound2-keto-L-gulonic acid2-keto-L-gulonic acid
Key Reagents Sodium bicarbonate, MethanolHydrogen chloride, Toluene, SurfactantWater, Carbon dioxide
Temperature 65°C[6]65°C[2][5]130-140°C[4]
Reaction Time ~2.7 hours[6]3 - 5 hours[2][5]Not Specified
pH / Conditions AlkalineAnhydrous, AcidicAqueous, Acidic
Reported Yield High (exact value for this step not isolated)~90-94% (corrected for purity)[5]~50%[4]
Key Byproducts Sodium salts, Carbon dioxideMinimal if anhydrousDecomposition products
Notes Preceded by an esterification step. Forms sodium ascorbate intermediate.Requires handling of HCl gas. Avoids aqueous decomposition.[2]Lower yield, simpler reagents but requires higher temperatures.[4]

V. Experimental Workflow Visualization

The general workflow for the production of pure L-ascorbic acid via the esterification and base-catalyzed lactonization route involves several key stages from the starting material to the final purified product.

cluster_workflow Workflow for L-Ascorbic Acid Synthesis KLG 2-Keto-L-gulonic Acid in Methanol Esterification Esterification (H₂SO₄, 65°C, 6h) KLG->Esterification Ester_Sol Solution of This compound Esterification->Ester_Sol Lactonization Lactonization (NaHCO₃, 65°C, ~3h) Ester_Sol->Lactonization Slurry Slurry containing Sodium Ascorbate Lactonization->Slurry Filtration Filtration Slurry->Filtration Neutralization Neutralization & Acidification Filtration->Neutralization Crystallization Crystallization Neutralization->Crystallization Final_Product Pure L-Ascorbic Acid Crystallization->Final_Product

Figure 2: Workflow for base-catalyzed synthesis of ascorbic acid.

References

Application Notes and Protocols for the Catalytic Conversion of Methyl 2-keto-L-gulonate to Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is an essential nutrient and a significant pharmaceutical product. Its industrial synthesis often involves the conversion of key intermediates, such as 2-keto-L-gulonic acid (2-KLG) and its ester, Methyl 2-keto-L-gulonate. The final step in this synthesis, the conversion of this compound to L-ascorbic acid, is a critical lactonization reaction that can be achieved through various catalytic methods. This document provides detailed application notes and experimental protocols for the primary catalytic strategies employed for this conversion: base-catalyzed cyclization, acid-catalyzed lactonization, and enzymatic conversion.

The selection of a specific catalytic method depends on several factors, including desired yield, purity, reaction conditions, and environmental considerations. These notes offer a comparative overview of these methods, supported by quantitative data and detailed protocols to aid researchers in their experimental design and process development.

Catalytic Methodologies: An Overview

The conversion of this compound to L-ascorbic acid involves an intramolecular esterification to form the cyclic ester, or lactone, followed by enolization to yield the final product. The primary catalytic approaches are:

  • Base-Catalyzed Cyclization: This is a widely used industrial method. A base, such as sodium methoxide or sodium bicarbonate, is used to catalyze the cyclization of this compound. This process is typically efficient and results in high yields.

  • Acid-Catalyzed Lactonization: This method utilizes strong acids like sulfuric acid or hydrogen chloride to directly catalyze the lactonization. It can be performed in a single step from 2-keto-L-gulonic acid or its methyl ester.

  • Enzymatic Conversion: A more recent and "greener" alternative involves the use of enzymes, specifically lactonases, to catalyze the conversion. This method offers high specificity and operates under mild reaction conditions.

Data Presentation: Quantitative Comparison of Catalytic Methods

The following tables summarize quantitative data for the different catalytic methods, providing a basis for comparison.

Table 1: Base-Catalyzed Conversion of this compound to L-Ascorbic Acid

CatalystStarting MaterialSolventTemperature (°C)Reaction TimeYield (%)Reference
Sodium Hydroxide (methanolic)This compoundMethanol652.5 hours~96% (of methyl ester)[1]
Sodium BicarbonateThis compoundMethanolNot specifiedNot specifiedNot specified, but widely used[2]

Table 2: Acid-Catalyzed Conversion of 2-keto-L-gulonic Acid / Methyl Ester to L-Ascorbic Acid

CatalystStarting MaterialSolventTemperature (°C)Reaction TimeYield (%)Reference
Sulfuric Acid2-keto-L-gulonic acid monohydrateMethanol654.5 hours96% (to methyl ester)[1]
Hydrogen Chloride (gas)2-keto-L-gulonic acid hydrateToluene655 hours94% (crude)[2][3]
Hydrochloric Acid (conc.)Diacetone-2-keto-L-gulonic acidBenzene655 hoursNot specified[3]

Table 3: Enzymatic Conversion of 2-keto-L-gulonic Acid to L-Ascorbic Acid

EnzymeSource OrganismSubstratepHTemperature (°C)Yield (%)Reference
Lactonase (Gluconolactonase)Escherichia coliSodium 2-keto-L-gulonate5.570Not specified in abstract[4]
LactonaseGeneral2-keto-L-gulonic acid1.5 - 120 - 120Not specified in abstract[4]

Experimental Protocols

Protocol 1: Base-Catalyzed Conversion of this compound to L-Ascorbic Acid

This protocol is based on the methodology described in US Patent 5,391,770.[1]

1. Materials:

  • This compound solution in methanol (product from the esterification of 2-keto-L-gulonic acid)

  • 3.7N Methanolic sodium hydroxide solution

  • Methanol

  • Decolorizing charcoal

  • Sulfuric acid (97%)

  • Deionized water

2. Equipment:

  • 3-liter glass reactor with stirrer, thermometer, and addition funnel

  • Heating mantle

  • pH meter

  • Filtration apparatus

  • Rotary evaporator

3. Procedure:

  • Step 1: Esterification of 2-keto-L-gulonic Acid (Preparation of Starting Material)

    • Introduce 1925 g of methanol and 450 g of pure 2-keto-L-gulonic acid monohydrate into the 3-liter reactor.

    • Stir the mixture at 65°C until complete dissolution.

    • Add 4.4 g of 97% sulfuric acid and continue stirring for 4 hours and 30 minutes at 65°C. This yields a solution of this compound in methanol.

  • Step 2: Base-Catalyzed Lactonization

    • Maintain the temperature of the this compound solution at 65°C.

    • Slowly add 548 g of 3.7N methanolic sodium hydroxide solution over 2 hours and 30 minutes, maintaining the pH below 8.5.

  • Step 3: Acidification and Purification

    • After the addition of sodium hydroxide, cool the reaction mixture.

    • Neutralize the mixture with sulfuric acid.

    • Treat the solution with decolorizing charcoal for 15 minutes at 40°C.

    • Filter to remove the charcoal.

    • Concentrate the filtrate under reduced pressure to induce crystallization of L-ascorbic acid.

    • Filter the crystals and dry under reduced pressure.

4. Analysis:

  • Quantify the yield of L-ascorbic acid using HPLC (see Protocol 4).

Protocol 2: Acid-Catalyzed Conversion of 2-keto-L-gulonic Acid to L-Ascorbic Acid

This protocol is based on the methodology described in patent WO1987000839A1.[2]

1. Materials:

  • 2-keto-L-gulonic acid hydrate

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen Chloride (HCl) gas

  • Decolorizing charcoal

  • Deionized water

2. Equipment:

  • Three-neck round-bottom flask with a stirrer, gas inlet tube, and condenser

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

3. Procedure:

  • Step 1: Slurry Preparation

    • In a 50 ml three-neck flask, place 20 ml of toluene.

    • Add 5.0 g of 2-keto-L-gulonic acid (1.5 hydrate).

    • Heat the slurry to 65°C with stirring.

  • Step 2: Acid Catalysis

    • Immediately add 1.0 ml of concentrated HCl to the slurry.

    • Bubble HCl gas through the slurry at a rate of 80 ml/minute for 2.5 hours while maintaining the temperature at 65°C.

  • Step 3: Product Isolation and Purification

    • Cool the reaction mixture to 30°C.

    • Remove the toluene by rotary evaporation under reduced pressure.

    • Wash the resulting solid with fresh toluene and dry under vacuum overnight. This yields crude L-ascorbic acid.

    • For further purification, dissolve the crude product in deionized water, add decolorizing charcoal, stir, and filter.

    • Crystallize the pure L-ascorbic acid from the filtrate.

4. Analysis:

  • Determine the yield and purity of L-ascorbic acid using HPLC (see Protocol 4).

Protocol 3: Enzymatic Conversion of 2-keto-L-gulonic Acid to L-Ascorbic Acid

This protocol is a representative procedure based on the information provided in US Patent 6,146,860A.[4] It should be noted that the patent describes the general conditions and the enzyme source, but a detailed, step-by-step protocol for enzyme purification and the reaction is not provided in the public domain.

1. Materials:

  • Sodium 2-keto-L-gulonate monohydrate

  • Lactonase (e.g., gluconolactonase from Escherichia coli)

  • Na-MES buffer (200 mM, pH 5.5)

  • Calcium Chloride (CaCl₂)

  • Nitrogen gas

  • Deionized water

2. Equipment:

  • Temperature-controlled reaction vessel

  • pH meter

  • Equipment for anaerobic conditions (e.g., nitrogen purging system)

  • (Optional) Equipment for enzyme purification (e.g., chromatography system)

3. Procedure:

  • Step 1: Enzyme Preparation (Conceptual)

    • Obtain a partially purified lactonase preparation. The patent describes a 500-fold purification from Escherichia coli.[4] For research purposes, a commercially available lactonase or a crude cell lysate from an overexpressing microbial strain could be used as a starting point.

  • Step 2: Reaction Setup

    • Prepare a reaction mixture consisting of 8% (w/v) sodium 2-keto-L-gulonate monohydrate and 1 mM CaCl₂ in 200 mM Na-MES buffer (pH 5.5).

    • Transfer the reaction mixture to a temperature-controlled vessel.

    • Purge the reaction mixture with nitrogen gas to establish anaerobic conditions.

  • Step 3: Enzymatic Conversion

    • Add the lactonase enzyme solution to the reaction mixture. The patent suggests a protein concentration of 269 µg/ml for the partially purified enzyme.[4]

    • Incubate the reaction at 70°C under anaerobic conditions. The reaction time will need to be optimized based on enzyme activity.

  • Step 4: Product Analysis

    • Monitor the formation of L-ascorbic acid over time by taking samples and analyzing them using HPLC (see Protocol 4).

Protocol 4: Quantification of L-Ascorbic Acid using High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the analysis of L-ascorbic acid in reaction mixtures.

1. Materials:

  • L-Ascorbic acid standard

  • HPLC-grade water

  • Sulfuric acid or other suitable acid for pH adjustment

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Data acquisition and analysis software

3. Procedure:

  • Step 1: Mobile Phase Preparation

    • Prepare the mobile phase, which is typically an aqueous acidic solution. A common mobile phase is HPLC-grade water adjusted to a low pH (e.g., 2.2-2.5) with an acid like sulfuric acid. Some methods may use a mixture with an organic modifier like methanol.

  • Step 2: Standard Solution Preparation

    • Prepare a stock solution of L-ascorbic acid standard in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Step 3: Sample Preparation

    • Take an aliquot of the reaction mixture.

    • Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration standards.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Step 4: HPLC Analysis

    • Set the HPLC conditions:

      • Column: C18 reversed-phase

      • Mobile phase: Isocratic elution with the prepared mobile phase

      • Flow rate: Typically 0.5 - 1.0 mL/min

      • Detection: UV at ~245 nm

      • Injection volume: 10-20 µL

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

  • Step 5: Data Analysis

    • Identify the L-ascorbic acid peak in the chromatograms based on the retention time of the standard.

    • Quantify the concentration of L-ascorbic acid in the samples by comparing the peak area to the calibration curve.

Visualizations

Experimental Workflow Diagrams

Base_Catalyzed_Conversion cluster_esterification Step 1: Esterification cluster_lactonization Step 2: Lactonization cluster_purification Step 3: Purification KLG 2-keto-L-gulonate MeKLG This compound KLG->MeKLG Esterification Methanol_H2SO4 Methanol / H2SO4 65°C, 4.5h SodiumAscorbate Sodium Ascorbate MeKLG->SodiumAscorbate Cyclization NaOH_MeOH Methanolic NaOH 65°C, 2.5h CrudeAscorbic Crude Ascorbic Acid SodiumAscorbate->CrudeAscorbic Neutralization Acidification Acidification (H2SO4) PureAscorbic Pure L-Ascorbic Acid CrudeAscorbic->PureAscorbic Purification Purification Decolorization & Crystallization

Caption: Workflow for Base-Catalyzed Conversion of this compound.

Acid_Catalyzed_Conversion KLG_hydrate 2-keto-L-gulonic acid hydrate Slurry Slurry in Toluene KLG_hydrate->Slurry Preparation Crude_AA Crude L-Ascorbic Acid Slurry->Crude_AA Acid-Catalyzed Lactonization HCl_gas HCl (gas) 65°C, 2.5-5h Pure_AA Pure L-Ascorbic Acid Crude_AA->Pure_AA Purification Purification Purification (Decolorization & Crystallization)

Caption: Workflow for Acid-Catalyzed Conversion of 2-keto-L-gulonic Acid.

Enzymatic_Conversion Na_KLG Sodium 2-keto-L-gulonate Reaction_Mix Reaction Mixture (pH 5.5, 70°C) Na_KLG->Reaction_Mix Preparation Ascorbic_Acid L-Ascorbic Acid Reaction_Mix->Ascorbic_Acid Enzymatic Conversion Lactonase Lactonase Enzyme Analysis HPLC Analysis Ascorbic_Acid->Analysis

Caption: Workflow for Enzymatic Conversion of 2-keto-L-gulonic Acid.

Reaction Pathway Diagram

Reaction_Pathway cluster_main Conversion of this compound to L-Ascorbic Acid MeKLG This compound Intermediate Enolate Intermediate MeKLG->Intermediate Base or Acid Catalyst (Lactonization) Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Intermediate->Ascorbic_Acid Enolization

References

Application Notes and Protocols for Monitoring Methyl 2-keto-L-gulonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-keto-L-gulonate (M2KLG) is a key intermediate in the synthesis of L-ascorbic acid (Vitamin C), a vital nutrient and antioxidant.[1] The efficient monitoring of M2KLG formation and consumption is critical for optimizing reaction conditions, ensuring product quality, and maximizing yield in both chemical and biotechnological production processes. These application notes provide detailed protocols for the experimental setup to monitor reactions involving M2KLG, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. The protocols are designed to be adaptable for both chemical esterification and enzymatic synthesis routes.

I. Analytical Methodology: HPLC for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds like M2KLG and its precursors.

Principle of the Method

The concentration of M2KLG and related compounds, such as 2-keto-L-gulonic acid (2-KLG), can be accurately determined by separating them on an HPLC column and detecting their presence using a UV detector. The retention time of each compound is unique under specific chromatographic conditions, allowing for identification, while the peak area is proportional to its concentration, enabling quantification.

Recommended HPLC Systems and Parameters

Two primary HPLC systems are recommended for the analysis of M2KLG and its related organic acids: Reversed-Phase (RP-HPLC) and Amino Column Chromatography.

Table 1: HPLC System Parameters for Reaction Monitoring

ParameterSystem 1: Reversed-Phase HPLCSystem 2: Amino Column HPLC
Column C18 (e.g., Kromasil C18, 5 µm, 250 mm x 4.6 mm)[2]Amino (NH2) (e.g., Shim-pack CLC-NH2, 5 µm, 150 mm x 6.0 mm)[3]
Mobile Phase Isocratic: 0.2% (v/v) Phosphoric acid in Acetonitrile/Water (3.5:96.5 v/v)[2]Isocratic: 0.015 M Ammonium dihydrogen phosphate (pH 4.1)[3]
Flow Rate 1.0 mL/min[2]1.0 mL/min[3]
Column Temperature 20-25°C (Ambient)[2][4]Ambient[3]
Detector UV at 210 nm[2][3]UV at 210 nm[3]
Injection Volume 10-20 µL10 µL[3]

Note: The retention time of this compound (M2KLG) on a C18 column is expected to be longer than that of 2-keto-L-gulonic acid (2-KLG) due to the increased hydrophobicity from the methyl ester group. It is crucial to run a standard of M2KLG to determine its exact retention time under your specific system conditions.

Quantitative Analysis and Method Validation

For accurate quantification, a calibration curve should be prepared using standard solutions of M2KLG of known concentrations. The method should be validated to ensure reliability.

Table 2: Typical HPLC Method Validation Parameters for Organic Acid Analysis

ParameterSpecificationTypical ValueReference
Linearity (R²) > 0.9990.9992 - 1.0000[4]
Linear Range (µg/mL) Dependent on expected sample concentration10 - 600[3]
Precision (RSD %) < 2%Intra-day: 0.6 - 1.7%[4]
Accuracy (Recovery %) 98 - 102%99 - 102%[4]
Limit of Detection (LOD) (µg/mL) Reportable~0.5 - 2.5[5]
Limit of Quantification (LOQ) (µg/mL) Reportable~1.5 - 7.5[5]

II. Experimental Protocols

A. Monitoring Chemical Esterification of 2-keto-L-gulonic acid to this compound

This protocol describes the monitoring of the acid-catalyzed esterification of 2-keto-L-gulonic acid with methanol.

Materials:

  • 2-keto-L-gulonic acid (2-KLG)

  • Methanol (HPLC grade)

  • Acid catalyst (e.g., Dowex 50W-X8 acidic ion-exchange resin or concentrated Sulfuric Acid)

  • Reaction vessel with temperature control and stirring

  • HPLC system as described in Table 1

  • Syringes and 0.45 µm syringe filters

  • HPLC vials

Protocol:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, dissolve a known concentration of 2-keto-L-gulonic acid in methanol (e.g., 10% w/v).

    • Add the acid catalyst (e.g., 1% w/w of 2-KLG for sulfuric acid or a packed bed of ion-exchange resin).

    • Set the reaction temperature (e.g., 60°C) and begin stirring.[6]

  • Time-Course Sampling:

    • At designated time points (e.g., t=0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 900 µL) to prevent further reaction. This also serves as the sample dilution step.

  • Sample Preparation for HPLC:

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram and identify the peaks corresponding to 2-keto-L-gulonic acid and this compound based on the retention times of their respective standards.

  • Data Analysis:

    • Integrate the peak areas for both 2-KLG and M2KLG.

    • Calculate the concentration of each compound at each time point using the calibration curve.

    • Plot the concentration of M2KLG (product) and 2-KLG (reactant) versus time to monitor the reaction progress.

B. Monitoring Enzymatic Synthesis of this compound

This protocol outlines a general approach for monitoring the lipase-catalyzed esterification of 2-keto-L-gulonic acid.

Materials:

  • 2-keto-L-gulonic acid (2-KLG)

  • Methanol (HPLC grade)

  • Immobilized lipase (e.g., Candida antarctica lipase B)[7]

  • Organic solvent (e.g., tert-butanol, if required for a non-aqueous medium)

  • Buffer solution (e.g., phosphate buffer, pH 7.0, if using an aqueous-organic biphasic system)

  • Reaction vessel with temperature control and shaking/stirring

  • HPLC system as described in Table 1

  • Syringes and 0.45 µm syringe filters

  • HPLC vials

Protocol:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare the reaction medium. This could be methanol as both reactant and solvent, or a mixture of an organic solvent and methanol.

    • Add a known concentration of 2-keto-L-gulonic acid.

    • Add the immobilized lipase (e.g., 10 mg/mL).

    • Incubate at the optimal temperature for the lipase (e.g., 40-50°C) with constant shaking or stirring.

  • Time-Course Sampling:

    • At designated time points, withdraw a small aliquot of the reaction mixture.

    • To stop the enzymatic reaction, immediately add a quenching solvent (e.g., acetonitrile or the mobile phase) and/or centrifuge to remove the immobilized enzyme.

  • Sample Preparation for HPLC:

    • Take the supernatant after quenching/centrifugation.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the formation of the M2KLG peak and the disappearance of the 2-KLG peak.

  • Data Analysis:

    • Quantify the concentrations of the substrate and product at each time point using the established calibration curve.

    • Determine the reaction rate and enzyme activity based on the rate of product formation.

III. Visualizations

Metabolic Pathway

The following diagram illustrates the microbial synthesis pathway leading to 2-keto-L-gulonic acid, the precursor to M2KLG.

Caption: Microbial pathway for 2-keto-L-gulonic acid synthesis and subsequent conversion.

Experimental Workflow

This diagram outlines the general workflow for monitoring M2KLG reactions using HPLC.

ExperimentalWorkflow cluster_reaction Reaction Stage cluster_analysis Analytical Stage cluster_output Output ReactionSetup 1. Reaction Setup (Chemical or Enzymatic) TimeCourseSampling 2. Time-Course Sampling ReactionSetup->TimeCourseSampling Quenching 3. Reaction Quenching TimeCourseSampling->Quenching SamplePrep 4. Sample Preparation (Dilution & Filtration) Quenching->SamplePrep Transfer Sample HPLC_Analysis 5. HPLC Analysis SamplePrep->HPLC_Analysis DataProcessing 6. Data Processing (Integration & Quantification) HPLC_Analysis->DataProcessing Results 7. Reaction Profile (Concentration vs. Time) DataProcessing->Results

Caption: General workflow for monitoring M2KLG reactions.

Logical Relationship of HPLC Monitoring

This diagram illustrates the logical connections between the different components of the HPLC monitoring process.

LogicalRelationship ReactionMixture Reaction Mixture (Analyte + Matrix) Sampling Sampling at t(x) ReactionMixture->Sampling SamplePrep Sample Preparation Sampling->SamplePrep HPLC_System HPLC System SamplePrep->HPLC_System Chromatogram Chromatogram (Signal vs. Time) HPLC_System->Chromatogram Quantification Quantification Chromatogram->Quantification CalibrationCurve Calibration Curve (Peak Area vs. Concentration) CalibrationCurve->Quantification Kinetics Reaction Kinetics Quantification->Kinetics

Caption: Logical flow of HPLC-based reaction monitoring.

References

Applications of Methyl 2-keto-L-gulonate in Metabolic Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of Methyl 2-keto-L-gulonate in metabolic engineering, with a primary focus on its role as a key precursor in the biotechnological production of L-ascorbic acid (Vitamin C). Detailed experimental protocols for the production of its parent compound, 2-keto-L-gulonic acid (2-KGA), through microbial fermentation and its subsequent conversion to L-ascorbic acid are provided.

Application Notes

This compound is a pivotal intermediate in the modern synthesis of L-ascorbic acid, bridging the gap between microbial fermentation and final chemical conversion. The traditional Reichstein process for Vitamin C synthesis, while historically significant, involves multiple chemical steps with considerable environmental impact. Metabolic engineering has revolutionized this process by enabling the microbial production of 2-keto-L-gulonic acid (2-KGA), the immediate precursor to this compound.

The primary application of metabolic engineering in this context is the development of robust microbial cell factories, predominantly Escherichia coli and Gluconobacter oxydans, for the high-yield production of 2-KGA from inexpensive carbon sources like D-glucose or D-sorbitol. These engineered strains are designed to express specific enzymatic pathways that efficiently convert the substrate to 2-KGA.

Key Metabolic Engineering Strategies:

  • Heterologous Expression of Key Enzymes: Introducing genes encoding for enzymes such as sorbose dehydrogenase and sorbosone dehydrogenase from organisms like Gluconobacter oxydans into a more genetically tractable host like E. coli. This allows for the conversion of L-sorbose to 2-KGA.

  • Engineering Novel Pathways: Creating new metabolic routes, for instance, by expressing a 2,5-diketo-D-gluconic acid (2,5-DKG) reductase from Corynebacterium species in an organism that naturally produces 2,5-DKG from D-glucose, such as Erwinia herbicola.

  • Optimization of Fermentation Processes: Developing fed-batch fermentation strategies to achieve high cell densities and high product titers. This involves careful control of nutrient feeding, pH, dissolved oxygen, and temperature.

  • Co-culture Systems: Utilizing symbiotic relationships between two or more microorganisms. For example, a co-culture of Ketogulonicigenium vulgare, which produces 2-KGA from L-sorbose but grows poorly alone, with a helper strain like Bacillus megaterium that provides essential growth factors.

Once 2-KGA is produced through fermentation, it is typically recovered from the broth and then chemically converted to L-ascorbic acid. This conversion often proceeds via the formation of this compound through esterification with methanol. This ester intermediate readily undergoes lactonization to form L-ascorbic acid.

Data Presentation: Quantitative Analysis of 2-KGA Production

The following tables summarize quantitative data from various metabolic engineering approaches for 2-KGA production.

Host OrganismEngineering StrategySubstrateTiter (g/L)Yield/ConversionReference
Recombinant Erwinia herbicolaExpression of 2,5-DKG reductase from CorynebacteriumD-Glucose~1049.4% conversion[1]
Recombinant E. coliCo-expression of sorbose and sorbosone dehydrogenasesL-Sorbose72.471.2% conversion
Co-culture: G. oxydans & Recombinant E. coliTwo-stage conversionD-Sorbitol16.833.6% conversion
Two-stage Fermentation: Erwinia sp. & Corynebacterium sp.Sequential conversion of D-glucose to 2,5-DKG and then to 2-KGAD-Glucose106.384.6% yield

Experimental Protocols

Protocol 1: Metabolic Engineering of E. coli for 2-Keto-L-gulonic Acid (2-KGA) Production

This protocol describes the development of a recombinant E. coli strain capable of producing 2-KGA from L-sorbose by expressing L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH) from Gluconobacter oxydans.

1.1. Gene Cloning and Plasmid Construction:

  • Gene Amplification: Amplify the sdh and sndh genes from the genomic DNA of Gluconobacter oxydans using PCR with primers containing appropriate restriction sites.

  • Vector Preparation: Digest a suitable expression vector (e.g., pET-28a(+)) with the corresponding restriction enzymes.

  • Ligation: Ligate the amplified sdh and sndh gene fragments into the digested vector to create the expression plasmid (e.g., pET-sdh-sndh).

  • Transformation: Transform the ligation product into a competent cloning host (e.g., E. coli DH5α) for plasmid propagation.

  • Verification: Verify the correct insertion of the genes by restriction digestion and DNA sequencing.

1.2. Protein Expression in E. coli BL21(DE3):

  • Transformation: Transform the verified expression plasmid into competent E. coli BL21(DE3) cells.

  • Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET vectors) and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Induction: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubation: Continue to incubate the culture for 4-6 hours at 30°C to allow for protein expression.

1.3. Fed-Batch Fermentation for 2-KGA Production:

  • Inoculum Preparation: Prepare a seed culture of the recombinant E. coli BL21(DE3) strain by growing it in a suitable medium (e.g., LB with antibiotic) overnight.

  • Bioreactor Setup: Prepare a 5 L bioreactor with a defined fermentation medium. A typical medium contains a carbon source (e.g., glycerol), nitrogen source, salts, and trace elements.

  • Inoculation: Inoculate the bioreactor with the seed culture.

  • Batch Phase: Run the fermentation in batch mode until the initial carbon source is depleted, indicated by a sharp increase in dissolved oxygen (DO).

  • Fed-Batch Phase: Initiate a feeding strategy with a concentrated solution of L-sorbose and other necessary nutrients. Maintain the pH at 7.0 using automated addition of a base (e.g., NH₄OH), and control the DO at 30% by cascading agitation speed and oxygen supplementation.

  • Sampling and Analysis: Periodically take samples to monitor cell growth (OD₆₀₀) and the concentration of L-sorbose and 2-KGA using HPLC.

  • Harvesting: Once the L-sorbose is consumed or 2-KGA production ceases, harvest the fermentation broth.

Protocol 2: Chemical Conversion of 2-KGA to L-Ascorbic Acid

This protocol outlines the two-step chemical conversion of 2-KGA to L-ascorbic acid via the formation of this compound.

2.1. Esterification of 2-Keto-L-gulonic Acid:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-keto-L-gulonic acid in methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or an acidic ion-exchange resin.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for several hours. The progress of the reaction can be monitored by TLC or HPLC. To drive the equilibrium towards the ester, water can be removed by azeotropic distillation.

  • Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst.

  • Purification: Concentrate the solution under reduced pressure to crystallize the this compound. The crystals can be collected by filtration and washed with cold methanol.

2.2. Lactonization of this compound to L-Ascorbic Acid:

  • Reaction Setup: Dissolve the purified this compound in methanol.

  • Base Addition: Add a solution of sodium methoxide in methanol to the mixture. This will catalyze the lactonization to form sodium ascorbate.

  • Precipitation: The sodium ascorbate will precipitate out of the solution.

  • Acidification: Collect the sodium ascorbate by filtration and dissolve it in water. Acidify the solution with a strong acid (e.g., hydrochloric acid) to precipitate L-ascorbic acid.

  • Purification: The crude L-ascorbic acid can be recrystallized from a suitable solvent system (e.g., water/ethanol) to obtain a pure product.

Protocol 3: HPLC Analysis of 2-KGA and L-Ascorbic Acid

This protocol provides a general method for the quantitative analysis of 2-KGA and L-ascorbic acid in fermentation broths and reaction mixtures.

  • Sample Preparation: Centrifuge fermentation broth samples to remove cells. Dilute the supernatant with the mobile phase. For reaction mixtures, dilute an aliquot with the mobile phase.

  • HPLC System: Use a liquid chromatograph equipped with a UV detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: An aqueous mobile phase with a low pH is typically employed, for example, a dilute solution of sulfuric acid or a phosphate buffer.

  • Detection: Monitor the absorbance at a wavelength where both compounds have significant absorbance, such as 210 nm or 245 nm.

  • Quantification: Prepare standard curves for both 2-KGA and L-ascorbic acid of known concentrations. Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curves.

Mandatory Visualization

metabolic_pathway D-Glucose D-Glucose D-Sorbitol D-Sorbitol D-Glucose->D-Sorbitol Reduction L-Sorbose L-Sorbose D-Sorbitol->L-Sorbose Sorbitol Dehydrogenase (e.g., in G. oxydans) L-Sorbosone L-Sorbosone L-Sorbose->L-Sorbosone Sorbose Dehydrogenase (SDH) (Metabolic Engineering in E. coli) 2-Keto-L-gulonic acid (2-KGA) 2-Keto-L-gulonic acid (2-KGA) L-Sorbosone->2-Keto-L-gulonic acid (2-KGA) Sorbosone Dehydrogenase (SNDH) (Metabolic Engineering in E. coli) This compound This compound 2-Keto-L-gulonic acid (2-KGA)->this compound Esterification (Methanol, Acid Catalyst) L-Ascorbic Acid (Vitamin C) L-Ascorbic Acid (Vitamin C) This compound->L-Ascorbic Acid (Vitamin C) Lactonization (Base Catalyst)

Caption: Biotechnological pathway for Vitamin C production.

experimental_workflow cluster_bioprocess Bioprocess cluster_chem_process Chemical Process Gene Cloning Gene Cloning Host Strain Transformation Host Strain Transformation Gene Cloning->Host Strain Transformation Fed-Batch Fermentation Fed-Batch Fermentation Host Strain Transformation->Fed-Batch Fermentation 2-KGA Broth 2-KGA Broth Fed-Batch Fermentation->2-KGA Broth Esterification Esterification 2-KGA Broth->Esterification Downstream Processing Lactonization Lactonization Esterification->Lactonization Purification Purification Lactonization->Purification L-Ascorbic Acid L-Ascorbic Acid Purification->L-Ascorbic Acid

Caption: Workflow for Vitamin C production.

References

Application Notes and Protocols: Use of Methyl 2-keto-L-gulonate as a Precursor in Plant Biology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-ascorbic acid (AsA, Vitamin C) is a vital antioxidant and enzyme cofactor in plants, playing crucial roles in photosynthesis, stress response, and overall development.[1][2] The primary and most well-characterized route for AsA biosynthesis in higher plants is the D-mannose/L-galactose pathway, also known as the Smirnoff-Wheeler pathway.[1][3][4] This pathway begins with D-mannose and culminates in the mitochondrial oxidation of L-galactono-1,4-lactone to form AsA.[3]

However, plants possess a complex metabolic network with at least three alternative AsA synthesis pathways: the L-gulose, D-galacturonate, and myo-inositol pathways.[5][6] The L-gulose pathway is of particular interest as it utilizes intermediates analogous to the primary animal pathway for Vitamin C synthesis.[1][7] The study of these alternative pathways and the use of exogenous precursors are critical for understanding the regulation of AsA pools and for developing strategies to enhance plant stress tolerance and nutritional value.[5][8]

Rationale for Using Methyl 2-keto-L-gulonate

2-keto-L-gulonic acid (2KGA) is a key intermediate in the industrial synthesis of Vitamin C and is also recognized as a degradation product of AsA in some plants, such as grapes, where it can be a precursor for tartaric acid.[9][10] While not an intermediate in the main plant AsA biosynthetic pathway, its structural similarity to intermediates in alternative pathways makes it a subject of research interest. Exogenous application of 2KGA has been shown to increase endogenous AsA levels and improve abiotic stress resistance in plants.[9][10]

The use of the methyl ester form, This compound , is a standard biochemical strategy to potentially enhance the compound's stability and permeability across plant cell membranes, thereby facilitating more efficient uptake and subsequent metabolic conversion compared to its carboxylate form (2KGA).

Application Note 1: Enhancement of Abiotic Stress Tolerance

Recent studies have demonstrated that exogenous application of 2-keto-L-gulonate (2KGA) can significantly alleviate the negative impacts of salt stress on plant growth. In a study on non-heading Chinese cabbage (Brassica campestris ssp. chinensis), treatment with 2KGA under salt stress conditions led to a marked improvement in plant health.[9][10]

The proposed mechanism involves the uptake of 2KGA and its subsequent conversion into L-ascorbic acid. This boost in the endogenous AsA pool enhances the plant's antioxidant capacity, leading to the detoxification of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), reducing oxidative damage (measured by malondialdehyde, MDA, content), and thereby improving overall stress resilience.[9][10]

Quantitative Data Summary

The following table summarizes the key findings from a study where non-heading Chinese cabbage was subjected to 100 mM NaCl stress and treated with 2-keto-L-gulonate (2KGA).

Parameter MeasuredTreatment Group (Salt + 2KGA) vs. Salt OnlyOutcomeCitation
Biomass Leaf and Root BiomassSignificantly Improved[9][10]
Oxidative Stress Hydrogen Peroxide (H₂O₂) ContentDecreased[9][10]
Malondialdehyde (MDA) ContentDecreased[9][10]
Antioxidant System L-Ascorbic Acid (AsA) ContentIncreased[9][10]
Antioxidant Enzyme ActivitiesIncreased[9][10]
Gene Expression AsA Biosynthesis & Recycling GenesUpregulated[9]

Proposed Signaling Pathway

G precursor Exogenous This compound uptake Uptake & Conversion precursor->uptake asa Increased Endogenous L-Ascorbic Acid (AsA) Pool uptake->asa Biosynthesis ros_detox Enhanced ROS Detoxification asa->ros_detox Acts as antioxidant stress_markers Reduced Oxidative Damage (↓ H₂O₂, ↓ MDA) ros_detox->stress_markers Leads to tolerance Improved Abiotic Stress Tolerance stress_markers->tolerance Results in

Proposed mechanism of 2KGA-induced stress tolerance.

Experimental Protocols

Protocol 1: Exogenous Application to Whole Plants in Hydroponic Systems

This protocol describes a general method for applying this compound to plants grown hydroponically to assess its impact on growth and stress tolerance.

Materials:

  • This compound

  • Hydroponic growth medium (e.g., Hoagland solution)

  • Plant specimens (e.g., Brassica sp., Arabidopsis thaliana)

  • pH meter and adjustment solutions (KOH, HCl)

  • Analytical balance and appropriate glassware

  • Growth chamber or greenhouse with controlled conditions

Methodology:

  • Plant Acclimatization: Germinate seeds and grow seedlings in the chosen hydroponic medium for 2-3 weeks until they are well-established. Ensure consistent environmental conditions (e.g., 16h/8h light/dark cycle, 22°C).

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound. As solubility may vary, using a solvent like DMSO for the initial dissolve before diluting in water may be necessary (ensure final DMSO concentration in the hydroponic solution is negligible, e.g., <0.1%).

    • Note: The non-methylated form, 2KGA, is water-soluble.[9]

  • Treatment Application:

    • Divide plants into control and treatment groups.

    • For the treatment group, add the this compound stock solution to the hydroponic medium to achieve the desired final concentration (e.g., a range of 1-10 mM can be tested).

    • For the control group, add an equivalent volume of the solvent carrier (if used) to the hydroponic medium.

    • If inducing stress, introduce the stressor (e.g., 100 mM NaCl for salt stress) to both control and treatment groups at the same time as the precursor application.

  • Incubation: Grow the plants for the desired experimental duration (e.g., 7-14 days). Refresh the hydroponic solutions with the respective treatments every 3-4 days to maintain nutrient and precursor concentration.

  • Data Collection: At the end of the treatment period, harvest plant tissues (shoots and roots separately). Measure fresh and dry weight for biomass analysis. Immediately flash-freeze subsamples in liquid nitrogen and store at -80°C for subsequent biochemical analyses (e.g., AsA content, MDA assay).

Experimental Workflow Diagram

G start Plant Acclimatization (Hydroponics, 2-3 weeks) groups Divide into Groups (Control, Treatment, Stress) start->groups treatment Apply this compound &/or Stressor (e.g., NaCl) groups->treatment incubation Incubate for 7-14 days (Refresh solution periodically) treatment->incubation harvest Harvest Tissues (Shoots & Roots) incubation->harvest analysis Analysis: 1. Biomass (Fresh/Dry Weight) 2. Biochemical Assays (AsA, MDA) 3. Gene Expression (qRT-PCR) harvest->analysis

References

Application Notes and Protocols for the Purity Assessment of Methyl 2-keto-L-gulonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-keto-L-gulonate is a key intermediate in the synthesis of Vitamin C (Ascorbic Acid).[1][2][3] Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the comprehensive purity assessment of this compound using various analytical techniques. The methodologies described are essential for quality control, stability studies, and regulatory submissions.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the potency of this compound and for the separation, identification, and quantification of process-related impurities and degradation products. A stability-indicating HPLC method is crucial for resolving the main component from any potential impurities.

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter Sample (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard (0.45 µm) Dissolve_Standard->Filter_Standard Inject Inject Sample/Standard Filter_Sample->Inject Filter_Standard->Inject HPLC HPLC System (Pump, Injector, Column, Detector) Chromatogram Obtain Chromatogram HPLC->Chromatogram Mobile_Phase Prepare Mobile Phase Equilibrate Equilibrate System Mobile_Phase->Equilibrate Equilibrate->HPLC Inject->HPLC Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity/Impurity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Experimental Protocol: Reversed-Phase HPLC

This protocol is adapted from methods used for related ketoaldonic acids and ascorbic acid.[4][5][6][7]

1. Objective: To determine the purity of this compound and quantify related impurities.

2. Materials and Reagents:

  • This compound Reference Standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium dihydrogen phosphate (Analytical grade)

  • Phosphoric acid (Analytical grade)

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A solution of 0.015 M ammonium dihydrogen phosphate, with the pH adjusted to 4.1 using phosphoric acid.[4][7]

  • Flow Rate: 1.0 mL/min[4][7]

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm[4][7]

  • Column Temperature: 30 °C

  • Run Time: Approximately 20 minutes

4. Preparation of Solutions:

  • Mobile Phase: Dissolve 1.725 g of ammonium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.1 with diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Mobile phase or a mixture of water and methanol (e.g., 80:20 v/v).

  • Standard Solution: Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., %RSD of peak area < 2.0).

  • Inject the sample solution.

  • Identify the peak for this compound based on the retention time of the standard.

  • Integrate all peaks in the chromatogram.

6. Calculation of Purity (Area %): Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Quantitative Data Summary (Example)
ParameterSpecificationResult
System Suitability
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
%RSD for replicate injections≤ 2.0%0.8%
Purity Analysis
Retention Time (min)Report~14.3
Purity (Area %)≥ 99.0%99.5%
Individual Impurity≤ 0.15%Impurity A: 0.10%
Total Impurities≤ 0.5%0.25%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. For a non-volatile compound like this compound, derivatization is required to increase its volatility. This method also serves as an excellent tool for structural confirmation.

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Derivatizing Agent Dissolve->Derivatize Heat Heat to Complete Reaction Derivatize->Heat Inject Inject Derivatized Sample Heat->Inject GCMS GC-MS System Separate GC Separation GCMS->Separate Inject->GCMS Ionize Ionization (e.g., EI) Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Mass_Spectra Extract Mass Spectra TIC->Mass_Spectra Library_Search Library Search (NIST) Mass_Spectra->Library_Search Identify Identify Peaks Library_Search->Identify

Caption: Workflow for GC-MS Impurity Analysis.

Experimental Protocol: GC-MS with Silylation

1. Objective: To identify volatile impurities and confirm the structure of this compound after derivatization.

2. Materials and Reagents:

  • This compound sample

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Helium (UHP grade)

3. GC-MS Conditions:

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-600

4. Sample Preparation (Derivatization):

  • Accurately weigh about 1-2 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine and vortex to dissolve.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 60 minutes.

  • Cool to room temperature before injection.

5. Procedure:

  • Perform a blank run with the derivatization reagents to identify any background peaks.

  • Inject 1 µL of the derivatized sample solution into the GC-MS system.

  • Acquire the data.

6. Data Analysis:

  • Analyze the Total Ion Chromatogram (TIC) to identify peaks corresponding to the derivatized this compound and any impurities.

  • Obtain the mass spectrum for each peak.

  • Compare the obtained mass spectrum of the main peak with a reference spectrum or interpret the fragmentation pattern to confirm the structure of the silylated this compound.

  • Identify impurity peaks by searching their mass spectra against a commercial library (e.g., NIST).

Quantitative Data Summary (Example)
AnalyteRetention Time (min)Identification MethodRelative Area %
TMS-Methyl 2-keto-L-gulonate15.2Mass Spectrum Fragmentation99.6%
Impurity 112.8NIST Library Match0.15%
Impurity 216.5NIST Library Match0.25%

Spectroscopic and Titrimetric Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

  • Objective: To confirm the chemical structure of this compound.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Procedure: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the ¹H spectrum, and the chemical shifts of the ¹³C spectrum to confirm that they are consistent with the structure of this compound. The identity of 2-keto-L-gulonic acid has been confirmed by ¹H and ¹³C NMR.[8]

Logical Relationship for NMR Structural Confirmation

NMR_Logic Proposed_Structure Proposed Structure (this compound) H1_NMR ¹H NMR Spectrum (Chemical Shifts, Integration, Coupling) Proposed_Structure->H1_NMR predicts C13_NMR ¹³C NMR Spectrum (Chemical Shifts) Proposed_Structure->C13_NMR predicts DEPT DEPT Spectra (CH, CH₂, CH₃) Proposed_Structure->DEPT predicts COSY 2D COSY (¹H-¹H Correlations) Proposed_Structure->COSY predicts HSQC 2D HSQC (¹H-¹³C Correlations) Proposed_Structure->HSQC predicts Consistent Data Consistent? H1_NMR->Consistent matches? C13_NMR->Consistent matches? DEPT->Consistent matches? COSY->Consistent matches? HSQC->Consistent matches? Confirmed Structure Confirmed Consistent->Confirmed Yes Rejected Structure Incorrect Consistent->Rejected No

Caption: Logic for NMR Structure Confirmation.

Titration for Assay (Potency)

While HPLC is more specific, a simple redox titration can be used for a quick assay of potency, assuming no other reducing or oxidizing impurities are present. This method is adapted from the iodometric titration of ascorbic acid.[9]

  • Objective: To determine the assay of this compound.

  • Reagents:

    • 0.05 M Iodine solution, standardized

    • Starch indicator solution (1% w/v)

    • 1 M Sulfuric acid

    • Freshly boiled and cooled purified water

  • Procedure:

    • Accurately weigh about 100 mg of the sample into a 250 mL conical flask.

    • Dissolve in a mixture of 100 mL of freshly boiled and cooled water and 25 mL of 1 M sulfuric acid.[9]

    • Immediately titrate with 0.05 M iodine solution, adding a few drops of starch indicator towards the end point.[9]

    • The endpoint is reached when a persistent blue-violet color is obtained.[9]

    • Perform a blank titration.

  • Calculation: The assay is calculated based on the stoichiometry of the reaction between the analyte and iodine. Each mL of 0.05 M iodine is equivalent to a specific amount of this compound (this would need to be determined empirically or theoretically).

Loss on Drying (LOD)

This test determines the amount of volatile matter (e.g., water or residual solvents) in the sample.

  • Objective: To determine the percentage of volatile matter.

  • Procedure:

    • Accurately weigh a clean, dry weighing bottle (W1).

    • Transfer about 1.0 g of the sample into the bottle and record the weight (W2).[9]

    • Dry the sample in a vacuum oven at 60 °C for 3 hours.[9]

    • Transfer the bottle to a desiccator, allow it to cool to room temperature, and weigh again (W3).

  • Calculation: LOD (%) = [(W2 - W3) / (W2 - W1)] x 100

Quantitative Data Summary for Titration and LOD
ParameterMethodSpecificationResult
AssayIodometric Titration99.0% - 101.0% (on dried basis)99.8%
Loss on DryingGravimetric≤ 0.5%0.2%

References

Application Notes and Protocols for the Enzymatic Conversion of Methyl 2-keto-L-gulonate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ascorbic acid (Vitamin C) is a vital nutrient and a significant product in the pharmaceutical and food industries. A key intermediate in its synthesis is 2-keto-L-gulonic acid (2-KLG), which is subsequently converted to Methyl 2-keto-L-gulonate before final lactonization to L-ascorbic acid. The enzymatic conversion of 2,5-diketo-D-gluconate (2,5-DKG) to 2-KLG is a critical step in modern biotechnological production routes of Vitamin C. This process offers a stereospecific and efficient alternative to purely chemical synthesis methods.

The primary enzyme responsible for this bioconversion is 2,5-diketo-D-gluconate reductase (2,5-DKGR) , particularly from Corynebacterium species. This enzyme catalyzes the NADPH-dependent reduction of 2,5-DKG to 2-KLG. These application notes provide detailed protocols for the expression, purification, and assay of 2,5-DKGR, as well as methods for the fermentative production and analysis of its product, 2-KLG.

Enzyme Characteristics and Reaction

The key enzymatic reaction is the stereospecific reduction of 2,5-diketo-D-gluconate to 2-keto-L-gulonate, catalyzed by 2,5-diketo-D-gluconate reductase (2,5-DKGR).

  • Enzyme: 2,5-diketo-D-gluconate reductase (EC 1.1.1.346)[1]

  • Source Organism: Corynebacterium sp.[1][2][3][4][5]

  • Reaction: 2,5-diketo-D-gluconate + NADPH + H⁺ ⇌ 2-keto-L-gulonate + NADP⁺

  • Cofactor: The enzyme is specific for NADPH[1].

The equilibrium of the reaction strongly favors the reduction of 2,5-DKG to 2-KLG[1].

Data Presentation

Table 1: Kinetic Parameters of 2,5-diketo-D-gluconate Reductase from Corynebacterium sp.
ParameterValueConditionsReference
Km (2,5-diketo-D-gluconate) 26 mMpH 6.4, 25°C[1]
Km (NADPH) 10 µMpH 6.4, 25°C[1]
Turnover Number (kcat) 500 min⁻¹pH 6.4, 25°C[1]
Optimal pH (Reduction) 5.0 - 8.025°C[1]
Optimal pH (Oxidation) 9.225°C[1]
Molecular Weight (Native) 35,000 ± 2,000 DaGel Permeation Chromatography[1]
Molecular Weight (Subunit) 34,000 DaSDS-PAGE[1]
Structure Monomer[1]
Table 2: Two-Stage Fermentation for 2-keto-L-gulonate Production
ParameterStage 1: Erwinia sp.Stage 2: Corynebacterium sp.Reference
Substrate D-Glucose2,5-diketo-D-gluconate broth + D-Glucose[2][6]
Product Calcium 2,5-diketo-D-gluconateCalcium 2-keto-L-gulonate[2][6]
Product Concentration 328.6 mg/mL106.3 mg/mL[2][6]
Yield from D-Glucose 94.5%84.6%[2][6]
Fermentation Time 26 hours~50 hours (feeding time)[2][6]

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of 2,5-DKGR

This protocol describes the expression of recombinant Corynebacterium sp. 2,5-DKGR with a His-tag in E. coli and its subsequent purification.

1. Gene Cloning and Expression Vector:

  • The gene encoding 2,5-DKGR from Corynebacterium sp. is cloned into an expression vector such as pET28a, which includes an N-terminal His-tag for purification[7].
  • The resulting plasmid (e.g., pET28a-His-tag-2,5-DKGR) is transformed into an expression host strain like E. coli BL21 (DE3)[7].

2. Expression in E. coli:

  • Inoculate a single colony of transformed E. coli BL21 (DE3) into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET28a) and grow overnight at 37°C with shaking.
  • Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture and grow at 37°C with shaking at 220 rpm[7].
  • Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.8, reduce the temperature to 20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM[7].
  • Continue incubation for 16 hours at 20°C with shaking[7].
  • Harvest the cells by centrifugation at 8,000 x g for 5 minutes at 4°C[7].

3. Cell Lysis and Purification:

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
  • Purify the His-tagged 2,5-DKGR from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography according to the manufacturer's instructions.
  • Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
  • Elute the purified enzyme with a buffer containing a high concentration of imidazole (e.g., 250 mM).
  • Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.

Protocol 2: Enzymatic Assay of 2,5-diketo-D-gluconate Reductase

This spectrophotometric assay measures the activity of 2,5-DKGR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

1. Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 6.4.
  • Substrate: 500 mM 2,5-diketo-D-gluconate (2,5-DKG) in water.
  • Cofactor: 2 mM NADPH in 10 mM Tris-HCl, pH 7.5.
  • Purified 2,5-DKGR enzyme solution.

2. Assay Procedure:

  • Set up the reaction mixture in a 1 mL cuvette as follows:
  • 850 µL Assay Buffer
  • 50 µL 2 mM NADPH
  • 50 µL 500 mM 2,5-DKG
  • Pre-incubate the mixture at 25°C for 5 minutes.
  • Initiate the reaction by adding 50 µL of the purified enzyme solution and mix immediately.
  • Monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.
  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 x 10³ M⁻¹cm⁻¹).

3. Definition of Enzyme Activity:

  • One unit of 2,5-DKGR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions.

Protocol 3: Analytical Quantification of 2-keto-L-gulonate and 2,5-diketo-D-gluconate by HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of 2-KLG and 2,5-DKG in fermentation broths and enzymatic reaction mixtures.

1. HPLC System and Column:

  • An HPLC system equipped with a UV detector.
  • Column: Aminex HPX-87H column (Bio-Rad) or a similar ion-exchange column suitable for organic acid analysis[8][9].

2. Mobile Phase and Conditions:

  • Mobile Phase: 5 mM H₂SO₄[8][9].
  • Flow Rate: 0.5 mL/min[8][9].
  • Column Temperature: 55°C[8].
  • Detection: UV at 210 nm[8].

3. Sample Preparation:

  • Centrifuge fermentation or reaction samples to remove cells and particulate matter.
  • Filter the supernatant through a 0.22 µm syringe filter.
  • Dilute the sample with the mobile phase as necessary to fall within the concentration range of the standard curve.

4. Quantification:

  • Prepare standard solutions of 2-KLG and 2,5-DKG of known concentrations.
  • Inject the standards to generate a standard curve of peak area versus concentration.
  • Inject the prepared samples and quantify the concentrations of 2-KLG and 2,5-DKG by comparing their peak areas to the standard curve.
  • Note: An indirect method for quantifying 2,5-DKG involves its complete enzymatic conversion to 2-KLG followed by HPLC analysis of 2-KLG, which can be more accurate as 2,5-DKG is less stable[7][10].

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Conversion_Pathway cluster_glucose_to_25dkg Upstream Bioconversion cluster_enzymatic_reduction Core Enzymatic Step cluster_downstream_synthesis Downstream Chemical Synthesis Glucose D-Glucose Gluconate D-Gluconate Glucose->Gluconate mGDH TwoKG 2-keto-D-gluconate Gluconate->TwoKG GADH TwoFiveDKG 2,5-diketo-D-gluconate TwoKG->TwoFiveDKG 2KGDH TwoFiveDKG_node 2,5-diketo-D-gluconate TwoKLG 2-keto-L-gulonate TwoFiveDKG_node->TwoKLG 2,5-DKGR NADP NADP+ TwoKLG_node 2-keto-L-gulonate NADPH NADPH Methyl_ester This compound TwoKLG_node->Methyl_ester Esterification (Methanol, Acid) Ascorbic_acid L-Ascorbic Acid Methyl_ester->Ascorbic_acid Lactonization

Caption: Pathway from D-Glucose to L-Ascorbic Acid.

Experimental_Workflow cluster_expression Enzyme Expression & Purification cluster_assay Enzymatic Activity Assay cluster_quantification Product Quantification cloning Cloning of 2,5-DKGR gene transformation Transformation into E. coli cloning->transformation expression Induction of Protein Expression transformation->expression lysis Cell Lysis expression->lysis purification Ni-NTA Affinity Chromatography lysis->purification enzyme_addition Initiation with Purified Enzyme purification->enzyme_addition sample_prep Sample Preparation (Centrifugation, Filtration) purification->sample_prep reaction_setup Reaction Mixture Preparation (2,5-DKG, NADPH) reaction_setup->enzyme_addition spectro Spectrophotometric Measurement (Absorbance at 340 nm) enzyme_addition->spectro analysis Calculation of Enzyme Activity spectro->analysis hplc HPLC Analysis sample_prep->hplc quant Quantification using Standard Curve hplc->quant

Caption: Experimental workflow for 2,5-DKGR.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-keto-L-gulonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-keto-L-gulonate.

Section 1: Byproducts in the Chemical Synthesis of this compound (Esterification of 2-keto-L-gulonic acid)

The chemical synthesis of this compound is primarily achieved through the esterification of 2-keto-L-gulonic acid (2-KGA) with methanol, typically in the presence of an acid catalyst. The main challenge in this process is managing the reaction equilibrium to maximize the yield of the desired ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the esterification of 2-KGA to this compound?

A1: The most significant substance often considered a "byproduct" is actually unreacted 2-keto-L-gulonic acid (2-KGA) . This is due to the reversible nature of the esterification reaction. Other potential byproducts, though typically found in smaller quantities, can include:

  • Degradation products: Prolonged exposure to high temperatures and acidic conditions can lead to the degradation of both 2-KGA and the methyl ester product. The specific nature of these degradation products can vary.

  • Salt of 2-keto-L-gulonic acid: If a basic substance is used for neutralization or to precipitate impurities, the corresponding salt of 2-KGA (e.g., sodium 2-keto-L-gulonate) can be present as an impurity in the final product if not properly removed.

Q2: How can I minimize the amount of unreacted 2-KGA?

A2: To drive the equilibrium towards the formation of this compound, several strategies can be employed:

  • Use of excess methanol: A large excess of methanol can shift the equilibrium to favor the product side.

  • Removal of water: Water is a product of the esterification reaction. Its continuous removal from the reaction mixture, for example, by azeotropic distillation, is a highly effective method to drive the reaction to completion.

  • Choice of catalyst: An effective acid catalyst, such as sulfuric acid or an acidic ion-exchange resin, can increase the reaction rate and help reach equilibrium faster.

Q3: What is the impact of these byproducts on the subsequent steps, like lactonization to ascorbic acid?

A3: The presence of unreacted 2-KGA and its salts can reduce the yield and purity of the final L-ascorbic acid. These impurities may need to be removed through purification steps like crystallization or chromatography.

Troubleshooting Guide: Chemical Esterification
Issue Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction due to equilibrium limitations.- Increase the molar ratio of methanol to 2-KGA.- Implement a system for continuous water removal (e.g., Dean-Stark apparatus).- Increase the catalyst concentration or reaction time, but monitor for degradation.
Inactive or insufficient catalyst.- Use a fresh or newly activated catalyst.- Ensure proper mixing to facilitate contact between reactants and the catalyst.
Presence of colored impurities Degradation of starting material or product due to excessive heat or prolonged reaction time.- Optimize the reaction temperature and time to find a balance between reaction rate and stability.- Consider using a milder catalyst, such as an acidic ion-exchange resin.
Difficulty in product isolation/crystallization Presence of significant amounts of unreacted 2-KGA or other impurities.- Improve the conversion of the reaction (see "Low yield" above).- Purify the crude product using techniques like column chromatography or recrystallization from a suitable solvent system.
Experimental Protocol: Esterification of 2-keto-L-gulonic acid with Methanol

This is a general laboratory-scale protocol. Optimization may be required based on specific equipment and desired scale.

Materials:

  • 2-keto-L-gulonic acid (2-KGA)

  • Anhydrous methanol

  • Concentrated sulfuric acid (or a strongly acidic ion-exchange resin)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Apparatus for water removal (e.g., Dean-Stark trap if applicable)

Procedure:

  • In a round-bottom flask, suspend 2-keto-L-gulonic acid in a suitable volume of anhydrous methanol (e.g., 10-20 molar excess of methanol).

  • With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% w/w of 2-KGA). If using an ion-exchange resin, add the appropriate amount (e.g., 10-20% w/w of 2-KGA).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • If a system for water removal is used, monitor and collect the water.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC) until the consumption of 2-KGA is maximized.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid catalyst was used, filter it off. If sulfuric acid was used, it can be neutralized with a base (e.g., sodium bicarbonate), but be aware that this may precipitate the sodium salt of any unreacted 2-KGA.

  • The product, this compound, can be isolated by removing the excess methanol under reduced pressure.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Section 2: Byproducts in the Fermentative Production of 2-keto-L-gulonic acid

The industrial production of 2-keto-L-gulonic acid (2-KGA), the precursor to this compound, often utilizes a two-step fermentation process. The second step involves the conversion of L-sorbose to 2-KGA by microorganisms, most notably a co-culture of Ketogulonicigenium vulgare and a companion bacterium like Bacillus megaterium.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the fermentation of L-sorbose to 2-KGA?

A1: The fermentation broth is a complex mixture. Besides the desired 2-KGA, several byproducts can be formed, including:

  • 2-keto-D-gluconic acid (2-KDG): This is a stereoisomer of 2-KGA and is often a significant byproduct.

  • L-Idonic acid: This can be formed by the reduction of 2-KGA.

  • Other organic acids: Depending on the microorganisms and fermentation conditions, other organic acids may be produced as part of the central metabolism.

  • Unconsumed substrate: Residual L-sorbose can be present if the fermentation is not run to completion.

  • Browning products: Non-enzymatic browning can occur, leading to colored impurities in the fermentation broth.

Q2: What factors influence the formation of these byproducts?

A2: Byproduct formation is influenced by several factors, including:

  • Microbial strain(s): The specific metabolic pathways of the production strains play a crucial role.

  • Fermentation conditions: pH, temperature, aeration, and nutrient availability can all affect the metabolic flux and lead to the formation of different byproducts.

  • Co-culture dynamics: In mixed-culture fermentations, the ratio and interaction between the different microorganisms are critical.

Quantitative Data on Byproducts

The following table summarizes representative data on the concentration of 2-KGA and a key byproduct, 2-KDG, in a fermentation broth. It is important to note that these values can vary significantly depending on the specific process.

Compound Concentration in a sample fermentation broth (g/L) [1]
2-keto-L-gulonic acid (2-KGA)82.0
2-keto-D-gluconic acid (2-KDG)417.3 (in this specific reported case, it was higher than the target product)
Troubleshooting Guide: 2-KGA Fermentation
Issue Potential Cause Troubleshooting Steps
Low 2-KGA yield Sub-optimal growth of K. vulgare.- Ensure the presence and viability of the companion bacterium (e.g., Bacillus megaterium) to provide necessary growth factors.- Optimize the composition of the fermentation medium, including nutrient sources.
Inefficient conversion of L-sorbose.- Optimize fermentation parameters such as pH, temperature, and dissolved oxygen levels.- Ensure the initial inoculum is healthy and at the correct density.
High levels of 2-KDG Strain-specific metabolism or sub-optimal fermentation conditions.- Screen for and select production strains with lower 2-KDG production.- Fine-tune fermentation parameters to favor 2-KGA synthesis.
Browning of the fermentation broth Non-enzymatic reactions, possibly due to high temperature or pH instability.- Maintain strict control over temperature and pH throughout the fermentation.- Consider downstream processing steps like activated carbon treatment for color removal.
Inconsistent batch-to-batch performance Variability in inoculum preparation or raw materials.- Standardize the inoculum preparation procedure.- Ensure consistent quality of raw materials, including the L-sorbose source.
Experimental Protocol: Fermentation of L-sorbose to 2-KGA

This is a generalized protocol for a batch fermentation process.

Materials:

  • Ketogulonicigenium vulgare and a suitable companion strain (e.g., Bacillus megaterium)

  • Seed culture medium

  • Fermentation medium containing L-sorbose as the primary carbon source, along with nitrogen sources, salts, and other nutrients.

  • Fermenter with controls for temperature, pH, and dissolved oxygen.

Procedure:

  • Inoculum Preparation: Prepare a seed culture of the co-culture by inoculating the microorganisms into a seed medium and incubating under appropriate conditions (e.g., 30°C, 200 rpm) for 24-48 hours.

  • Fermentation: a. Sterilize the fermentation medium in the fermenter. b. Inoculate the sterile fermentation medium with the seed culture. c. Maintain the fermentation under controlled conditions. Typical parameters are:

    • Temperature: 28-32°C
    • pH: 6.0-7.5 (controlled by the addition of acid/base)
    • Aeration and agitation: Set to maintain a specific dissolved oxygen level.

  • Monitoring: Regularly take samples from the fermenter to monitor:

    • Cell growth (e.g., by measuring optical density at 600 nm).

    • L-sorbose consumption and 2-KGA production (e.g., by HPLC).

  • Harvesting: Once the concentration of 2-KGA has peaked and L-sorbose is depleted, harvest the fermentation broth.

  • Downstream Processing: The 2-KGA can be recovered from the broth through steps such as filtration to remove biomass, followed by purification techniques like crystallization or chromatography.

Section 3: Visualizations

Metabolic Pathway of 2-KGA Production in Ketogulonicigenium vulgare

metabolic_pathway L_Sorbose L-Sorbose L_Sorbosone L-Sorbosone L_Sorbose->L_Sorbosone Sorbose Dehydrogenase _2KGA 2-keto-L-gulonic acid (2-KGA) L_Sorbosone->_2KGA Sorbosone Dehydrogenase L_Idonate L-Idonic acid (Byproduct) _2KGA->L_Idonate 2-KGA Reductase

Caption: Simplified metabolic pathway for the conversion of L-sorbose to 2-keto-L-gulonic acid in Ketogulonicigenium vulgare.

Experimental Workflow for this compound Synthesis

experimental_workflow Fermentation 2-KGA Fermentation Purification_2KGA Purification of 2-KGA Fermentation->Purification_2KGA Esterification Esterification with Methanol Purification_2KGA->Esterification Purification_Ester Purification of Methyl 2-keto-L-gulonate Esterification->Purification_Ester Final_Product This compound Purification_Ester->Final_Product

Caption: General experimental workflow for the synthesis of this compound, starting from the fermentation step.

References

How to improve the yield of "Methyl 2-keto-L-gulonate" esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 2-keto-L-gulonic acid to produce Methyl 2-keto-L-gulonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound?

The yield of the esterification reaction is primarily influenced by several key factors:

  • Removal of Water: As a reversible reaction, the continuous removal of water is crucial to shift the equilibrium towards the formation of the ester product, thereby increasing the yield.[1][2]

  • Catalyst Selection: The choice of catalyst, whether homogeneous (e.g., sulfuric acid) or heterogeneous (e.g., acidic ion exchange resin), significantly impacts the reaction rate and selectivity.[1][3][4]

  • Reaction Temperature: Optimal temperature control is necessary to ensure a sufficient reaction rate without promoting the formation of unwanted byproducts.[3][5]

  • Methanol to 2-keto-L-gulonic Acid Molar Ratio: An excess of methanol can help drive the reaction forward.[1]

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but excessively long times can lead to byproduct formation.[2][3]

Q2: What are the common byproducts in this esterification, and how can their formation be minimized?

Prolonged reaction times and high temperatures can lead to the formation of byproducts, which can complicate purification and reduce the overall yield.[2] To minimize their formation, it is recommended to:

  • Optimize the reaction time to halt the reaction once a satisfactory conversion is achieved.

  • Maintain the reaction temperature within the optimal range.

  • Utilize a selective catalyst that favors the desired esterification reaction.

Q3: Can a heterogeneous catalyst be used for this reaction? What are the advantages?

Yes, heterogeneous catalysts such as acidic ion exchangers and solid heteropoly acids are effective for this esterification.[3][5][4] The primary advantages of using a heterogeneous catalyst include:

  • Ease of Separation: The catalyst can be easily removed from the reaction mixture by filtration, simplifying the purification process.

  • Reusability: Heterogeneous catalysts can often be regenerated and reused, making the process more cost-effective and environmentally friendly.[4]

  • Continuous Process Suitability: They are well-suited for continuous flow reactor systems.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Equilibrium not shifted towards products. 3. Suboptimal catalyst activity. 4. Formation of byproducts.1. Increase reaction time or temperature (within optimal range). 2. Implement continuous water removal (e.g., distillation).[1] Increase the molar ratio of methanol.[1] 3. Ensure the catalyst is active and not poisoned. Consider a different catalyst.[1][2][3][4] 4. Optimize reaction conditions (time, temperature) to minimize byproduct formation.
Product Purity Issues 1. Presence of unreacted 2-keto-L-gulonic acid. 2. Formation of byproducts. 3. Inefficient purification.1. Ensure the reaction goes to completion. 2. Adjust reaction conditions to be milder.[2] 3. Optimize the crystallization and washing steps.[3]
Slow Reaction Rate 1. Insufficient catalyst concentration or activity. 2. Low reaction temperature.1. Increase the amount of catalyst. Ensure the catalyst is appropriate for the reaction. 2. Increase the reaction temperature, being mindful of potential byproduct formation.[3][5]
Difficulty in Product Isolation 1. Product is too soluble in the reaction mixture. 2. Incomplete crystallization.1. Concentrate the reaction mixture to induce crystallization.[3] 2. Cool the solution slowly and allow sufficient time for crystals to form. Consider seeding the solution with a small crystal of the pure product.

Data Presentation: Reaction Parameter Comparison

Parameter Continuous Process (Acidic Ion Exchanger) [3]Batch Process (Mineral Acid) [1]
Catalyst Acidic Ion ExchangerSulfuric Acid
Temperature Room Temperature to 80°C (Optimal: 55-65°C)67-71°C
Reaction Time 10 to 120 minutes (residence time)5 to 6 hours
Methanol:2-KLGA Molar Ratio Not specified, but methanol is in excess40 to 60 mol per 1 mol of 2-keto-L-gulonic acid
Water Removal Not explicitly detailed, but implied by continuous flowSimultaneous distillation of water-methanol mixture
Pressure Atmospheric or slight over-pressureNot specified
Reported Yield Not explicitly quantified in the abstractPurity of ~97% and yield of ~94% or higher

Experimental Protocols

Protocol 1: Continuous Esterification using an Acidic Ion Exchanger[3]

This protocol is based on a continuous process for the esterification of 2-keto-L-gulonic acid.

Materials:

  • 2-keto-L-gulonic acid

  • Methanol

  • Acidic ion exchange resin

Equipment:

  • Jacketed glass reactor column

  • Pump for continuous feeding

  • Heating/cooling circulator

  • Receiving vessel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Pack the jacketed glass reactor column with the acidic ion exchange resin.

  • Prepare a solution of 2-keto-L-gulonic acid in methanol.

  • Heat the reactor to the desired temperature, typically between 55°C and 65°C, by circulating a heating fluid through the jacket.

  • Continuously pump the methanolic solution of 2-keto-L-gulonic acid through the packed bed reactor. The residence time should be controlled between 10 and 120 minutes.

  • Collect the esterification solution in a receiving vessel.

  • To isolate the product, concentrate the collected solution using a rotary evaporator at a bath temperature of 50°C and reduced pressure to form a crystal slurry.

  • Cool the slurry to allow for further crystallization.

  • Filter the crystallizate and wash the crystals with cold methanol.

  • Dry the crystals to obtain this compound.

Protocol 2: Batch Esterification with Continuous Water Removal[1]

This protocol describes a batch process that emphasizes the removal of water to drive the reaction to completion.

Materials:

  • 2-keto-L-gulonic acid monohydrate

  • Methanol

  • Concentrated Sulfuric Acid

Equipment:

  • Reaction flask with a stirrer and reflux condenser

  • Distillation apparatus

  • Heating mantle

  • Pump for continuous methanol addition

Procedure:

  • Charge the reaction flask with 2-keto-L-gulonic acid monohydrate, methanol, and a catalytic amount of concentrated sulfuric acid (e.g., 0.0054 to 0.0162 mol per mol of 2-keto-L-gulonic acid).

  • Heat the mixture with stirring to reflux (approximately 67-71°C).

  • Simultaneously, begin to distill off the methanol-water azeotrope.

  • Continuously introduce fresh, dry methanol into the reaction flask at the same rate as the distillation to maintain a constant reaction volume.

  • Continue this process for 5 to 6 hours. Crystals of this compound may begin to precipitate after about 3 hours.

  • After the reaction is complete, cool the mixture to induce further crystallization.

  • Isolate the product by filtration, wash with cold methanol, and dry.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-keto-L-gulonic acid + Methanol Reactor Esterification Reactor (Batch or Continuous) Reactants->Reactor Catalyst Acid Catalyst (Homogeneous or Heterogeneous) Catalyst->Reactor Water_Removal Continuous Water Removal (e.g., Distillation) Reactor->Water_Removal Equilibrium Shift Concentration Concentration Reactor->Concentration Reaction Mixture Crystallization Crystallization Concentration->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Product This compound (High Yield) Drying->Product

Caption: General experimental workflow for the esterification of 2-keto-L-gulonic acid.

Troubleshooting_Logic Start Low Yield Issue Check_Water Is water being effectively removed? Start->Check_Water Check_Catalyst Is the catalyst active and in sufficient quantity? Check_Water->Check_Catalyst Yes Implement_Removal Implement/Optimize continuous water removal Check_Water->Implement_Removal No Check_Conditions Are reaction time and temperature optimized? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Increase catalyst amount or change catalyst type Check_Catalyst->Optimize_Catalyst No Optimize_Conditions Adjust time and temperature to maximize conversion and minimize byproducts Check_Conditions->Optimize_Conditions No Resolved Yield Improved Check_Conditions->Resolved Yes Implement_Removal->Resolved Optimize_Catalyst->Resolved Optimize_Conditions->Resolved

Caption: Troubleshooting logic for addressing low yield in the esterification reaction.

References

Technical Support Center: Methyl 2-keto-L-gulonate Degradation in Acidic Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Methyl 2-keto-L-gulonate in acidic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an acidic solution?

In an acidic aqueous solution, the degradation of this compound (M2KG) is initiated by the acid-catalyzed hydrolysis of the methyl ester to form 2-keto-L-gulonic acid (2-KLG) and methanol. Subsequently, 2-KLG undergoes an intramolecular esterification (lactonization) to form L-ascorbic acid (Vitamin C). This L-ascorbic acid can then undergo further degradation, the pathway of which is dependent on the presence of oxygen.

Q2: How does the presence of oxygen affect the degradation of this compound in acidic conditions?

Oxygen primarily influences the degradation of the L-ascorbic acid intermediate formed from this compound.

  • Aerobic Conditions: In the presence of oxygen, L-ascorbic acid is oxidized to dehydroascorbic acid (DHA). DHA is then hydrolyzed to 2,3-diketo-L-gulonic acid, which can further degrade into products such as 2-furoic acid and 3-hydroxy-2-pyrone.[1][2]

  • Anaerobic Conditions: Under anaerobic conditions, L-ascorbic acid can directly degrade to form furfural, particularly at very low pH values.[2][3]

Q3: What are the key factors that influence the rate of degradation?

The primary factors affecting the degradation rate are:

  • pH: Lower pH (more acidic conditions) accelerates both the initial hydrolysis of the methyl ester and the subsequent degradation of L-ascorbic acid.[2][3]

  • Temperature: Higher temperatures significantly increase the rate of all degradation reactions.[1][4]

  • Presence of Water: Water is required for the initial hydrolysis of the methyl ester. However, in the subsequent conversion of 2-keto-L-gulonic acid to L-ascorbic acid, substantially anhydrous conditions can favor the reaction and minimize the decomposition of L-ascorbic acid.[5][6][7]

Q4: What analytical methods are recommended for monitoring the degradation of this compound and its products?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying this compound, 2-keto-L-gulonic acid, L-ascorbic acid, and its various degradation products.[8] Spectrophotometric methods can also be employed for the determination of 2-keto-L-gulonic acid.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation rates in experiments.

  • Possible Cause 1: Inconsistent pH.

    • Troubleshooting Step: Ensure accurate and consistent pH measurement and adjustment of your acidic solution at the start of each experiment. Use a calibrated pH meter.

  • Possible Cause 2: Temperature fluctuations.

    • Troubleshooting Step: Use a temperature-controlled water bath or incubator to maintain a constant temperature throughout the experiment.

  • Possible Cause 3: Variable oxygen levels.

    • Troubleshooting Step: For aerobic studies, ensure consistent aeration. For anaerobic studies, thoroughly degas your solutions and maintain an inert atmosphere (e.g., with nitrogen or argon).

Issue 2: Difficulty in resolving peaks for this compound, 2-keto-L-gulonic acid, and L-ascorbic acid during HPLC analysis.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Troubleshooting Step: Adjust the pH of the mobile phase. For acidic compounds like 2-keto-L-gulonic acid and L-ascorbic acid, a lower pH (e.g., pH 2-3) can improve peak shape and resolution by suppressing the ionization of silanol groups on the column.[9][10]

  • Possible Cause 2: Suboptimal mobile phase composition.

    • Troubleshooting Step: Modify the mobile phase composition. You may need to adjust the ratio of your organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer. A gradient elution may be necessary to resolve all compounds of interest.

  • Possible Cause 3: Column contamination or degradation.

    • Troubleshooting Step: Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.[11][12]

Issue 3: Unexpected peaks appearing in the chromatogram.

  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Step: Based on your experimental conditions (aerobic vs. anaerobic), identify potential degradation products like dehydroascorbic acid, 2,3-diketo-L-gulonic acid, furfural, or 2-furoic acid.[1][2][3] Use analytical standards to confirm the identity of these peaks.

  • Possible Cause 2: Impurities in the starting material or reagents.

    • Troubleshooting Step: Analyze your stock solution of this compound and all reagents to check for impurities.

Quantitative Data

The following table provides illustrative data on the degradation of this compound under different acidic conditions and temperatures. Note that this data is for representative purposes to demonstrate the expected trends.

Temperature (°C)pHTime (hours)This compound Remaining (%)2-keto-L-gulonic Acid (%)L-Ascorbic Acid (%)Other Degradation Products (%)
502.02652582
502.0620403010
503.02801541
503.064535155
802.0215304015
802.06<155045
803.024035205
803.065154535

Experimental Protocols

Protocol: Kinetic Analysis of this compound Degradation in Acidic Solution

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like methanol or water.

    • Prepare acidic buffer solutions at the desired pH values (e.g., pH 2.0, 3.0, 4.0) using a suitable buffer system (e.g., citrate-phosphate buffer).

  • Degradation Experiment Setup:

    • Preheat the acidic buffer solutions to the desired experimental temperatures (e.g., 50°C and 80°C) in sealed reaction vials within a temperature-controlled water bath.

    • To initiate the reaction, add a small aliquot of the this compound stock solution to the preheated buffer to achieve the desired starting concentration (e.g., 1 mg/mL).

    • For anaerobic studies, degas the buffer solution with an inert gas (e.g., nitrogen) for at least 15 minutes before adding the stock solution, and maintain an inert atmosphere over the reaction mixture.

  • Sample Collection and Analysis:

    • At specified time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a cold mobile phase or a neutral buffer to prevent further degradation.

    • Analyze the samples by HPLC. A typical HPLC system would consist of a C18 column and a UV detector. The mobile phase could be an acidic aqueous buffer with a gradient of an organic solvent like methanol.

    • Quantify the concentrations of this compound, 2-keto-L-gulonic acid, L-ascorbic acid, and any identified degradation products by comparing their peak areas to those of analytical standards.

  • Data Analysis:

    • Plot the concentration of this compound and its degradation products as a function of time for each experimental condition.

    • Determine the rate of degradation, which often follows first-order kinetics.[4]

Signaling Pathways and Workflows

Methyl_2_keto_L_gulonate_Degradation_Pathway cluster_conditions Reaction Conditions M2KG This compound KLG 2-keto-L-gulonic Acid M2KG->KLG Hydrolysis (+H2O, H+) AA L-Ascorbic Acid (Vitamin C) KLG->AA Lactonization (H+) DHA Dehydroascorbic Acid AA->DHA Oxidation (+O2) Furfural Furfural AA->Furfural Anaerobic Degradation (H+) DKG 2,3-diketo-L-gulonic Acid DHA->DKG Hydrolysis (+H2O) Other_Aerobic Other Aerobic Degradation Products (e.g., 2-furoic acid) DKG->Other_Aerobic H_plus H+ H2O H2O O2 O2 No_O2 Anaerobic

Caption: Overall degradation pathway of this compound in acidic solution.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Sol Prepare M2KG Stock Solution Initiate Initiate Reaction (Add M2KG Stock) Stock_Sol->Initiate Buffer_Prep Prepare Acidic Buffers Setup Setup Reaction Vials (Buffer + Temperature Control) Buffer_Prep->Setup Setup->Initiate Sampling Collect Aliquots at Time Intervals Initiate->Sampling Quench Quench Reaction Sampling->Quench HPLC HPLC Analysis Quench->HPLC Quantify Quantify Compounds HPLC->Quantify Data_Analysis Kinetic Analysis Quantify->Data_Analysis

Caption: Experimental workflow for studying the degradation of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Vitamin C Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of Vitamin C and its precursors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, and its trailing edge is broader than the front.[1][2] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[1][3] Peak tailing is problematic because it can obscure smaller peaks that elute after the tailing peak, lead to inaccurate peak integration and quantification, and reduce overall resolution.[1][2]

Q2: I'm observing tailing for all peaks in my chromatogram. What are the likely causes and solutions?

A2: When all peaks in a chromatogram exhibit tailing, the issue is likely related to the HPLC system itself, rather than a specific chemical interaction.[2]

  • Cause: A common reason is a void or dead volume at the column inlet, a partially blocked inlet frit, or issues with tubing and fittings.[2][3][4] This disrupts the sample band as it enters the column, causing band broadening and tailing for all compounds.[4]

  • Solution:

    • Check for Voids: Visually inspect the top of the column for any settling of the stationary phase. If a void is present, the column may need to be repacked or replaced.

    • Column Flushing: Reverse-flush the column (if the manufacturer's instructions permit) to dislodge any particulate matter from the inlet frit.[3]

    • Tubing and Fittings: Ensure all tubing connections are secure and that the correct ferrules are used to minimize dead volume.[4] Tubing with a smaller internal diameter can also help reduce extra-column volume.

    • In-line Filter: Use an in-line filter before the column to prevent particulate matter from reaching the column inlet.[3]

Q3: Only the peaks for my Vitamin C precursors are tailing. What could be the cause?

A3: If only specific peaks are tailing, the problem is likely due to chemical interactions between your analytes and the stationary phase.[1][2] For acidic compounds like Vitamin C and its precursors, a primary cause is secondary interactions with the stationary phase.

  • Cause: Silanol Interactions: Silica-based reversed-phase columns can have residual acidic silanol groups (Si-OH) on the surface.[5] If the mobile phase pH is not low enough, these silanol groups can become ionized (Si-O-) and interact with the polar functional groups of the acidic analytes, leading to peak tailing.[5]

  • Solution:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[5]

    • Use of End-Capped Columns: Employing a modern, high-quality end-capped column can significantly reduce the number of free silanol groups available for interaction.

    • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a polymer-based column, which is less prone to these types of interactions.

Q4: Can sample preparation affect peak shape for Vitamin C precursors?

A4: Yes, improper sample preparation can significantly impact peak shape.

  • Cause: Sample Overload: Injecting too concentrated a sample can lead to peak fronting, but in some cases, can also contribute to tailing.[6]

  • Solution: Dilute your sample and reinject to see if the peak shape improves.

  • Cause: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing.

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Cause: Sample Degradation: Vitamin C and its precursors are susceptible to oxidation.[7][8] Degradation products can appear as small, tailing peaks or interfere with the main peak.

  • Solution: Use fresh samples and consider adding a stabilizing agent like metaphosphoric acid to your sample solvent.[7]

Data Presentation

Table 1: HPLC Method Parameters for Vitamin C and Precursors

ParameterVitamin C (Ascorbic Acid)2-keto-L-gulonic acid (2-KLG)
Column C18 reversed-phaseShim-pack CLC-NH2
Mobile Phase 0.02 M phosphate buffer (pH 5.8)0.015 mol/L ammonium dihydrogen phosphate (pH 4.1)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 260 nmUV at 210 nm
Temperature 25 °CAmbient
Reference [9][10]

Experimental Protocols

Protocol 1: HPLC Analysis of Vitamin C

This protocol is adapted from a method for the determination of ascorbic acid in Chinese jujube.[9]

  • Sample Preparation:

    • Extract the sample with a 0.1% H3PO4 solution to ensure stability.

    • Centrifuge the extract and filter through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: 0.02 M phosphate buffer (pH 5.8).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Temperature: 25 °C.

    • Detection: UV at 260 nm.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Quantify the ascorbic acid content by comparing the peak area to a standard curve of known concentrations.

Protocol 2: HPLC Analysis of 2-keto-L-gulonic acid (2-KLG)

This protocol is based on a method for the simultaneous determination of 2-KLG and 2-keto-D-gluconic acid in fermentation broth.[10]

  • Sample Preparation:

    • Filter the fermentation broth through a 0.45 µm membrane filter.

  • HPLC Conditions:

    • Column: Shim-pack CLC-NH2 (150 mm × 6 mm, 5 µm).

    • Mobile Phase: 0.015 mol/L ammonium dihydrogen phosphate solution (pH adjusted to 4.1 with phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Analysis:

    • Inject the filtered sample.

    • Determine the concentration of 2-KLG by comparing its peak area to that of a known standard.

Mandatory Visualizations

hplc_troubleshooting_workflow start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks specific_peaks Are only specific precursor peaks tailing? all_peaks->specific_peaks No system_issue System Issue Likely all_peaks->system_issue Yes chemical_issue Chemical Interaction Likely specific_peaks->chemical_issue Yes check_void Check for column void system_issue->check_void check_frit Check for blocked frit system_issue->check_frit check_tubing Check tubing and fittings system_issue->check_tubing check_ph Adjust mobile phase pH (lower) chemical_issue->check_ph check_column Use end-capped column chemical_issue->check_column check_sample Check sample preparation chemical_issue->check_sample sample_overload Dilute sample check_sample->sample_overload Overload? solvent_mismatch Dissolve in mobile phase check_sample->solvent_mismatch Solvent Mismatch? degradation Use fresh sample/stabilizer check_sample->degradation Degradation? vitamin_c_pathway cluster_precursors Vitamin C Precursors L-Sorbose L-Sorbose 2-keto-L-gulonic acid 2-keto-L-gulonic acid L-Sorbose->2-keto-L-gulonic acid Oxidation L-Ascorbic Acid (Vitamin C) L-Ascorbic Acid (Vitamin C) 2-keto-L-gulonic acid->L-Ascorbic Acid (Vitamin C) Lactonization

References

Optimizing reaction time and temperature for "Methyl 2-keto-L-gulonate" lactonization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on optimizing the reaction time and temperature for the lactonization of Methyl 2-keto-L-gulonate to produce L-ascorbic acid (Vitamin C).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the lactonization of this compound?

A1: The two primary methods for the lactonization of this compound are acid-catalyzed and base-catalyzed reactions. Acid catalysis, often using anhydrous hydrogen chloride in a slurry, is one approach.[1] Base catalysis, typically employing a sodium hydroxide solution in methanol, is another widely used method.[2]

Q2: How does temperature affect the lactonization reaction?

A2: Temperature is a critical parameter that influences both the reaction rate and the final product's purity. For acid-catalyzed lactonization, a temperature range of 40°C to 80°C is generally recommended.[1] Higher temperatures can accelerate the reaction but may also lead to the degradation of L-ascorbic acid, especially in the presence of aqueous acid.[1] For base-catalyzed processes, the reaction is often initiated and then cooled to room temperature for precipitation.[2]

Q3: What is the optimal reaction time for this conversion?

A3: The optimal reaction time is dependent on the catalytic method and temperature. For acid-catalyzed reactions, a time frame of 2 to 5 hours is typical, with 2 to 4 hours being preferred for achieving high yields.[1] In base-catalyzed systems, the lactonization is often reported to be complete within 2 hours.[2]

Q4: My reaction yield is lower than expected. What are the potential causes?

A4: Low yields can be attributed to several factors. The presence of water in the reaction mixture can be detrimental, potentially increasing reaction time and decreasing yield due to the decomposition of L-ascorbic acid.[1] Inadequate temperature control, either too low (incomplete reaction) or too high (product degradation), can also significantly impact the yield. Incorrect pH at the end of a base-catalyzed reaction can also result in incomplete conversion.

Q5: I am observing a colored impurity in my final product. How can this be avoided?

A5: The formation of colored impurities can be a result of product degradation. Vigorous acid or base treatment, as well as prolonged exposure to high temperatures, can lead to the decomposition of L-ascorbic acid.[1] Ensuring an anhydrous environment and carefully controlling reaction time and temperature can help minimize the formation of these impurities.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Presence of water in reactants or solvent.Ensure all reagents and solvents are anhydrous. The use of a hydrate of 2-keto-L-gulonic acid should be accounted for in the water content.[1]
Incomplete reaction.Optimize reaction time and temperature. For acid catalysis, consider increasing the reaction time within the 2-5 hour window or adjusting the temperature between 60-70°C.[1] For base catalysis, ensure the pH reaches the target of ~9.2.[2]
Product degradation.Avoid excessive heating. For acid catalysis, maintain the temperature within the optimal range and do not exceed 80°C.[1]
Formation of Colored Impurities Decomposition of L-ascorbic acid.Minimize reaction time and avoid harsh acidic or basic conditions.[1] Purify the crude product through recrystallization.
Slow Reaction Rate Insufficient catalyst concentration.Ensure the appropriate amount of acid or base catalyst is used as per the protocol.
Low reaction temperature.Gradually increase the reaction temperature, monitoring for any signs of product degradation. A preferred temperature range for acid catalysis is 60°C to 70°C.[1]
Inconsistent Results Variability in starting material quality.Use high-purity this compound. Analyze the starting material for impurities and water content.
Fluctuations in reaction conditions.Implement strict control over reaction parameters, including temperature, time, and stirring speed.

Data Presentation

Acid-Catalyzed Lactonization of 2-keto-L-gulonic acid
Temperature (°C)Reaction Time (hours)Observed YieldNotes
40 - 802 - 5HighGeneral range for the reaction.[1]
60 - 702 - 4High (Preferred)Preferred conditions for high crude yields.[1]
653> 90%A specific example of conditions producing high yields.[1]
Base-Catalyzed Lactonization of this compound
Reaction Time (hours)Final pHPurity (%)Yield (%)Unreacted Substrate (%)
29.297.995.11.72
29.297.494.72.49
29.295.894.62.5
29.295.792.92.75

Data extracted from patent examples describing the conversion to sodium L-ascorbate.[2]

Experimental Protocols

Acid-Catalyzed Lactonization Protocol

This protocol is based on the conversion of 2-keto-L-gulonic acid under substantially anhydrous conditions.[1]

  • Preparation: In a suitable reaction vessel, form a slurry of 2-keto-L-gulonic acid (hydrate or anhydrous) in a supporting organic solvent (e.g., toluene).

  • Catalyst Addition: Bubble substantially anhydrous hydrogen chloride gas through the slurry.

  • Reaction: Heat the reaction mixture to a temperature between 60°C and 70°C.

  • Monitoring: Maintain the reaction at the set temperature for 2 to 4 hours. The progress of the reaction can be monitored by techniques such as HPLC.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The resulting crude L-ascorbic acid can be purified by recrystallization.

Base-Catalyzed Lactonization Protocol

This protocol describes the conversion of this compound to sodium L-ascorbate.[2]

  • Preparation: Dissolve this compound crystals in methanol.

  • Base Addition: Continuously add a solution of sodium hydroxide in methanol to the ester solution under reflux.

  • Reaction: After approximately 30 minutes, crystals of sodium L-ascorbate will begin to precipitate. Continue the addition of the sodium hydroxide/methanol solution until the pH of the reaction mixture reaches 9.2. The total reaction time is typically around 2 hours.

  • Crystallization: Once the reaction is complete, cool the mixture to room temperature with stirring to facilitate further precipitation of the product.

  • Isolation: Separate the precipitated sodium L-ascorbate by filtration or centrifugation.

  • Drying: Dry the isolated crystals under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start: this compound dissolve Dissolve in Methanol start->dissolve add_base Add NaOH/Methanol Solution dissolve->add_base heat Maintain Temperature add_base->heat monitor_ph Monitor pH to 9.2 cool Cool to Room Temperature monitor_ph->cool heat->monitor_ph ~2 hours filter Filter Precipitate cool->filter dry Dry Product filter->dry end End: L-Ascorbic Acid Salt dry->end optimization_logic cluster_parameters Input Parameters cluster_experiment Experiment cluster_analysis Analysis cluster_decision Decision temp Temperature run_reaction Perform Lactonization temp->run_reaction time Reaction Time time->run_reaction measure_yield Measure Yield run_reaction->measure_yield measure_purity Measure Purity (HPLC) run_reaction->measure_purity is_optimal Optimal? measure_yield->is_optimal measure_purity->is_optimal is_optimal->run_reaction No end Final Protocol is_optimal->end Yes

References

Preventing hygroscopic effects on "Methyl 2-keto-L-gulonate" during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and address issues arising from the hygroscopic nature of Methyl 2-keto-L-gulonate during experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: Hygroscopy is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1][2] For this compound, which is a solid, this means it will readily absorb moisture from the air. This can lead to physical changes such as clumping, caking, or even dissolving (a process called deliquescence) if the humidity is high enough.[1][3]

Q2: Why is it critical to control moisture when working with this compound?

A2: Absorbed water can significantly impact experimental accuracy and outcomes. The key issues include:

  • Inaccurate Weighing: The measured weight will be a combination of the compound and absorbed water, leading to errors in concentration calculations and stoichiometry.

  • Altered Chemical Properties: The presence of water can affect the stability and reactivity of this compound, which is noted to be unstable in acidic solutions.[4]

  • Physical Handling Difficulties: Clumped or caked material is difficult to handle, weigh, and dissolve uniformly.[1][2]

Q3: How should I store this compound to prevent moisture absorption?

A3: Proper storage is the first line of defense against hygroscopic effects. It is recommended to:

  • Store the compound in a tightly sealed, airtight container.[2][5]

  • Place the container inside a desiccator containing a suitable drying agent (desiccant) such as silica gel, calcium chloride, or phosphorus pentoxide.

  • Store the desiccator in a cool, dry place.[2]

  • For highly sensitive experiments, consider storage in an inert atmosphere, such as in a glove box.[5]

Q4: What is the best way to weigh a hygroscopic compound like this compound?

A4: To ensure accurate weighing, you should:

  • Minimize the time the container is open to the atmosphere.[2]

  • Use a weighing vessel with a lid (e.g., a weighing boat or vial with a cap).

  • Equilibrate the container to room temperature before opening to prevent condensation.

  • Ideally, perform the weighing in a controlled environment with low humidity, such as a glove box or a glove bag.[5]

  • If a controlled environment is not available, work quickly and reseal the container immediately after taking the required amount.[2]

Q5: Can I dry this compound if it has absorbed moisture?

A5: It may be possible to dry the compound, but caution is advised as heating can cause decomposition.[2] If you need to dry it, consider using a vacuum oven at a gentle temperature. It is crucial to first determine the decomposition temperature of this compound to avoid degradation. Always test a small sample first.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in replicate experiments. Inaccurate weighing due to varying levels of water absorption.1. Implement a strict protocol for handling and weighing the compound (see Experimental Protocols). 2. Determine the water content of the batch of this compound being used and adjust the mass accordingly.
The compound has formed hard clumps or a solid mass. Prolonged or repeated exposure to humid air.1. If the caking is minor, it may be possible to break up the clumps with a clean, dry spatula inside a low-humidity environment.[2] 2. For severely caked material, it is best to discard it and use a fresh, properly stored sample to ensure accuracy.
Difficulty dissolving the compound completely or observing inconsistent dissolution times. Clumped material has a lower surface area, slowing down dissolution. Absorbed water can also alter solubility characteristics.1. Ensure the compound is a fine powder before dissolution. 2. Use a standardized dissolution protocol with consistent agitation and temperature. 3. Consider preparing a stock solution in a validated, dry solvent and storing it under inert gas if the solution is stable.
Observed degradation of the compound or unexpected side products in reactions. The presence of water may be promoting hydrolysis or other degradation pathways, especially given its instability in acidic solutions.[4]1. Ensure all solvents and reagents are anhydrous. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Perform a control reaction with a known dry sample to determine if moisture is the cause of the issue.

Quantitative Data on Hygroscopicity

Parameter Description General Implications for this compound
Critical Relative Humidity (CRH) The threshold of relative humidity above which a substance will absorb atmospheric moisture.[6]The lower the CRH, the more hygroscopic the material. For a hygroscopic compound, this value is likely below typical ambient humidity levels, necessitating controlled storage.
Moisture Sorption Isotherm A graph that shows the relationship between the moisture content of a material and the surrounding relative humidity at a constant temperature.This would provide a detailed profile of how much water the compound absorbs at different humidity levels, allowing for more precise control and correction in experiments.
Deliquescence Point The relative humidity at which a hygroscopic substance absorbs enough water to form a solution.[3]If the ambient humidity exceeds this point, the solid compound will turn into a liquid.

Experimental Protocols

Protocol 1: Accurate Weighing of this compound
  • Preparation:

    • Ensure the analytical balance is calibrated and located in an area with minimal air currents.

    • Place a clean, dry weighing vessel with a lid on the balance.

    • Allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing area for at least 30 minutes to prevent condensation upon opening.

  • Weighing Procedure (in a standard laboratory environment):

    • Tare the weighing vessel with its lid.

    • Briefly open the main container of this compound.

    • Quickly transfer an approximate amount of the solid to the weighing vessel using a clean, dry spatula.

    • Immediately and securely reseal the main container.

    • Place the lid on the weighing vessel and record the stable weight.

    • Make any necessary adjustments by quickly removing or adding small amounts of the solid, minimizing the time the weighing vessel is open.

    • Once the target weight is achieved, record the final weight and proceed immediately to the next step of your experiment (e.g., dissolution).

  • Weighing Procedure (in a controlled environment - e.g., glove box):

    • Transfer the sealed container of this compound, the weighing vessel, spatula, and any other necessary equipment into the glove box.

    • Perform the weighing procedure as described above within the low-humidity environment of the glove box. This method provides the highest accuracy.

Protocol 2: Preparation of a Stock Solution
  • Solvent Preparation:

    • Use a dry (anhydrous) solvent appropriate for your experiment. Ensure the solvent has been stored over molecular sieves or dried using another appropriate method.

    • Transfer the required volume of the dry solvent to a clean, dry flask, preferably one that can be sealed with a septum.

  • Dissolution:

    • Weigh the required amount of this compound following Protocol 1.

    • Add the weighed solid to the flask containing the dry solvent.

    • Immediately seal the flask.

    • Agitate the mixture using a magnetic stirrer or sonicator until the solid is completely dissolved.

  • Storage of the Stock Solution:

    • If the solution is to be stored, flush the headspace of the flask with an inert gas (e.g., nitrogen or argon) and seal with a septum and parafilm.

    • Store the solution in a cool, dark, and dry place.

    • It is recommended to validate the stability of the solution over time if it is not used immediately.

Visualizations

Experimental_Workflow_for_Hygroscopic_Compound cluster_storage Storage cluster_weighing Weighing cluster_dissolution Dissolution cluster_reaction Reaction Storage Store in Airtight Container in Desiccator Equilibrate Equilibrate to Room Temperature Storage->Equilibrate Handling Weigh Weigh Quickly in Controlled Environment Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Immediate Use React Perform Experiment Under Inert Atmosphere Dissolve->React

Caption: Workflow for handling hygroscopic this compound.

Troubleshooting_Hygroscopic_Issues Start Inconsistent Experimental Results Observed CheckWeighing Review Weighing Procedure Start->CheckWeighing CheckStorage Inspect Storage Conditions CheckWeighing->CheckStorage Proper ImproperWeighing Refine Weighing Protocol (e.g., use glove box) CheckWeighing->ImproperWeighing Improper CheckPurity Analyze for Water Content CheckStorage->CheckPurity Proper ImproperStorage Improve Storage (use desiccator, fresh desiccant) CheckStorage->ImproperStorage Improper HighWaterContent Correct for Water Content or Use New Batch CheckPurity->HighWaterContent High End Consistent Results CheckPurity->End Acceptable ImproperWeighing->End ImproperStorage->End HighWaterContent->End

Caption: Troubleshooting flowchart for hygroscopic-related issues.

References

Technical Support Center: Challenges in the Scale-Up of Methyl 2-keto-L-gulonate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of Methyl 2-keto-L-gulonate.

Section 1: Fermentation of 2-keto-L-gulonic acid (2-KGA)

The primary method for producing the precursor, 2-keto-L-gulonic acid (2-KGA), is through a two-step fermentation process. This involves the conversion of D-sorbitol to L-sorbose by Gluconobacter oxydans, followed by the conversion of L-sorbose to 2-KGA using a mixed culture of Ketogulonicigenium vulgare and a helper strain, such as Bacillus megaterium.[1]

Frequently Asked Questions (FAQs) - Fermentation

Q1: Why is a mixed-culture system necessary for 2-KGA production?

A1: Ketogulonicigenium vulgare, the primary bacterium responsible for converting L-sorbose to 2-KGA, exhibits metabolic deficiencies and grows poorly when cultured alone.[1] Helper strains, such as Bacillus species, are essential as they provide key substances that promote the growth of K. vulgare and, consequently, enhance the production of 2-KGA.[1]

Q2: What are the common causes of low 2-KGA yield during fermentation?

A2: Low yields can stem from several factors:

  • Imbalance in Mixed-Culture Dynamics: An incorrect ratio or poor growth of either the production or helper strain can significantly impact yield.[1]

  • Substrate Inhibition: High initial concentrations of L-sorbose can inhibit the growth of the helper strain, which in turn affects the growth of K. vulgare.

  • Product Inhibition: Accumulation of 2-KGA in the fermentation broth can be inhibitory to the microbial culture.[1]

  • Sub-optimal Fermentation Conditions: Deviations from optimal temperature, pH, and dissolved oxygen levels can reduce productivity.

  • Nutrient Limitation: Depletion of essential nutrients in the media can stall microbial growth and 2-KGA production.

Troubleshooting Guide - Fermentation
Observed Problem Potential Cause Recommended Solution
Low 2-KGA Titer Imbalanced microbial growthOptimize the inoculum ratio of K. vulgare and the helper strain. Ensure the fermentation medium supports the symbiotic relationship.[1]
Substrate inhibitionImplement a fed-batch or semi-continuous fermentation strategy to maintain a non-inhibitory L-sorbose concentration.
Product inhibitionConsider in-situ product removal techniques or select strains with higher tolerance to 2-KGA.
Slow Fermentation Rate Sub-optimal physical parametersMonitor and maintain optimal temperature, pH, and dissolved oxygen levels throughout the fermentation process.
Nutrient deficiencyAnalyze the composition of the fermentation medium and supplement with any limiting nutrients.
Inconsistent Batch-to-Batch Performance Inoculum variabilityStandardize the inoculum preparation procedure, ensuring consistent cell density and viability.
Raw material inconsistencySource high-quality, consistent raw materials for the fermentation medium.
Quantitative Data: Fermentation Performance
Microbial System Substrate 2-KGA Yield (g/L) Conversion Rate (%)
K. vulgare & B. cereus (co-culture)11% L-sorbose98.589.5
G. oxydans & K. vulgare (co-culture)D-sorbitol76.6Not Specified
Recombinant E. coliL-sorbose72.471.2

Data compiled from multiple studies and presented for comparative purposes.

Experimental Protocol: Two-Step Fermentation for 2-KGA Production
  • Step 1: L-sorbose Production:

    • Inoculate a sterile fermentation medium containing D-sorbitol with a seed culture of Gluconobacter oxydans.

    • Maintain the fermentation at optimal conditions (temperature, pH, aeration) for L-sorbose production.

    • Monitor the conversion of D-sorbitol to L-sorbose using High-Performance Liquid Chromatography (HPLC).

  • Step 2: 2-KGA Production:

    • Prepare a mixed seed culture of Ketogulonicigenium vulgare and a suitable helper strain (e.g., Bacillus megaterium).

    • Inoculate a sterile fermentation medium containing L-sorbose (from Step 1 or a separate source) with the mixed seed culture.

    • Control the fermentation parameters (temperature, pH, dissolved oxygen) to support the co-culture and 2-KGA synthesis.

    • Monitor the consumption of L-sorbose and the production of 2-KGA via HPLC.

  • Harvesting:

    • Once the fermentation is complete (L-sorbose is consumed, and 2-KGA concentration is maximized), harvest the broth.

    • Proceed with downstream processing to separate the biomass and purify the 2-KGA.

Section 2: Esterification of 2-KGA to this compound

The conversion of 2-KGA to its methyl ester is a critical chemical step. This is typically achieved through Fischer esterification, reacting 2-KGA with methanol in the presence of an acid catalyst.[2]

Frequently Asked Questions (FAQs) - Esterification

Q1: What are the common catalysts used for the esterification of 2-KGA?

A1: Both homogeneous and heterogeneous acid catalysts are used. Common examples include sulfuric acid, while solid acid catalysts like acidic ion-exchange resins and heteropoly acids are increasingly preferred for industrial applications due to their ease of separation and reusability.[3][4][5]

Q2: Why is water removal important during esterification?

A2: The esterification reaction is an equilibrium process that produces water as a byproduct.[2][6] Removing water as it is formed shifts the equilibrium towards the product side, thereby increasing the yield of this compound.[7] This is often achieved by distilling off the methanol-water azeotrope while continuously adding fresh methanol.[7]

Q3: What are the key parameters to control during the esterification scale-up?

A3: Critical parameters include:

  • Temperature: Typically maintained between room temperature and 80°C.[3]

  • Catalyst Loading: The amount of catalyst affects the reaction rate.

  • Molar Ratio of Reactants: An excess of methanol is generally used to drive the reaction forward.

  • Reaction Time/Residence Time: In continuous processes, the residence time in the reactor is crucial for achieving high conversion.[3]

Troubleshooting Guide - Esterification
Observed Problem Potential Cause Recommended Solution
Low Esterification Yield Incomplete reactionIncrease reaction time, temperature, or catalyst concentration. Ensure efficient water removal.[4][7]
Catalyst deactivationFor solid catalysts, regenerate or replace the catalyst bed. Ensure the 2-KGA feed is free of impurities that could poison the catalyst.
Product Purity Issues Presence of unreacted 2-KGAOptimize reaction conditions to drive the reaction to completion. Consider a second pass through the reactor.[3]
Side reactionsControl the reaction temperature to minimize the formation of byproducts.
Crystallization Problems Impurities inhibiting crystallizationPurify the crude this compound solution before crystallization, for example, using activated charcoal.[8]
Incorrect solvent/temperature profileOptimize the crystallization solvent system and cooling profile.
Quantitative Data: Esterification and Purification
Parameter Value Reference
Catalyst Acidic Ion Exchanger[3]
Temperature Range Room Temperature - 80°C[3]
Optimal Temperature 55°C - 65°C[3]
Residence Time (Continuous) 10 - 120 minutes[3]
2-KGA Concentration in Methanol 8 - 15 wt%[3]
Final Purity (after crystallization) >97%[7]
Experimental Protocol: Continuous Esterification of 2-KGA
  • Feed Preparation:

    • Dissolve purified 2-KGA in methanol to a concentration of 8-15% (w/w).[3]

  • Esterification:

    • Pump the 2-KGA/methanol solution continuously through a packed-bed reactor containing an acidic ion-exchange resin.[3]

    • Maintain the reactor temperature between 55-65°C.[3]

    • Control the flow rate to achieve an average residence time of 10-120 minutes.[3]

  • Product Collection & Isolation:

    • Collect the esterification solution from the reactor outlet.

    • Concentrate the solution under reduced pressure to induce crystallization of this compound.[3]

    • Cool the resulting slurry to complete the crystallization process.[3]

  • Purification:

    • Filter the crystals and wash with cold methanol to remove residual impurities.[3]

    • Dry the purified crystals under vacuum.[3]

Section 3: Downstream Processing and Quality Control

Troubleshooting Guide - Purification and Quality Control
Observed Problem Potential Cause Recommended Solution
Difficulty in Solid-Liquid Separation Fine biomass particlesUse centrifugation with a flocculating agent or employ membrane filtration (ultrafiltration) to improve the separation of cells from the fermentation broth.
Low Purity of Final Product Inadequate removal of impuritiesEmploy a multi-step purification process, including ion-exchange chromatography and activated charcoal treatment, to remove residual salts, sugars, and colored impurities.[8][9]
Inaccurate Quantification Methodological limitationsUse a validated HPLC method for accurate quantification of both 2-KGA and this compound. Titration and FT-IR can also be used to determine the degree of esterification.[10]

Section 4: Visualizations

G Overall Workflow for this compound Production cluster_0 Fermentation Stage cluster_1 Downstream Processing cluster_2 Chemical Synthesis cluster_3 Final Purification D-Sorbitol D-Sorbitol L-Sorbose L-Sorbose D-Sorbitol->L-Sorbose G. oxydans 2-KGA 2-KGA L-Sorbose->2-KGA K. vulgare + Helper Strain L-Sorbose->2-KGA 2-KGA Broth 2-KGA Broth 2-KGA->2-KGA Broth Purified 2-KGA Purified 2-KGA 2-KGA Broth->Purified 2-KGA Filtration/Chromatography Crude Ester Crude Ester Purified 2-KGA->Crude Ester Esterification (Methanol + Catalyst) Purified 2-KGA->Crude Ester This compound This compound Crude Ester->this compound Crystallization & Drying Crude Ester->this compound

Caption: Production workflow from D-Sorbitol to this compound.

G Troubleshooting Logic for Low Esterification Yield Low Yield Low Yield Check Reaction Time Check Reaction Time Low Yield->Check Reaction Time Check Temperature Check Temperature Check Reaction Time->Check Temperature Sufficient Increase Time Increase Time Check Reaction Time->Increase Time Too short Check Water Removal Check Water Removal Check Temperature->Check Water Removal Optimal Increase Temperature Increase Temperature Check Temperature->Increase Temperature Too low Check Catalyst Activity Check Catalyst Activity Check Water Removal->Check Catalyst Activity Efficient Improve Distillation Improve Distillation Check Water Removal->Improve Distillation Inefficient Regenerate/Replace Catalyst Regenerate/Replace Catalyst Check Catalyst Activity->Regenerate/Replace Catalyst Low

Caption: Decision tree for troubleshooting low esterification yield.

References

Technical Support Center: Identification of Impurities in Methyl 2-keto-L-gulonate Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-keto-L-gulonate. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis of impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common types of impurities found in this compound samples?

A1: Impurities in this compound can originate from the synthesis process, degradation of the final product, or the starting materials. They can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from the synthesis of this compound, which is an intermediate in the synthesis of Vitamin C.[1] Examples of related substances that could potentially be present include Erythorbic Acid and 2-Oxobutyric acid.

  • Degradation Products: this compound and related precursors like 2,3-diketo-L-gulonic acid can be unstable under certain conditions.[2] Forced degradation studies, which expose the compound to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products.[3][4]

  • Residual Solvents: Solvents used during the synthesis and purification process can remain in the final product.

Q2: An unknown peak has appeared in my HPLC chromatogram. How do I identify it?

A2: Identifying an unknown peak requires a systematic approach. The general workflow involves isolation, structure elucidation, and confirmation.

Here is a logical workflow for the identification of an unknown impurity:

impurity_identification_workflow start Unknown Peak Detected in HPLC lcms LC-MS Analysis (Mass-to-Charge Ratio) start->lcms prep_hplc Preparative HPLC (Isolation of Impurity) lcms->prep_hplc If structure not determined nmr NMR Spectroscopy (1D & 2D NMR for Structure) prep_hplc->nmr synthesis Synthesis of Proposed Structure nmr->synthesis comparison Compare Spectra & Retention Time (Isolated vs. Synthesized) synthesis->comparison end Impurity Identified comparison->end

Figure 1: Workflow for Unknown Impurity Identification.

Q3: My HPLC analysis is showing poor peak shape (e.g., tailing, fronting). What could be the cause and how can I troubleshoot it?

A3: Poor peak shape in HPLC is a common issue that can often be resolved by systematically checking different components of the method.

Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol groups).- Column overload.- Inappropriate mobile phase pH.- Use a highly deactivated column.- Reduce sample concentration.- Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[5]
Peak Fronting - Sample solvent stronger than the mobile phase.- Column collapse.- Dissolve the sample in the mobile phase or a weaker solvent.[5]- Ensure the column is operated within its recommended pH and pressure ranges.
Split Peaks - Clogged inlet frit.- Column channeling or void.- Co-elution of two compounds.- Back-flush the column or replace the frit.- Replace the column.- Optimize the mobile phase or gradient to improve separation.

Q4: I am having trouble with the GC-MS analysis of my samples, suspecting thermal degradation. What are the best practices to avoid this?

A4: this compound and its potential impurities are carbohydrate derivatives and can be thermally labile. Thermal degradation during GC-MS analysis is a significant concern.[6][7]

Problem Potential Cause Troubleshooting Steps
Analyte Degradation - High inlet temperature.- Active sites in the inlet liner or column.- Lower the injector temperature.- Use a deactivated inlet liner and a highly inert GC column.[8][9]
Poor Peak Shape - Incompatible solvent.- Water in the sample or solvent.- Use a solvent that is compatible with the stationary phase.- Use dry solvents and glassware.[6]
Ghost Peaks - Carryover from previous injections.- Septum bleed.- Run blank injections between samples.- Use a high-quality, low-bleed septum.[9]

Q5: How can 2D NMR help in elucidating the structure of an unknown impurity?

A5: 2D NMR techniques are powerful for determining the chemical structure of unknown compounds, especially for complex molecules like carbohydrate derivatives.[2][10][11]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps in determining the stereochemistry of the molecule.

Experimental Protocols

Illustrative HPLC Method for Impurity Profiling

This is a representative HPLC method for the analysis of impurities in this compound. Method optimization may be required based on the specific impurities and instrumentation.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5-30% B; 20-25 min: 30-5% B; 25-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Illustrative GC-MS Method for Residual Solvents and Volatile Impurities

This method is an example for the analysis of volatile impurities. Derivatization may be necessary for non-volatile impurities to make them suitable for GC analysis.

Parameter Condition
Column DB-624, 30 m x 0.53 mm, 1.0 µm (or equivalent)
Carrier Gas Helium at a constant flow of 2.0 mL/min
Inlet Temperature 200°C (Split ratio 10:1)
Oven Program Initial 40°C for 5 min, ramp at 10°C/min to 220°C, hold for 5 min
Transfer Line Temp. 230°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-450 m/z

Data Presentation

Table 1: Representative Impurity Profile of a this compound Batch (Illustrative Data)

The following table presents a hypothetical impurity profile for a batch of this compound. The limits are based on typical pharmaceutical industry standards for intermediates.

Impurity Retention Time (min) Limit of Detection (LOD) Limit of Quantitation (LOQ) Amount Detected (%)
2-Keto-L-gulonic acid5.80.01%0.03%0.12%
Erythorbic acid7.20.01%0.03%0.08%
Unknown Impurity 19.50.005%0.015%0.04%
Unknown Impurity 211.30.005%0.015%0.02%

Visualization of Experimental and Logical Workflows

Forced Degradation Study Workflow

The following diagram illustrates the typical workflow for a forced degradation study, which is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[3][4]

forced_degradation_workflow start This compound Sample stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1N HCl) stress->acid base Base Hydrolysis (e.g., 0.1N NaOH) stress->base oxidation Oxidation (e.g., 3% H2O2) stress->oxidation thermal Thermal Stress (e.g., 80°C) stress->thermal photo Photolytic Stress (UV/Vis light) stress->photo analysis Analyze Stressed Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis comparison Compare with Control Sample analysis->comparison identification Identify & Characterize Degradants (LC-MS, NMR) comparison->identification end Establish Stability-Indicating Method identification->end

Figure 2: Forced Degradation Study Workflow.

References

Strategies to minimize decomposition of L-ascorbic acid from "Methyl 2-keto-L-gulonate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the decomposition of L-ascorbic acid during its synthesis from Methyl 2-keto-L-gulonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for converting this compound to L-ascorbic acid?

A1: The two primary methods for the lactonization of this compound to form L-ascorbic acid are base-catalyzed cyclization and acid-catalyzed cyclization.[1] In the base-catalyzed approach, reagents like sodium bicarbonate or sodium methoxide are used in a solvent such as methanol.[2][3] The acid-catalyzed method often involves heating the starting material in the presence of a strong acid, like hydrochloric acid, in an aqueous or non-aqueous solvent system.[4]

Q2: What is the most critical factor leading to the decomposition of L-ascorbic acid during acid-catalyzed synthesis?

A2: The presence of water in combination with a strong acid catalyst is the most critical factor. L-ascorbic acid is known to decompose in aqueous acidic solutions, with a reported half-life of just 5 hours at 70°C.[4] Therefore, minimizing the reaction time and the amount of water is crucial for achieving a high yield.[4] Using substantially anhydrous conditions is a key strategy to prevent this degradation.[4]

Q3: Can surfactants improve the yield of the reaction?

A3: Yes, the use of surfactants in a substantially anhydrous slurry with a supporting organic layer (like toluene) has been shown to produce high yields of L-ascorbic acid in a relatively short time.[3][4] Surfactants can facilitate the interaction between the solid 2-keto-L-gulonic acid hydrate and the acid catalyst.[4]

Q4: What are common byproducts or impurities in this synthesis?

A4: The primary impurity is often the unreacted starting material, this compound, or its hydrolyzed form, 2-keto-L-gulonic acid.[2] Additionally, degradation of L-ascorbic acid can lead to the formation of various colored byproducts, which can result in product discoloration.[5] In aqueous solutions, dehydroascorbic acid is the initial oxidation product, which can further hydrolyze irreversibly to 2,3-diketo-L-gulonic acid.[6]

Q5: What is the role of temperature in the synthesis and decomposition?

A5: Temperature is a critical parameter that needs careful control. The conversion of this compound to L-ascorbic acid is typically carried out at elevated temperatures, often around 65°C, to ensure a reasonable reaction rate.[2][3] However, higher temperatures also accelerate the decomposition of the L-ascorbic acid product, especially in the presence of aqueous acid.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of L-Ascorbic Acid 1. Presence of excess water: Water promotes the acid-catalyzed decomposition of L-ascorbic acid.[4] 2. Prolonged reaction time: Extended exposure to acidic conditions, especially at high temperatures, degrades the product.[4] 3. Incomplete reaction: Insufficient catalyst or non-optimal temperature can lead to incomplete conversion of the starting material.1. Utilize a substantially anhydrous reaction medium. Slurrying the 2-keto-L-gulonic acid hydrate in a non-polar organic solvent like toluene can be effective.[4] If using a hydrate of the starting material, ensure minimal additional water is added.[4] 2. Optimize the reaction time. Aim for the shortest time required for complete conversion, typically between 2 to 5 hours in anhydrous systems.[4] 3. Ensure the correct stoichiometry of the catalyst. For base-catalyzed reactions, an equimolar amount of base (e.g., sodium bicarbonate) to the methyl ester is used.[2] For acid-catalyzed reactions, ensure sufficient acid catalyst is present.
Product Discoloration (Yellowing/Browning) 1. Degradation of L-ascorbic acid: Oxidation and subsequent reactions of L-ascorbic acid can form colored byproducts.[5] 2. Reaction with impurities: Side reactions involving impurities in the starting material or solvent can lead to colored compounds.1. Consider adding sulfite species to the reaction mixture. Sulfites can bind to colored byproducts and reduce discoloration.[5] 2. Perform the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. 3. Purify the crude product using activated charcoal followed by recrystallization to remove colored impurities.[3]
Incomplete Lactonization (High levels of 2-keto-L-gulonic acid in product) 1. Insufficient catalyst: The amount of acid or base may not be sufficient to drive the cyclization to completion. 2. Low reaction temperature: The temperature may be too low for the lactonization to proceed at a reasonable rate.1. Verify the concentration and amount of the acid or base catalyst. 2. Ensure the reaction temperature is maintained at the optimal level, typically around 65°C for many published procedures.[2][3]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions and Yields for L-Ascorbic Acid Synthesis

Method Starting Material Catalyst/Reagent Solvent Temperature Time Yield Reference
Acid-Catalyzed EsterificationCrude 2-keto-L-gulonic acidSulfuric AcidMethanol65°C6 hours96% (ester)[2]
Base-Catalyzed LactonizationThis compoundSodium BicarbonateMethanol65°C~2.5 hoursNot specified[2]
Anhydrous Acid-Catalyzed Lactonization2-keto-L-gulonic acid (hydrate)Gaseous HClToluene65°C2.5 hours94% (crude)[4]
Anhydrous Acid-Catalyzed Lactonization with Surfactant2-keto-L-gulonic acid (hydrate)Gaseous HClToluene65°C5 hours99% (crude)[3]

Experimental Protocols

Protocol 1: Base-Catalyzed Lactonization of this compound

This protocol is adapted from a patented method and should be performed by qualified personnel.[2]

  • Preparation: Introduce 197.5 g of methanol and 52 g of this compound into a 2-liter reactor equipped with a stirrer.

  • Heating: Heat the stirred reaction mixture to 65°C.

  • Base Addition: Add 21 g of sodium bicarbonate to the heated mixture.

  • Reaction: Continue stirring at 65°C. The reaction is complete when the evolution of carbon dioxide ceases, which typically occurs after approximately 2 hours and 40 minutes.

  • Isolation: The product, sodium ascorbate, will precipitate from the solution. The resulting L-ascorbic acid can then be obtained by acidification with a strong acid and subsequent purification.

Protocol 2: Anhydrous Acid-Catalyzed Lactonization

This protocol is adapted from a patented method and emphasizes anhydrous conditions to minimize product degradation.[4]

  • Preparation: In a 50 ml, 3-neck round-bottom flask, place 20 ml of toluene.

  • Heating: Heat the solution to 65°C.

  • Reactant Addition: Add 5.0 g of 2-keto-L-gulonic acid (1.5 hydrate).

  • Catalyst Introduction: Immediately following the addition of the starting material, begin bubbling gaseous hydrogen chloride (HCl) through the slurry at a rate of 80 ml/minute.

  • Reaction: Continue the reaction with stirring for 2.5 hours at 65°C.

  • Solvent Removal: After the reaction is complete, remove the toluene at 30°C under reduced pressure. To ensure dryness, this step can be repeated twice by adding and then removing fresh toluene.

  • Drying: Dry the resulting light brown solid in a vacuum oven overnight to obtain the crude L-ascorbic acid.

Visualizations

Synthesis and Degradation Pathways

Synthesis_and_Degradation cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway (in Aqueous Acid) MKG Methyl 2-keto-L-gulonate SA Sodium Ascorbate MKG->SA  Base-Catalyzed  Lactonization  (e.g., NaHCO₃, 65°C) AA L-Ascorbic Acid SA->AA  Acidification   AA_d L-Ascorbic Acid DHA Dehydroascorbic Acid AA_d->DHA Oxidation DKG 2,3-Diketo-L-gulonic Acid DHA->DKG Irreversible Hydrolysis DP Further Degradation Products DKG->DP Decomposition

Caption: Key synthesis and degradation pathways for L-ascorbic acid.

Experimental Workflow: Anhydrous Acid-Catalyzed Synthesis

Anhydrous_Workflow start Start prep Prepare slurry of 2-keto-L-gulonic acid in Toluene start->prep heat Heat mixture to 65°C prep->heat react Bubble gaseous HCl through slurry for 2.5 - 5 hours heat->react cool Cool reaction mixture react->cool filter Remove solvent under reduced pressure cool->filter dry Dry solid product in vacuum oven filter->dry end Crude L-Ascorbic Acid dry->end

Caption: Workflow for anhydrous acid-catalyzed synthesis of L-ascorbic acid.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Yield of L-Ascorbic Acid check_water Was the reaction run under anhydrous conditions? start->check_water check_time Was the reaction time minimized (e.g., < 5h)? check_water->check_time Yes sol_water Action: Re-run using anhydrous solvent (e.g., Toluene) and minimize water from hydrate. check_water->sol_water No check_catalyst Was the catalyst concentration correct? check_time->check_catalyst Yes sol_time Action: Optimize reaction time. Monitor for completion to avoid prolonged heating. check_time->sol_time No sol_catalyst Action: Verify catalyst stoichiometry and purity. check_catalyst->sol_catalyst No end Improved Yield check_catalyst->end Yes sol_water->end sol_time->end sol_catalyst->end

Caption: Troubleshooting workflow for addressing low L-ascorbic acid yield.

References

Technical Support Center: Anhydrous Reactions of Methyl 2-keto-L-gulonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-keto-L-gulonate under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions critical for reactions involving this compound?

A1: this compound is a hygroscopic compound containing multiple hydroxyl groups and an ester functional group. The presence of water can lead to several undesirable side reactions:

  • Hydrolysis of the Ester: Water can hydrolyze the methyl ester back to the corresponding carboxylic acid (2-keto-L-gulonic acid), reducing the yield of the desired product.

  • Interference with Reagents: Many reagents used in subsequent steps, such as protecting group chemistry or derivatization, are moisture-sensitive. For instance, reagents like acid chlorides or silylating agents will react preferentially with water.

  • Reduced Reaction Efficiency: In reactions like the conversion to L-ascorbic acid, the presence of water can hinder the necessary cyclization (lactonization) and lead to the formation of byproducts, ultimately lowering the yield and purity of the final product.

Q2: How can I effectively dry this compound before use?

A2: As this compound is a solid, it can be dried using standard laboratory procedures for solids. A common method is drying under vacuum in the presence of a desiccant.

MethodProcedureKey Considerations
Vacuum Oven Place the solid in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours.Ensure the temperature is below the compound's melting point to avoid decomposition.
Desiccator Store the solid in a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₄O₁₀) or anhydrous calcium sulfate (Drierite®).This is a slower but gentler method suitable for smaller quantities.

Q3: What are the best practices for setting up a reaction under anhydrous conditions?

A3: A successful anhydrous reaction requires meticulous attention to detail at every step:

  • Glassware Preparation: All glassware must be thoroughly dried. This can be achieved by oven-drying at >120°C for several hours or by flame-drying under a stream of inert gas (nitrogen or argon) immediately before use.

  • Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) or obtained from a solvent purification system.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere of nitrogen or argon. This is typically achieved using a Schlenk line or a glovebox.

  • Reagent Handling: All reagents should be anhydrous. Liquid reagents should be transferred using dry syringes, and solid reagents should be added under a positive pressure of inert gas.

Q4: I am performing a lactonization of this compound to synthesize L-ascorbic acid and my yields are consistently low. What could be the cause?

A4: Low yields in the lactonization of this compound are often attributed to the presence of moisture. Forming a "substantially anhydrous slurry" of the starting material is crucial for this conversion. Water can interfere with the acid catalyst and promote side reactions. To troubleshoot, consider the following:

  • Re-evaluate your drying procedures: Ensure both your starting material and solvent are scrupulously dry.

  • Check for atmospheric leaks: Ensure all joints in your reaction setup are well-sealed and that there is a positive pressure of inert gas.

  • Catalyst quality: If using an acid catalyst, ensure it is not hydrated.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction fails to initiate or proceeds very slowly. Presence of water deactivating the reagents or catalyst.Rigorously dry all reagents, solvents, and glassware. Purge the reaction vessel thoroughly with an inert gas before adding reagents.
Formation of 2-keto-L-gulonic acid as a major byproduct. Hydrolysis of the methyl ester due to residual moisture.Ensure the reaction solvent is anhydrous. If the starting material is a hydrate, ensure it is converted to the anhydrous form before proceeding.
Inconsistent reaction outcomes between batches. Variable amounts of atmospheric moisture entering the reaction.Standardize the procedure for setting up the anhydrous reaction. Use a glovebox for highly sensitive reactions to ensure a consistently dry environment.
Oily or sticky product that is difficult to purify. Formation of hydrated byproducts.Improve the anhydrous technique. Consider washing the crude product with a non-polar solvent to remove some impurities before purification.

Experimental Protocol: Protection of Hydroxyl Groups of this compound

This protocol describes a general procedure for the protection of the hydroxyl groups of this compound as silyl ethers, a common step in the synthesis of derivatives. This reaction requires strictly anhydrous conditions.

Materials:

  • This compound (anhydrous)

  • Anhydrous pyridine or triethylamine

  • tert-Butyldimethylsilyl chloride (TBDMSCl) or other silylating agent

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent. Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous this compound.

  • Dissolution: Add anhydrous dichloromethane via a dry syringe, followed by the addition of anhydrous pyridine or triethylamine. Stir the mixture until the solid is fully dissolved.

  • Addition of Silylating Agent: Slowly add the silylating agent (e.g., TBDMSCl) dropwise to the stirred solution at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Anhydrous_Conditions cluster_problem Problem Identification cluster_causes Potential Causes (Moisture Contamination) cluster_solutions Corrective Actions Low_Yield Low or No Product Yield Wet_Reagents Wet Reagents/Starting Material Low_Yield->Wet_Reagents Wet_Solvent Non-Anhydrous Solvent Low_Yield->Wet_Solvent Atmospheric_Leak Atmospheric Leak Low_Yield->Atmospheric_Leak Side_Products Unexpected Side Products Side_Products->Wet_Reagents Side_Products->Wet_Solvent Inconsistent_Results Inconsistent Results Inconsistent_Results->Atmospheric_Leak Dry_Reagents Dry Reagents Under Vacuum Wet_Reagents->Dry_Reagents Distill_Solvent Distill Solvent Over Drying Agent Wet_Solvent->Distill_Solvent Wet_Glassware Improperly Dried Glassware Flame_Dry_Glassware Oven/Flame-Dry Glassware Wet_Glassware->Flame_Dry_Glassware Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Atmospheric_Leak->Inert_Atmosphere Reaction_Pathway cluster_main_pathway Desired Anhydrous Reaction Pathway cluster_side_reaction Undesired Hydrolysis Pathway MKG This compound Protected_MKG Protected MKG Derivative MKG->Protected_MKG Protecting Group (Anhydrous) KGA 2-keto-L-gulonic acid MKG->KGA Ester Hydrolysis Final_Product Desired Final Product Protected_MKG->Final_Product Further Transformation Water H₂O (Moisture) Water->KGA

Validation & Comparative

A Comparative Guide to Catalysts for the Conversion of Methyl 2-keto-L-gulonate to L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient conversion of Methyl 2-keto-L-gulonate to L-ascorbic acid (Vitamin C) is a critical step in the industrial synthesis of this essential nutrient. The choice of catalyst for the lactonization reaction significantly impacts yield, reaction time, and overall process efficiency. This guide provides an objective comparison of different catalytic systems based on available experimental data, offering insights into their respective performances.

Comparison of Catalyst Efficiency

The conversion of this compound to L-ascorbic acid is primarily achieved through acid or base catalysis. The following table summarizes quantitative data from various studies on the efficiency of different catalysts. It is important to note that the experimental conditions in these studies may vary, and direct comparison should be made with caution.

Catalyst SystemSubstrateCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Acid Catalysis 2-keto-L-gulonic acid hydrateAnhydrous HCl gasToluene652.5 - 5 hours>90[1][2]
C₃-C₆-alkyl 2-keto-L-gulonateMineral Acid (e.g., HCl)Water-miscible solventNot SpecifiedNot SpecifiedHigh[3]
Base Catalysis This compoundSodium Hydroxide in MethanolMethanolReflux2 hours~94.7[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Acid-Catalyzed Lactonization of 2-keto-L-gulonic acid

This protocol is based on the method described in patents utilizing anhydrous hydrogen chloride.

Materials:

  • 2-keto-L-gulonic acid hydrate

  • Toluene (or other inert organic solvent)

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Surfactant (e.g., sorbitan monooleate)

  • Nitrogen gas

Procedure:

  • A slurry of 2-keto-L-gulonic acid hydrate and a surfactant is prepared in an inert organic solvent such as toluene under a nitrogen atmosphere.

  • The mixture is heated to the desired reaction temperature (e.g., 65 °C).

  • Anhydrous hydrogen chloride gas is bubbled through the stirred slurry.

  • The reaction is monitored for its completion, which typically occurs within a few hours.[2]

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting L-ascorbic acid is then purified.

Base-Catalyzed Lactonization of this compound

This protocol is derived from a patented industrial process for Vitamin C synthesis.[4]

Materials:

  • This compound

  • Methanol

  • Sodium Hydroxide (granular)

Procedure:

  • Crystals of this compound are dissolved in methanol under reflux.

  • A solution of sodium hydroxide in methanol is continuously added to the reaction mixture.

  • The reaction progress is monitored by the pH of the mixture, with the lactonization considered complete when the pH reaches approximately 9.2.[4]

  • The reaction typically concludes within 2 hours.

  • Upon completion, the reaction mixture is cooled to room temperature to allow for the crystallization of sodium L-ascorbate.

  • The product is then filtered, dried, and can be further purified.

Visualizing the Process

To better understand the experimental workflow and the logic behind catalyst comparison, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Reaction cluster_analysis Analysis start Start substrate This compound start->substrate dissolve Dissolve Substrate in Solvent substrate->dissolve solvent Solvent solvent->dissolve catalyst Catalyst add_catalyst Add Catalyst catalyst->add_catalyst dissolve->add_catalyst react Heat & Stir (Controlled Temp & Time) add_catalyst->react monitor Monitor Reaction (e.g., HPLC, pH) react->monitor quench Quench Reaction monitor->quench isolate Isolate Product quench->isolate analyze Analyze Purity & Yield isolate->analyze end End analyze->end

Caption: Experimental workflow for catalyst efficiency testing.

catalyst_comparison_logic cluster_input Input Parameters cluster_conditions Controlled Variables cluster_metrics Performance Metrics cluster_decision Decision catalyst_a Catalyst A substrate Substrate Concentration catalyst_a->substrate temperature Temperature catalyst_a->temperature time Reaction Time catalyst_a->time solvent Solvent catalyst_a->solvent catalyst_b Catalyst B catalyst_b->substrate catalyst_b->temperature catalyst_b->time catalyst_b->solvent catalyst_c Catalyst C catalyst_c->substrate catalyst_c->temperature catalyst_c->time catalyst_c->solvent conversion Conversion (%) substrate->conversion selectivity Selectivity (%) temperature->selectivity yield Yield (%) time->yield turnover Turnover Number/ Frequency solvent->turnover optimal_catalyst Optimal Catalyst conversion->optimal_catalyst selectivity->optimal_catalyst yield->optimal_catalyst turnover->optimal_catalyst

Caption: Logic for comparing catalyst efficiencies.

References

A Comparative Guide to the Validation of HPLC and Alternative Methods for Methyl 2-keto-L-gulonate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Quantitative Methodologies

The accurate and precise quantification of Methyl 2-keto-L-gulonate (2-KLG), a key intermediate in various biotechnological and pharmaceutical processes, is critical for process optimization, quality control, and research applications. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the quantification of this compound. The performance of each method is evaluated based on key validation parameters, supported by detailed experimental protocols to facilitate implementation in your laboratory.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of different analytical techniques for the quantification of 2-keto-L-gulonate and its methyl ester.

Table 1: Comparison of HPLC Methods for 2-keto-L-gulonate Quantification

ParameterHPLC with UV Detection (for 2-keto-L-gulonic acid)[1][2]HPLC with Refractive Index (RI) Detection (for this compound)Ion-Pair HPLC with UV Detection (Proposed for this compound)
Linearity (Concentration Range) 10 - 600 µg/mLData not availableExpected to be in a similar range to standard HPLC-UV
Correlation Coefficient (r²) > 0.999Data not available> 0.99
Limit of Detection (LOD) Data not availableData not availablePotentially lower than standard HPLC-UV
Limit of Quantification (LOQ) Data not availableData not availablePotentially lower than standard HPLC-UV
Precision (RSD%) Intra-day: 1.71% Inter-day: 2.58%Data not available< 2%
Accuracy (Recovery %) 98.6% - 101.2%Data not available98% - 102%
Selectivity Good, can resolve from 2-keto-D-gluconic acidModerate, less selective than UV detectionHigh, can be optimized for complex matrices
Typical Run Time < 20 minutesData not available15 - 30 minutes

Table 2: Comparison of Alternative Methods for 2-keto-L-gulonate Quantification

ParameterEnzymatic Assay[3]Spectrophotometric Method (DNPH-based)[4]
Linearity (Concentration Range) Dependent on enzyme kineticsTypically in the µg/mL range
Correlation Coefficient (r²) > 0.99 (expected)> 0.99 (expected)
Limit of Detection (LOD) Dependent on enzyme activity and spectrophotometer sensitivityDependent on the molar absorptivity of the hydrazone
Limit of Quantification (LOQ) Dependent on enzyme activity and spectrophotometer sensitivityDependent on the molar absorptivity of the hydrazone
Precision (RSD%) < 5% (expected)< 5% (expected)
Accuracy (Recovery %) 95% - 105% (expected)90% - 110% (expected)
Selectivity High, due to enzyme specificityModerate, may react with other carbonyl compounds
Typical Run Time < 30 minutes< 1 hour

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical methods.

Method 1: High-Performance Liquid Chromatography with UV Detection (for 2-keto-L-gulonic acid)

This method is suitable for the quantification of 2-keto-L-gulonic acid and can be adapted for its methyl ester.

Experimental Protocol: [1][2]

  • Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: Shim-pack CLC-NH2 column (150 mm x 6 mm, 5 µm).

  • Mobile Phase: 0.015 mol/L ammonium dihydrogen phosphate solution, with pH adjusted to 4.1 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dilute the sample containing 2-keto-L-gulonic acid in the mobile phase to a concentration within the linear range of the assay.

  • Calibration: Prepare a series of calibration standards of 2-keto-L-gulonic acid (e.g., 10, 50, 100, 200, 400, 600 µg/mL). Analyze the standards and construct a calibration curve by plotting the peak area against the concentration.

Method 2: High-Performance Liquid Chromatography with Refractive Index (RI) Detection (for this compound)

This method is suitable for the direct quantification of this compound, particularly at higher concentrations.

Experimental Protocol:

  • Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.

  • Column: Bio-Rad Aminex HPX-87H column or equivalent.

  • Mobile Phase: A suitable aqueous buffer, such as dilute sulfuric acid or an appropriate salt solution.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Controlled, often between 30-60°C.

  • Injection Volume: 10 - 20 µL.

  • Detection: Refractive Index Detector.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration suitable for RI detection.

  • Calibration: Prepare a series of calibration standards of this compound. Analyze the standards and construct a calibration curve by plotting the peak response against the concentration.

Method 3: Enzymatic Assay

This method offers high specificity for the quantification of 2-keto-L-gulonate.

Experimental Protocol: [3]

  • Principle: The assay is based on the enzymatic reduction of 2-keto-L-gulonate to L-idonate by 2-keto-L-gulonate reductase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH consumption is proportional to the amount of 2-keto-L-gulonate.

  • Reagents:

    • 50 mM Phosphate buffer (pH 7.0)

    • NADH solution (concentration to be optimized, e.g., 150 µM)

    • 2-keto-L-gulonate reductase enzyme solution

    • Sample containing 2-keto-L-gulonate

  • Procedure:

    • In a microplate well or a cuvette, add the phosphate buffer and the NADH solution.

    • Add the sample containing 2-keto-L-gulonate.

    • Initiate the reaction by adding the 2-keto-L-gulonate reductase enzyme solution.

    • Immediately monitor the decrease in absorbance at 340 nm over a set period using a microplate reader or a spectrophotometer.

  • Calibration: Prepare a standard curve using known concentrations of 2-keto-L-gulonate and measure the rate of NADH consumption for each standard.

Method 4: Spectrophotometric Method (DNPH-based)

This colorimetric method is based on the reaction of the keto group of 2-keto-L-gulonate with 2,4-dinitrophenylhydrazine (DNPH).

Experimental Protocol: [4]

  • Principle: 2-keto-L-gulonate reacts with DNPH in an acidic medium to form a colored 2,4-dinitrophenylhydrazone derivative. The intensity of the color, measured spectrophotometrically, is proportional to the concentration of the keto acid.

  • Reagents:

    • 2,4-Dinitrophenylhydrazine (DNPH) solution in a suitable acidic solvent (e.g., hydrochloric acid in ethanol).

    • Sample containing 2-keto-L-gulonate.

    • Alkaline solution (e.g., sodium hydroxide) to develop the color.

  • Procedure:

    • Mix the sample containing 2-keto-L-gulonate with the DNPH reagent.

    • Incubate the mixture for a specific time at a controlled temperature to allow for the formation of the hydrazone.

    • Add an alkaline solution to develop the characteristic color.

    • Measure the absorbance at the wavelength of maximum absorption for the formed hydrazone using a spectrophotometer.

  • Calibration: Prepare a standard curve using known concentrations of 2-keto-L-gulonate and perform the derivatization and measurement for each standard.

Visualizing the Methodologies

To further clarify the experimental workflows and logical relationships, the following diagrams are provided.

HPLC_Validation_Workflow cluster_preparation Preparation cluster_analysis Analysis cluster_validation Validation cluster_reporting Reporting Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Specificity Specificity Data_Acquisition->Specificity Validation_Report Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Specificity->Validation_Report

Caption: General workflow for the validation of an HPLC method.

Method_Comparison_Logic Analyte This compound HPLC_UV HPLC-UV Analyte->HPLC_UV HPLC_RI HPLC-RI Analyte->HPLC_RI Ion_Pair_HPLC Ion-Pair HPLC Analyte->Ion_Pair_HPLC Enzymatic Enzymatic Assay Analyte->Enzymatic Spectro Spectrophotometry Analyte->Spectro

Caption: Overview of analytical methods for this compound.

References

Comparative analysis of "Methyl 2-keto-L-gulonate" vs. other ascorbic acid precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the chemical conversion of late-stage precursors to ascorbic acid reveals distinct advantages and disadvantages for Methyl 2-keto-L-gulonate and its precursor, 2-keto-L-gulonic acid. While both are pivotal in the final steps of vitamin C synthesis, the choice of starting material can significantly impact reaction conditions, yield, and downstream processing.

The industrial production of ascorbic acid, a vital nutrient and antioxidant, has been dominated for decades by the Reichstein process and its subsequent modifications, including two-step fermentation methods.[1][2][3] Both pathways ultimately converge on the key intermediate, 2-keto-L-gulonic acid (2-KGA).[1][4] The final stage of synthesis involves the conversion of 2-KGA into L-ascorbic acid. This is often achieved through an intermediary esterification to this compound, followed by lactonization.[5] However, direct conversion of 2-KGA to ascorbic acid is also a viable route.[1][5] This guide provides a comparative analysis of these two immediate precursors, offering experimental insights for researchers and professionals in drug development and chemical synthesis.

Comparative Performance of Precursors

The conversion of 2-keto-L-gulonic acid to ascorbic acid can be approached in two primary ways: a direct cyclization or a two-step process involving the formation of its methyl ester. The choice of method influences the reaction parameters, yield, and purity of the final product.

PrecursorConversion MethodKey Reagents/ConditionsReported YieldAdvantagesDisadvantages
2-keto-L-gulonic acid (2-KGA) Direct Aqueous CyclizationHeating in aqueous solution, often with an acid catalyst.[1][5]Variable, can be lower without optimization.[5] Partial conversion (e.g., 30-60%) can maximize selectivity.[1]Fewer reaction steps, avoids use of methanol in the primary conversion.Can lead to lower yields and the formation of colored by-products.[5]
This compound Base-catalyzed CyclizationEsterification of 2-KGA with methanol and an acid catalyst, followed by lactonization with a base (e.g., sodium bicarbonate, sodium methoxide).[5][6]High yields, with esterification yields reported at 96% and subsequent conversion to ascorbic acid also being efficient.[6]High conversion rates and yields.Requires an additional esterification step and the use of methanol and bases.

Experimental Protocols

The following are representative experimental protocols derived from established industrial processes for the conversion of 2-keto-L-gulonic acid and this compound to ascorbic acid.

Protocol 1: Esterification of 2-keto-L-gulonic acid to this compound

This protocol describes the formation of the methyl ester intermediate.

Materials:

  • Crude 2-keto-L-gulonic acid

  • Methanol

  • Sulfuric acid (97%)

Procedure:

  • A solution of crude 2-keto-L-gulonic acid in methanol is prepared in a reactor. For example, 153.7 g of 2-keto-L-gulonic acid (assaying at 78.6%) is dissolved in 665 g of methanol.[6]

  • The mixture is heated to 65°C with stirring until complete dissolution is achieved.[6]

  • A catalytic amount of 97% sulfuric acid (e.g., 1.2 g) is added to the solution.[6]

  • The reaction mixture is stirred for approximately 6 hours at 65°C to facilitate esterification.[6]

  • The resulting solution contains this compound, along with some unreacted 2-keto-L-gulonic acid and a small amount of ascorbic acid.[6] This solution can then be used directly in the subsequent lactonization step.

Protocol 2: Lactonization of this compound to L-ascorbic acid

This protocol outlines the conversion of the methyl ester to the final product.

Materials:

  • Solution of this compound in methanol (from Protocol 1)

  • Sodium bicarbonate

Procedure:

  • A solution containing this compound (e.g., 52 g) in methanol (e.g., 197.5 g) is heated to 65°C in a reactor with stirring.[6]

  • Sodium bicarbonate (e.g., 21 g) is added to the heated solution.[6]

  • The reaction is monitored by the evolution of carbon dioxide, which typically ceases after 2 to 3 hours, indicating the completion of the lactonization.[6]

  • The resulting mixture contains L-ascorbic acid, which can then be purified through crystallization.

Protocol 3: Direct Conversion of 2-keto-L-gulonic acid to L-ascorbic acid

This protocol describes the direct cyclization of 2-KGA.

Materials:

  • 2-keto-L-gulonic acid hydrate

  • Toluene (or another suitable organic solvent)

  • Anhydrous hydrogen chloride gas

Procedure:

  • A substantially anhydrous slurry of 2-keto-L-gulonic acid hydrate is formed in an organic solvent such as toluene.[7]

  • The slurry is heated to a reaction temperature, for example, 65°C.[8]

  • Anhydrous hydrogen chloride gas is bubbled through the stirred slurry for a period of several hours (e.g., 2.5 to 5 hours).[7][8]

  • Upon completion, the solvent is removed under reduced pressure.[7]

  • The resulting solid crude ascorbic acid is then collected and can be further purified. Yields greater than 90% have been reported for this method.[7]

Synthesis Pathway Visualizations

The following diagrams illustrate the chemical workflows for the production of ascorbic acid from its immediate precursors.

G cluster_reichstein Reichstein Process Final Steps KGA 2-keto-L-gulonic acid Esterification Esterification (Methanol, H+) KGA->Esterification Step 1 MKGA This compound Esterification->MKGA Lactonization_Base Lactonization (Base) MKGA->Lactonization_Base Step 2 Ascorbic_Acid_R L-ascorbic acid Lactonization_Base->Ascorbic_Acid_R G cluster_direct Direct Conversion Pathway KGA_direct 2-keto-L-gulonic acid Cyclization Aqueous Acid-Catalyzed Cyclization KGA_direct->Cyclization Ascorbic_Acid_D L-ascorbic acid Cyclization->Ascorbic_Acid_D

References

A Comparative Guide to Vitamin C Production: The Two-Step Fermentation/Methyl 2-keto-L-gulonate Pathway vs. Direct Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The industrial production of L-ascorbic acid (Vitamin C), a vital nutrient and pharmaceutical ingredient, has evolved significantly from the purely chemical synthesis of the early 20th century. Modern manufacturing predominantly relies on biotechnological methods, which offer improved sustainability and cost-effectiveness. This guide provides an objective comparison of the two primary contemporary approaches: the established two-step fermentation process, which culminates in a chemical conversion often involving a methyl 2-keto-L-gulonate intermediate, and the emerging direct one-step fermentation method. This comparison is supported by experimental data, detailed methodologies, and visual pathway representations to aid in understanding the intricacies of each process.

Overview of Production Pathways

The traditional method for industrial Vitamin C synthesis is the Reichstein process, a multistep procedure that combines chemical synthesis and a single microbial fermentation step.[1][2] An evolution of this is the two-step fermentation process, which has become the mainstream technology, particularly in China, the world's largest producer of Vitamin C.[3][4] This method replaces a chemical oxidation step with a second fermentation, making it more environmentally friendly.[1] The final step in both the Reichstein and two-step fermentation processes involves the chemical conversion of 2-keto-L-gulonic acid (2-KGA) to L-ascorbic acid. This conversion can proceed through the formation of a this compound ester followed by lactonization.[4]

In recent years, significant research has focused on developing a one-step direct fermentation process. This method aims to convert a simple sugar, such as glucose, directly into L-ascorbic acid using genetically engineered microorganisms, thereby simplifying the overall production chain and potentially reducing costs.[5][6]

Quantitative Performance Comparison

The following tables summarize key quantitative data from various studies to provide a clear comparison of the different Vitamin C production methods.

Table 1: Comparison of Overall Process Performance

ParameterReichstein ProcessTwo-Step FermentationDirect (One-Step) Fermentation
Overall Yield (from Glucose) ~60%[1]Up to 94.5%[1]81.3% (highest reported)[1]
Starting Substrate D-Glucose[1]D-Glucose or D-Sorbitol[2]D-Glucose[5]
Key Intermediate 2-keto-L-gulonic acid (2-KGA)[1]2-keto-L-gulonic acid (2-KGA)[7]L-ascorbic acid (direct)[5]
Downstream Processing Complexity High (multiple chemical steps, use of hazardous solvents)[1]Moderate (fewer chemical steps than Reichstein)[8]Potentially lower, but challenges with product stability and separation from broth exist[1]
Environmental Impact High (use of chemical oxidants and solvents)[1]Lower than Reichstein (replaces a chemical step with fermentation)[1]Lowest (aims to eliminate chemical conversion steps)[9]
Estimated Cost Highest~2/3 of Reichstein process cost[1]Potentially the lowest, but currently in development stages[6]

Table 2: Performance of Key Fermentation and Conversion Steps

Process StepSubstrateMicroorganism(s)ProductYield / TiterProductivity
Two-Step Fermentation: Step 1 D-SorbitolGluconobacter oxydansL-Sorbose~98%[1]17.7 g/L/h (fed-batch)[1]
Two-Step Fermentation: Step 2 L-SorboseKetogulonicigenium vulgare + Bacillus megaterium (co-culture)2-keto-L-gulonic acid (2-KGA)>97%[10]2.55 g/L/h (continuous)[11]
Chemical Conversion 2-keto-L-gulonic acid (2-KGA)Acid catalystL-ascorbic acid90-94%[12]Not Applicable
Direct Fermentation (One-Step) D-GlucoseEngineered Saccharomyces cerevisiaeL-ascorbic acid24.94 ± 1.16 mg/L (intracellular)[13]Not extensively reported at industrial scale
Direct Fermentation (One-Step) D-GlucoseEngineered Escherichia coliL-ascorbic acid1.53 mg/L[5]Not extensively reported at industrial scale

Experimental Protocols

Protocol 1: Two-Step Fermentation for 2-keto-L-gulonic Acid (2-KGA) Production

This protocol outlines the second fermentation step, converting L-sorbose to 2-KGA using a co-culture of Ketogulonicigenium vulgare and Bacillus megaterium.

1. Media Preparation:

  • Seed Medium for Co-culture: L-sorbose (20 g/L), corn steep liquor (15 g/L), yeast extract (10 g/L), urea (2 g/L), KH2PO4 (1 g/L), MgSO4·7H2O (0.2 g/L). Adjust pH to 7.0.

  • Fermentation Medium: L-sorbose (80-120 g/L), corn steep liquor (10 g/L), urea (12 g/L), KH2PO4 (1 g/L), MgSO4·7H2O (0.2 g/L), CaCO3 (5 g/L). Adjust pH to 7.0.

2. Inoculum Preparation:

  • Inoculate K. vulgare and B. megaterium into the seed medium.

  • Incubate at 30°C with shaking at 200 rpm for 24-48 hours until a dense culture is obtained.

3. Fermentation:

  • Inoculate the fermentation medium with the seed culture (10% v/v).

  • Maintain the temperature at 29-32°C.[14] A three-stage temperature control strategy can be employed for enhanced production: 32°C for the first 16 hours, then 29°C for the next 14 hours, and finally 35°C until the end of fermentation.[14]

  • Control the pH at 7.0 by adding CaCO3 or other suitable neutralizing agents.

  • Provide aeration and agitation to maintain dissolved oxygen levels.

  • Monitor the concentration of L-sorbose and 2-KGA using High-Performance Liquid Chromatography (HPLC).

  • The fermentation is typically carried out for 48-72 hours.[2]

4. Product Analysis (HPLC):

  • Use a C18 column with a mobile phase of dilute sulfuric acid (e.g., 0.005 M).

  • Detect at a UV wavelength of 210 nm.

  • Quantify 2-KGA by comparing the peak area with a standard curve.

Protocol 2: Direct Fermentation of Vitamin C using Engineered Saccharomyces cerevisiae

This protocol is based on the one-step production of L-ascorbic acid from D-glucose using a genetically modified strain of S. cerevisiae.[5][15]

1. Strain and Media:

  • Yeast Strain: Saccharomyces cerevisiae strain engineered with the Vitamin C biosynthesis pathway from Arabidopsis thaliana.[15]

  • Pre-culture Medium (YPD): Yeast extract (10 g/L), peptone (20 g/L), glucose (20 g/L).

  • Fermentation Medium (Synthetic Complete - SC): Glucose (20 g/L), yeast nitrogen base without amino acids (6.7 g/L), and appropriate amino acid supplements as required by the specific yeast strain.[15]

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered yeast strain into the YPD medium.

  • Grow overnight at 30°C with shaking at 220 rpm.

3. Fermentation:

  • Inoculate the SC fermentation medium with the overnight pre-culture to an initial OD600 of 0.1.

  • Incubate at 30°C with shaking at 150-220 rpm.[5]

  • Monitor cell growth (OD600) and intracellular Vitamin C concentration over time (e.g., 24, 48, 72, 96 hours).

4. Intracellular Vitamin C Extraction and Analysis:

  • Harvest yeast cells by centrifugation.

  • Wash the cells with distilled water.

  • Resuspend the cell pellet in an extraction buffer (e.g., metaphosphoric acid solution) to lyse the cells and stabilize the Vitamin C.

  • Centrifuge to remove cell debris.

  • Analyze the supernatant for L-ascorbic acid content using HPLC with a C18 column and a UV detector set at 245 nm. The mobile phase is typically an acidic aqueous solution.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed.

Two_Step_Fermentation cluster_step1 Step 1: Fermentation cluster_step2 Step 2: Fermentation cluster_conversion Chemical Conversion D_Sorbitol D-Sorbitol L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Gluconobacter oxydans L_Sorbose2 L-Sorbose Two_KGA 2-keto-L-gulonic acid (2-KGA) L_Sorbose2->Two_KGA K. vulgare + B. megaterium Two_KGA2 2-keto-L-gulonic acid (2-KGA) Me_2_KGA This compound Two_KGA2->Me_2_KGA Esterification (Acid, Methanol) Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Me_2_KGA->Ascorbic_Acid Lactonization (Base) Direct_Fermentation cluster_fermentation One-Step Fermentation D_Glucose D-Glucose Intermediates Multiple Enzymatic Steps (e.g., via L-galactose pathway) D_Glucose->Intermediates Engineered Microorganism (e.g., S. cerevisiae) Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Intermediates->Ascorbic_Acid Experimental_Workflow_Two_Step start Start media_prep Prepare Seed and Fermentation Media start->media_prep inoculum_prep Prepare Co-culture Inoculum (K. vulgare + B. megaterium) media_prep->inoculum_prep fermentation Inoculate and Run Fermentation (Control Temp, pH, Aeration) inoculum_prep->fermentation sampling Take Samples Periodically fermentation->sampling sampling->fermentation Continue Fermentation hplc_analysis Analyze 2-KGA Concentration by HPLC sampling->hplc_analysis data_analysis Analyze Data and Determine Yield/Productivity hplc_analysis->data_analysis end End data_analysis->end

References

Cross-Validation of Analytical Results for "Methyl 2-keto-L-gulonate" Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of Methyl 2-keto-L-gulonate, a key intermediate in the synthesis of Vitamin C. Recognizing the critical need for accurate and reliable purity assessment in pharmaceutical development, this document outlines and cross-validates three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols, comparative performance data, and workflow visualizations are presented to assist researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. This section provides a quantitative comparison of HPLC, qNMR, and GC-MS for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS) (after Silylation)
Principle Separation based on polarity and interaction with a stationary phase.Intrinsic quantitative measurement based on the relationship between signal intensity and the number of atomic nuclei.Separation of volatile derivatives based on boiling point and mass-to-charge ratio.
Accuracy (Recovery) 98.2% - 108.5%[1]Typically high, as it's a primary ratio method.80% - 98%[2]
Precision (RSD) < 2.4%[3]< 1%< 10%[4]
**Linearity (R²) **> 0.999[5]Not applicable (primary method)> 0.9[3]
Limit of Detection (LOD) 0.024 - 0.049 µg/mL[3]Analyte dependent, generally in the µg/mL range.0.1 - 1.3 µg/L[3]
Limit of Quantification (LOQ) 0.073 - 0.149 µg/mL[3]Analyte dependent, generally in the µg/mL range.0.3 - 4.2 µg/L[3]
Sample Preparation Simple dissolution and filtration.Dissolution in a deuterated solvent with an internal standard.Derivatization (silylation) is required.
Analysis Time 15 - 30 minutes per sample.5 - 15 minutes per sample.30 - 60 minutes per sample.
Specificity Good, can be affected by co-eluting impurities.Excellent, provides structural information.Excellent, mass spectrometric detection provides high specificity.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on established methods for the analysis of organic acids and related compounds.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 0.015 M Ammonium dihydrogen phosphate solution, with pH adjusted to 4.1 using phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the primary standard. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Data Interpretation:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • The purity of the sample is calculated by comparing the peak area of the analyte in the sample to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol outlines a general procedure for purity determination by qNMR using an internal standard.

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR data processing software.

2. Materials:

  • Deuterated Solvent: Deuterium oxide (D₂O) or other suitable deuterated solvent that dissolves the sample and internal standard.

  • Internal Standard: A high-purity certified reference material with a known chemical structure and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

3. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into a vial.

  • Accurately weigh a specific amount of the internal standard and add it to the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

    • A 90° pulse angle.

    • A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).

5. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Silylation

Due to the low volatility of this compound, derivatization is necessary for GC analysis. Silylation is a common technique for this purpose.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Data acquisition and processing software.

2. Derivatization (Silylation):

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and an anhydrous solvent like pyridine or acetonitrile.

  • Procedure:

    • Accurately weigh the this compound sample into a reaction vial.

    • Add the anhydrous solvent and the silylating reagent (e.g., BSTFA with TMCS).

    • Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 - 280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) at a controlled rate.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: A suitable mass range to detect the derivatized analyte and potential impurities.

4. Analysis and Data Interpretation:

  • Inject the derivatized sample into the GC-MS.

  • Identify the peak corresponding to the silylated this compound based on its retention time and mass spectrum.

  • Purity is typically determined by the area percentage of the main peak relative to the total area of all detected peaks. For more accurate quantification, an internal standard can be used.

Visualizing the Cross-Validation Workflow

To ensure the reliability and consistency of analytical results, a cross-validation workflow is essential. This involves comparing the results obtained from different analytical methods. The following diagram illustrates a logical workflow for the cross-validation of this compound purity analysis.

CrossValidationWorkflow Sample This compound Sample HPLC HPLC Analysis Sample->HPLC qNMR qNMR Analysis Sample->qNMR GCMS GC-MS Analysis (with Silylation) Sample->GCMS ResultsHPLC Purity Result (HPLC) HPLC->ResultsHPLC Results_qNMR Purity Result (qNMR) qNMR->Results_qNMR ResultsGCMS Purity Result (GC-MS) GCMS->ResultsGCMS Compare Compare Results ResultsHPLC->Compare Results_qNMR->Compare ResultsGCMS->Compare Consistent Results Consistent? Compare->Consistent Report Final Purity Report Consistent->Report Yes Investigate Investigate Discrepancies Consistent->Investigate No Reanalyze Re-analyze Samples Investigate->Reanalyze Reanalyze->HPLC Reanalyze->qNMR Reanalyze->GCMS

Caption: Cross-validation workflow for purity analysis.

Signaling Pathway of Analytical Method Selection

The choice of an analytical method is often guided by a series of considerations related to the sample, the required information, and available resources. The following diagram illustrates a decision-making pathway for selecting an appropriate method for purity analysis.

MethodSelectionPathway Start Start: Purity Analysis Required PrimaryMethod Primary Quantitative Method Needed? Start->PrimaryMethod Select_qNMR Select qNMR PrimaryMethod->Select_qNMR Yes HighThroughput High Throughput Screening? PrimaryMethod->HighThroughput No End Method Selected Select_qNMR->End SelectHPLC Select HPLC HighThroughput->SelectHPLC Yes VolatileImpurities Concerned about Volatile/ Semi-Volatile Impurities? HighThroughput->VolatileImpurities No SelectHPLC->End SelectGCMS Select GC-MS VolatileImpurities->SelectGCMS Yes RoutineQC Routine QC Analysis VolatileImpurities->RoutineQC No SelectGCMS->End RoutineQC->SelectHPLC

References

Literature review comparing different synthesis routes of Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Industrial Synthesis of Vitamin C

Vitamin C, or L-ascorbic acid, is a vital nutrient with widespread applications in the pharmaceutical, food, and cosmetic industries. Its industrial-scale production has evolved significantly since the first successful synthesis. Today, two primary methods dominate the global supply: the traditional Reichstein process and the more modern two-step fermentation method.[1][2] This guide provides a detailed comparison of these synthesis routes, offering experimental insights for researchers, scientists, and drug development professionals.

The Reichstein Process: A Historic Benchmark

Developed in the 1930s by Tadeusz Reichstein, this chemo-microbial process was the cornerstone of industrial Vitamin C production for decades.[3][4] It begins with D-glucose and involves a series of chemical conversions and a key microbial fermentation step.[3] Although robust and well-established, the process is known for being energy-intensive and reliant on chemical reagents.[1][4]

The overall transformation follows a multi-step pathway, starting with the hydrogenation of D-glucose to D-sorbitol.[3] This is followed by a crucial fermentation step using Acetobacter species to produce L-sorbose, which provides the correct stereochemistry for the final product.[3][5] Subsequent chemical steps involve protecting groups, oxidation, and finally, a ring-closing lactonization to yield L-ascorbic acid.[3]

G cluster_0 Chemical Synthesis cluster_1 Microbial Fermentation cluster_2 Chemical Synthesis Glucose D-Glucose Sorbitol D-Sorbitol Glucose->Sorbitol H₂ / Ni Catalyst High Temp & Pressure Sorbose L-Sorbose Sorbitol->Sorbose Acetobacter sp. pH 4-6, 30°C Diacetone_Sorbose Diacetone-L-sorbose Sorbose->Diacetone_Sorbose Acetone / Acid (Protection) KGA_intermediate Diprogulic Acid Diacetone_Sorbose->KGA_intermediate KMnO₄ Oxidation KGA 2-keto-L-gulonic acid (2-KGA) KGA_intermediate->KGA Water / Heat (Deprotection) VitaminC L-Ascorbic Acid (Vitamin C) KGA->VitaminC Lactonization (Acid Catalyst)

Experimental Protocol: Key Steps of the Reichstein Process
  • Hydrogenation of D-Glucose to D-Sorbitol: D-Glucose is hydrogenated using a nickel catalyst under high pressure (40–60 atm) and elevated temperature (approx. 120°C) to produce D-sorbitol.[1] The yield for this reduction step is typically near 100%.[6]

  • Fermentation of D-Sorbitol to L-Sorbose: D-sorbitol is subjected to microbial oxidation using Acetobacter species at a controlled pH of 4-6 and a temperature of 30°C.[3] This fermentation selectively oxidizes the hydroxyl group at the C5 position to yield L-sorbose.[5]

  • Acetal Protection: The four hydroxyl groups of L-sorbose are protected by forming an acetal with acetone in the presence of an acid catalyst to yield 2,3:4,6-diisopropylidene-α-L-sorbose (Diacetone-L-sorbose).[3]

  • Oxidation to 2-Keto-L-gulonic Acid (2-KGA): The protected sorbose is oxidized using an oxidizing agent like potassium permanganate (KMnO₄). This is followed by heating with water to remove the acetone protecting groups, yielding 2-KGA.[3] Modern variations may use a platinum catalyst for direct oxidation, avoiding the need for protecting groups.[3]

  • Lactonization to L-Ascorbic Acid: The final step is an acid-catalyzed intramolecular esterification (ring-closing or gamma lactonization) of 2-KGA, which removes a molecule of water to form L-ascorbic acid.[1][3] The product is then purified through crystallization.[7]

Two-Step Fermentation: The Greener Alternative

Developed as a more efficient and environmentally friendly alternative, the two-step fermentation process has become the mainstream technology for Vitamin C production, particularly in China.[1][8] This method reduces the number of harsh chemical steps by utilizing a co-culture of microorganisms to produce the key precursor, 2-keto-L-gulonic acid (2-KGA).[2][8]

The process still begins with the conversion of D-glucose to D-sorbitol, which is then fermented to L-sorbose, similar to the Reichstein process.[9] However, the subsequent conversion of L-sorbose to 2-KGA is achieved through a second fermentation step, which is a key distinction.[8] This second step often employs a symbiotic mixed culture of Ketogulonicigenium vulgare and a companion bacterium like Bacillus megaterium.[1][8] K. vulgare performs the conversion, but its growth and productivity are significantly enhanced by the presence of the companion strain.[10][11]

G cluster_0 Chemical Synthesis cluster_1 Step 1: Fermentation cluster_2 Step 2: Fermentation (Co-culture) cluster_3 Chemical Synthesis Glucose D-Glucose Sorbitol D-Sorbitol Glucose->Sorbitol H₂ / Ni Catalyst Sorbose L-Sorbose Sorbitol->Sorbose Gluconobacter oxydans KGA 2-keto-L-gulonic acid (2-KGA) Sorbose->KGA K. vulgare + Bacillus sp. VitaminC L-Ascorbic Acid (Vitamin C) KGA->VitaminC Lactonization (Acid Catalyst)

Experimental Protocol: Key Steps of Two-Step Fermentation
  • Sorbitol Production: This step is identical to the Reichstein process, where D-glucose is catalytically hydrogenated to D-sorbitol.

  • First Fermentation (L-Sorbose Production): D-sorbitol is converted to L-sorbose using a pure culture of microorganisms, typically Gluconobacter oxydans.[8]

  • Second Fermentation (2-KGA Production): L-sorbose is converted to 2-KGA. This is the core of the method, performed by a mixed culture of Ketogulonicigenium vulgare and a companion strain such as Bacillus megaterium.[1] The fermentation is carried out in a bioreactor with controlled aeration, temperature, and pH. The companion strain provides essential growth factors for K. vulgare, enhancing the yield of 2-KGA.[10]

  • Conversion to L-Ascorbic Acid: The resulting 2-KGA is recovered from the fermentation broth and then converted to L-ascorbic acid through an acid-catalyzed lactonization, identical to the final chemical step in the Reichstein process.[7]

Comparative Analysis

The choice between the Reichstein process and two-step fermentation involves a trade-off between established technology and modern efficiency. The two-step fermentation method is generally considered superior due to its higher overall yield, lower energy consumption, and reduced environmental impact.[9][12]

ParameterReichstein ProcessTwo-Step Fermentation Process
Starting Material D-GlucoseD-Glucose
Key Intermediates D-Sorbitol, L-Sorbose, Diacetone-L-sorboseD-Sorbitol, L-Sorbose
Core Conversion Chemical oxidation of protected L-sorboseMicrobial oxidation of L-sorbose
Microorganisms Used Acetobacter speciesGluconobacter oxydans, K. vulgare, Bacillus sp.
Overall Yield ~50-60%[5][7]Up to 80-95%[12][13]
Environmental Impact Higher energy use, use of chemical oxidants and solvents, more waste products.[4][14]Lower energy consumption, fewer toxic chemicals, considered more sustainable.[9][15]
Complexity Multiple chemical protection and deprotection steps.[3]Requires stable co-culturing of microorganisms.[10]
Cost Higher operating and capital costs.[9]Lower costs due to reduced energy and chemical usage.[12][15]

Conclusion

While the Reichstein process is a landmark in chemical engineering, the two-step fermentation method represents a significant advancement in the industrial production of Vitamin C.[1] Its advantages in yield, cost, and sustainability have made it the dominant manufacturing route.[12][15] Future research continues to focus on further optimizing fermentation processes and even exploring one-step fermentation pathways using genetically engineered microorganisms to make Vitamin C production even more efficient and environmentally benign.[3][16]

References

Performance of different bioreactor systems for 2-keto-L-gulonic acid production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different bioreactor systems for the production of 2-keto-L-gulonic acid (2-KGA), a key intermediate in the synthesis of Vitamin C. The information presented is supported by experimental data from various studies, offering insights into the efficacy of batch, fed-batch, semi-continuous, and continuous bioreactor operations.

Performance Comparison of Bioreactor Systems

The production of 2-KGA has been successfully demonstrated using various microbial systems and bioreactor configurations. The choice of system significantly impacts key performance indicators such as final product concentration, yield, and productivity. Below is a summary of quantitative data from different studies, showcasing the performance of various microorganisms in different bioreactor setups.

MicroorganismBioreactor SystemSubstrate2-KGA Titer (g/L)Yield (g/g)Productivity (g/L/h)Reference
Pseudomonas plecoglossicida JUIM01Fed-BatchGlucose205.670.9536.86[1]
Pseudomonas plecoglossicida JUIM01Two-Stage Semi-ContinuousRice Starch Hydrolyzate215.00.9888.95[2]
Pseudomonas fluorescens AR4Semi-ContinuousGlucose444.960.936.74[3]
Pseudomonas fluorescens AR4ContinuousCorn Starch Hydrolyzate135.920.9518.83[3]
Ketogulonicigenium vulgare & Bacillus megateriumBatch (Three-Stage Temp.)L-Sorbose92.91 ± 1.02-2.19 ± 0.19[4]
Ketogulonicigenium vulgare DSM 4025ContinuousL-Sorbose112.291.3% (molar conversion)3.90 - 4.80[5]
Ketogulonicigenium vulgare & Xanthomonas maltophiliaTwo-Stage ContinuousL-Sorbose118.590.1% (molar conversion)2.55[6][7]
Engineered Gluconobacter japonicusIntermittent Fed-BatchGlucose239.491.1% (glucose conversion)2.99[8][9]

Metabolic Pathways for 2-KGA Production

The biosynthesis of 2-KGA varies depending on the microorganism and the substrate utilized. Below are diagrammatic representations of the key metabolic pathways in Pseudomonas species from glucose and in Ketogulonicigenium vulgare from L-sorbose.

glucose_to_2KGA cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Glucose_peri Glucose Gluconate_peri Gluconate Glucose_peri->Gluconate_peri Glucose dehydrogenase (Gcd) Glucose_cyto Glucose Glucose_peri->Glucose_cyto ABC Transporter TwoKGA_peri 2-Ketogluconate Gluconate_peri->TwoKGA_peri Gluconate 2-dehydrogenase (Gad) Gluconate_cyto Gluconate Gluconate_peri->Gluconate_cyto GntP Transporter TwoKGA_cyto 2-Ketogluconate TwoKGA_peri->TwoKGA_cyto KguT Transporter G6P Glucose-6-P Glucose_cyto->G6P Glucokinase (Glk) SixPG 6-Phosphogluconate G6P->SixPG G6P dehydrogenase (Zwf) & 6-phosphogluconolactonase ED_pathway Entner-Doudoroff Pathway SixPG->ED_pathway Gluconate_cyto->SixPG Gluconokinase (GnuK) TwoK6PG 2-Keto-6-P- gluconate TwoKGA_cyto->TwoK6PG 2-Ketogluconate kinase (KguK) TwoK6PG->SixPG 2-Keto-6-P-gluconate reductase (KguD)

Fig. 1: Glucose to 2-KGA pathway in Pseudomonas.

lsorbose_to_2KGA LSorbose L-Sorbose LSorbosone L-Sorbosone LSorbose->LSorbosone L-Sorbose Dehydrogenase (SDH) or Sorbose/Sorbosone Dehydrogenase (SSDH) TwoKGA 2-Keto-L-gulonic acid LSorbosone->TwoKGA L-Sorbosone Dehydrogenase (SNDH) or Sorbose/Sorbosone Dehydrogenase (SSDH)

Fig. 2: L-Sorbose to 2-KGA pathway in K. vulgare.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline generalized experimental protocols for different bioreactor operations for 2-KGA production.

Media Preparation and Sterilization

A typical fermentation medium for 2-KGA production requires a carbon source, nitrogen source, minerals, and sometimes specific growth factors.

  • Media Composition:

    • For Pseudomonas sp.: A common medium contains glucose (as the carbon source), corn steep liquor, urea, KH₂PO₄, and MgSO₄·7H₂O.[1]

    • For K. vulgare co-cultures: The medium typically includes L-sorbose (as the carbon source), yeast extract, peptone, and various mineral salts.[10]

  • Preparation:

    • Weigh and dissolve all media components, except for heat-sensitive substances, in distilled water.

    • Adjust the pH to the desired level (typically between 6.0 and 8.0) using NaOH or HCl.

    • Dispense the medium into the bioreactor vessel.

  • Sterilization:

    • Sterilize the bioreactor containing the medium by autoclaving at 121°C for at least 15-20 minutes.[11][12][13][14] The duration may need to be extended for larger volumes to ensure complete sterilization.

    • Heat-sensitive components, such as certain vitamins or the carbon source (if prone to degradation), should be filter-sterilized and added to the cooled, sterile medium.

Inoculum Preparation

A healthy and active inoculum is critical for a successful fermentation.

  • Aseptically transfer a cryopreserved stock of the production strain(s) to a solid agar medium and incubate until colonies appear.

  • Inoculate a single colony into a shake flask containing the seed culture medium.

  • Incubate the seed culture on a rotary shaker at the optimal temperature and agitation speed for the specific microorganism until it reaches the mid-to-late exponential growth phase.

Bioreactor Operation

The operational strategy significantly influences the outcome of the fermentation.

In a batch process, all nutrients are provided at the beginning of the fermentation.[15][16][17]

  • Aseptically inoculate the sterilized fermentation medium in the bioreactor with the prepared seed culture (typically 5-10% v/v).

  • Maintain the desired temperature, pH, and dissolved oxygen (DO) levels throughout the fermentation. The pH is typically controlled by the automated addition of an acid or base. DO is controlled by adjusting the agitation speed and/or the aeration rate.

  • The fermentation is continued until the carbon source is depleted or product formation ceases.

This strategy involves the controlled addition of a concentrated nutrient feed to the bioreactor during the fermentation, which can lead to higher cell densities and product titers.[15][16][17][18]

  • Start the fermentation as a batch culture.

  • Once the initial carbon source is nearly consumed, begin feeding a concentrated solution of the carbon source (and potentially other nutrients) into the bioreactor.

  • The feeding rate can be constant, intermittent, or controlled based on a specific parameter such as the DO level (DO-stat) or the residual substrate concentration. For example, in an intermittent fed-batch process for 2-KGA production by engineered G. japonicus, glucose was fed in several steps when the initial glucose was depleted.[8][9]

In a continuous process, fresh medium is continuously added to the bioreactor while an equal volume of the culture broth is simultaneously removed.[15][16][17]

  • Initiate the fermentation as a batch culture to allow for initial cell growth.

  • Once a desired cell density is reached, start the continuous feed of fresh medium and the removal of the culture broth at the same rate. This rate is defined as the dilution rate (D).

  • The system is operated to achieve a steady state where cell density, substrate concentration, and product concentration remain constant over time. For continuous 2-KGA production by K. vulgare, a steady state was maintained for over 110 hours.[5]

Analytical Methods

Regular monitoring of key parameters is essential for process control and performance evaluation.

  • Cell Growth: Cell density is typically monitored by measuring the optical density (OD) at 600 nm using a spectrophotometer.

  • Substrate and Product Quantification: The concentrations of the substrate (e.g., glucose or L-sorbose) and the product (2-KGA) in the fermentation broth are commonly determined by High-Performance Liquid Chromatography (HPLC).[9] Samples are usually centrifuged to remove cells, and the supernatant is filtered before injection into the HPLC system.

  • pH and Dissolved Oxygen: These parameters are monitored in real-time using calibrated probes integrated into the bioreactor system.

Experimental Workflow

The general workflow for 2-KGA production in a bioreactor system involves several key stages, from the initial culture preparation to the final product analysis.

experimental_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis Media_Prep Media Preparation & Sterilization Bioreactor_Op Bioreactor Operation (Batch/Fed-Batch/Continuous) Media_Prep->Bioreactor_Op Inoculum_Prep Inoculum Preparation Inoculum_Prep->Bioreactor_Op Sampling Regular Sampling Bioreactor_Op->Sampling Analysis OD, HPLC Analysis (Substrate & Product) Sampling->Analysis

Fig. 3: General experimental workflow for 2-KGA production.

Conclusion

The selection of an appropriate bioreactor system for 2-KGA production is a critical decision that depends on the specific production goals, the microorganism used, and economic considerations. Fed-batch and continuous operations generally offer higher productivity and final product concentrations compared to simple batch processes.[15][17][19] However, they also require more complex control and monitoring systems. The data and protocols presented in this guide provide a foundation for researchers and professionals to select and optimize their bioreactor systems for efficient 2-KGA production. Further research focusing on direct comparative studies under standardized conditions would be invaluable for a more definitive assessment of the relative merits of each system.

References

"Methyl 2-keto-L-gulonate" stability comparison with 2-keto-L-gulonic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the synthesis of vital compounds like Vitamin C, the stability of intermediates is a critical factor influencing yield and purity. This guide provides an in-depth comparison of the stability of two key precursors: 2-keto-L-gulonic acid (2-KGA) and its derivative, Methyl 2-keto-L-gulonate. Understanding their relative stability under various conditions is paramount for optimizing manufacturing processes and ensuring the integrity of the final product.

Executive Summary

This guide presents a comparative analysis of the stability of 2-keto-L-gulonic acid and this compound. While direct quantitative comparative studies are not extensively available in public literature, this guide synthesizes known qualitative information and outlines a comprehensive experimental protocol for a head-to-head comparison. The primary takeaway is that this compound is notably unstable in acidic solutions due to hydrolysis of the ester group. 2-keto-L-gulonic acid, while generally more stable, is susceptible to degradation, particularly at elevated temperatures and under strongly acidic conditions, where it can convert to L-ascorbic acid (Vitamin C), which itself is prone to further oxidation.

Comparative Stability Profile

Based on available data, a qualitative comparison of the stability of the two compounds under different stress conditions is summarized below. It is important to note that these are general observations, and quantitative data would require direct experimental comparison as outlined in the subsequent sections.

Table 1: Qualitative Stability Comparison

Stress ConditionThis compound2-keto-L-gulonic acidRationale
Acidic Hydrolysis Unstable[1]Relatively StableThe methyl ester is susceptible to acid-catalyzed hydrolysis, reverting to the carboxylic acid and methanol.
Basic Hydrolysis UnstableRelatively StableEster hydrolysis is also catalyzed by bases, leading to the formation of the carboxylate salt.
Thermal Stress Potentially UnstableSusceptible to degradation, especially at elevated temperatures[2].2-KGA can undergo lactonization and decarboxylation at high temperatures. The ester may also be susceptible to thermal decomposition.
Oxidative Stress Likely SusceptibleSusceptibleBoth molecules possess hydroxyl groups that can be oxidized. 2-KGA's degradation is linked to the oxidative pathway of Vitamin C.
Photostability Data not availableData not availableSpecific photostability studies are not readily found in the literature.

Proposed Experimental Protocol for Comparative Stability Assessment

To generate robust, quantitative data for a direct comparison, a forced degradation study is recommended. This involves subjecting both compounds to a variety of stress conditions in a controlled manner and analyzing the degradation over time.

Materials and Analytical Method
  • Test Compounds: Pure samples of this compound and 2-keto-L-gulonic acid.

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), and HPLC-grade solvents.

  • Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compounds from their degradation products is crucial. Several HPLC methods have been reported for the analysis of 2-keto-L-gulonic acid.

Forced Degradation Conditions

Solutions of both compounds (e.g., 1 mg/mL) should be prepared and subjected to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Solutions and solid samples stored at 60°C.

  • Photostability: Exposure to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.

Samples should be withdrawn at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) and immediately analyzed by the validated HPLC method.

Data Analysis

The percentage of degradation for each compound under each condition will be calculated. The degradation kinetics (e.g., first-order or second-order) can be determined by plotting the concentration of the parent compound against time.

Key Degradation Pathways

Understanding the degradation pathways is essential for identifying potential impurities and optimizing storage and handling conditions.

2-keto-L-gulonic acid Degradation

The primary degradation pathway for 2-keto-L-gulonic acid involves its conversion to L-ascorbic acid, which is then oxidized to dehydroascorbic acid and further to 2,3-diketo-L-gulonic acid.

2_KGA_Degradation 2-keto-L-gulonic acid 2-keto-L-gulonic acid L-ascorbic acid L-ascorbic acid 2-keto-L-gulonic acid->L-ascorbic acid Lactonization Dehydroascorbic acid Dehydroascorbic acid L-ascorbic acid->Dehydroascorbic acid Oxidation 2,3-diketo-L-gulonic acid 2,3-diketo-L-gulonic acid Dehydroascorbic acid->2,3-diketo-L-gulonic acid Hydrolysis

Caption: Degradation pathway of 2-keto-L-gulonic acid.

This compound Degradation

The principal degradation route for this compound under acidic or basic conditions is hydrolysis of the ester bond to yield 2-keto-L-gulonic acid and methanol.

Methyl_2_KGA_Degradation This compound This compound 2-keto-L-gulonic acid 2-keto-L-gulonic acid This compound->2-keto-L-gulonic acid Hydrolysis Methanol Methanol This compound->Methanol

Caption: Primary degradation pathway of this compound.

Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative stability study.

Stability_Study_Workflow cluster_Preparation Preparation cluster_Stress_Testing Stress Testing cluster_Analysis Analysis Sample_Prep Prepare solutions of 2-KGA and Methyl 2-KGA Acid Acidic Hydrolysis Base Basic Hydrolysis Oxidation Oxidative Stress Thermal Thermal Stress Photo Photostability Method_Validation Validate stability-indicating HPLC method HPLC_Analysis Analyze by HPLC Method_Validation->HPLC_Analysis Sampling Withdraw samples at time points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Sampling->HPLC_Analysis Data_Processing Calculate % degradation and determine kinetics HPLC_Analysis->Data_Processing

Caption: Workflow for the comparative stability study.

Conclusion

The stability of 2-keto-L-gulonic acid and this compound is a critical consideration in synthetic processes. While qualitative information suggests that this compound is more susceptible to hydrolysis, a comprehensive forced degradation study is necessary to provide the quantitative data required for informed process development and optimization. The experimental protocol and analytical framework presented in this guide offer a robust approach to generating this vital comparative stability data. For researchers and drug development professionals, a thorough understanding of these stability profiles will ultimately lead to more efficient and reliable manufacturing of essential medicines.

References

Economic Analysis of Vitamin C Production: A Comparative Guide to the Two-Step Fermentation Process via Methyl 2-keto-L-gulonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Vitamin C (L-ascorbic acid) production methodologies, with a focus on the economic and technical viability of the two-step fermentation route involving the intermediate, Methyl 2-keto-L-gulonate.

The global demand for Vitamin C, a vital nutrient and key ingredient in pharmaceuticals, food and beverages, and cosmetics, has spurred the evolution of its manufacturing processes. While the traditional Reichstein process has long been the industry standard, the two-step fermentation method has emerged as a more cost-effective and environmentally sustainable alternative, particularly favored by manufacturers in China, which dominates the global market.[1][2][3] This guide provides a detailed economic and technical comparison of these methods, with a specific analysis of the pathway involving the esterification of 2-keto-L-gulonic acid (2-KLG) to this compound.

Comparative Economic Analysis

The two-step fermentation process presents significant economic advantages over the conventional Reichstein process. The primary benefits stem from reduced energy consumption, lower water usage, and the avoidance of hazardous chemical solvents like acetone.[1] This culminates in a substantial reduction in overall production costs, estimated to be around two-thirds of the Reichstein process.[1][4]

A conceptual design for a 500-tonne per year Vitamin C plant utilizing the two-step fermentation process estimates a total capital investment of approximately USD 52 million and an annual production cost of USD 43 million.[5] In contrast, the Reichstein process is characterized by higher capital and operating costs due to its multiple chemical steps and the need for more robust waste disposal infrastructure.[1][4]

Parameter Two-Step Fermentation Process Reichstein Process Key Considerations
Overall Production Cost Lower (approx. 2/3 of Reichstein)[1][4]HigherSignificant cost savings in the two-step process are a major driver for its adoption.
Capital Investment Lower[3]Higher[1]Reduced number of chemical reaction steps and simpler equipment needs contribute to lower initial investment for the two-step process.
Operating Costs
- Energy Consumption Lower[1]HigherThe fermentation steps in the two-step process are typically less energy-intensive than the chemical reactions in the Reichstein process.
- Raw Materials D-Sorbitol, L-Sorbose, Methanol, CatalystsD-Glucose, Acetone, Strong Acids/Bases, Metal CatalystsThe two-step process avoids the use of large quantities of hazardous and costly solvents like acetone.[1]
- Waste Disposal Lower[3]Higher[1]The reduction in hazardous chemical usage leads to lower environmental impact and reduced waste treatment costs.
Process Yields
- L-Sorbose from D-Sorbitol ~98%[1]60-95%[1]The initial fermentation step is highly efficient in both processes, but the two-step process often demonstrates higher consistency.
- 2-KLG from L-Sorbose ~97%[1]-This highly efficient fermentation step is a key advantage of the two-step process.
- Ascorbic Acid from 2-KLG High (via this compound)High (via chemical conversion)Yields for the final chemical conversion steps are comparable and can be high in both processes.
Environmental Impact More sustainable[2]Less sustainableReduced use of hazardous chemicals and lower energy consumption make the two-step process a greener alternative.[1][2]

Production Pathways: A Visual Comparison

The production of Vitamin C through both the traditional and modern methods involves a series of intricate steps. The following diagrams illustrate the key stages of the Reichstein process and the two-step fermentation process, including the pathway through this compound.

Reichstein_Process D_Glucose D-Glucose D_Sorbitol D-Sorbitol D_Glucose->D_Sorbitol Hydrogenation (Ni catalyst) L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Fermentation (Acetobacter sp.) Diacetone_L_Sorbose Diacetone-L-Sorbose L_Sorbose->Diacetone_L_Sorbose Acetonation (Acetone, H₂SO₄) Diacetone_2_KLG Diacetone-2-keto-L-gulonic Acid Diacetone_L_Sorbose->Diacetone_2_KLG Oxidation (KMnO₄) KLG 2-keto-L-gulonic Acid (2-KLG) Diacetone_2_KLG->KLG Hydrolysis Ascorbic_Acid L-Ascorbic Acid KLG->Ascorbic_Acid Lactonization (Acid catalyst)

Figure 1: The Reichstein Process for Vitamin C Production.

Two_Step_Fermentation D_Sorbitol D-Sorbitol L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose 1st Fermentation (Gluconobacter oxydans) KLG 2-keto-L-gulonic Acid (2-KLG) L_Sorbose->KLG 2nd Fermentation (Ketogulonicigenium vulgare & Bacillus megaterium) Methyl_2_KLG This compound KLG->Methyl_2_KLG Esterification (Methanol, Acid catalyst) Ascorbic_Acid L-Ascorbic Acid Methyl_2_KLG->Ascorbic_Acid Lactonization (Base catalyst)

Figure 2: The Two-Step Fermentation Process via this compound.

Experimental Protocols

For researchers seeking to replicate or optimize these processes, the following are generalized protocols for the key experimental stages.

Production of 2-keto-L-gulonic Acid (2-KLG) by Two-Step Fermentation

This process involves a co-culture of Ketogulonicigenium vulgare and a helper strain such as Bacillus megaterium.

1. First Fermentation: D-Sorbitol to L-Sorbose

  • Microorganism: Gluconobacter oxydans

  • Medium: A suitable medium containing D-sorbitol as the carbon source, yeast extract, and other essential nutrients.

  • Culture Conditions: Aerobic fermentation in a bioreactor with controlled temperature (typically 30-35°C) and pH (around 5.0-6.0). The fermentation is usually complete within 24-48 hours.

2. Second Fermentation: L-Sorbose to 2-KLG

  • Microorganisms: A mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium.

  • Medium: The fermentation broth from the first step, containing L-sorbose, is often used as the primary substrate. The medium is supplemented with corn steep liquor, urea, and inorganic salts.

  • Culture Conditions: The co-culture is maintained in a fermenter with vigorous aeration and agitation. The temperature is typically controlled between 28-32°C and the pH is maintained around 6.0-7.5. The fermentation can take 48-72 hours.[6]

Chemical Conversion of 2-KLG to L-Ascorbic Acid via this compound

This chemical synthesis involves two main steps: esterification and lactonization.

1. Esterification of 2-KLG to this compound

  • Reactants: 2-keto-L-gulonic acid and methanol.

  • Catalyst: An acid catalyst such as sulfuric acid or an acidic ion-exchange resin.

  • Procedure: 2-KLG is suspended in an excess of methanol. The acid catalyst is added, and the mixture is heated to reflux (typically around 65°C) with stirring for several hours. The progress of the reaction can be monitored by techniques like HPLC. Upon completion, the excess methanol can be removed under reduced pressure. The resulting this compound can be isolated by crystallization.[7]

2. Lactonization of this compound to L-Ascorbic Acid

  • Reactants: this compound and a base.

  • Catalyst: A base such as sodium methoxide or sodium bicarbonate in methanol.

  • Procedure: this compound is dissolved in a suitable solvent like methanol. A solution of the base catalyst is then added, and the mixture is stirred at a controlled temperature. The lactonization reaction proceeds to form the sodium salt of ascorbic acid (sodium ascorbate), which may precipitate from the solution. The crude sodium ascorbate is then collected and acidified with an acid (e.g., hydrochloric acid) to yield L-ascorbic acid. The final product is purified by recrystallization.[7]

Logical Workflow of Vitamin C Production Comparison

The decision-making process for selecting a Vitamin C production method involves evaluating several key factors, as illustrated in the following workflow diagram.

Production_Comparison_Workflow Start Select Vitamin C Production Method Economic_Factors Economic Factors Start->Economic_Factors Technical_Factors Technical Factors Start->Technical_Factors Environmental_Factors Environmental Factors Start->Environmental_Factors Reichstein Reichstein Process Economic_Factors->Reichstein Higher CAPEX & OPEX Two_Step Two-Step Fermentation Economic_Factors->Two_Step Lower CAPEX & OPEX Technical_Factors->Reichstein Established, high yield Technical_Factors->Two_Step High efficiency, simpler Environmental_Factors->Reichstein Hazardous waste Environmental_Factors->Two_Step Greener process Decision Optimal Production Method Reichstein->Decision Two_Step->Decision

Figure 3: Decision workflow for Vitamin C production method selection.

Conclusion

The two-step fermentation process for Vitamin C production, particularly the route involving this compound, offers a compelling economic and environmental advantage over the traditional Reichstein process.[1][2] The significant reduction in production costs, coupled with a more sustainable manufacturing footprint, positions this method as the preferred choice for large-scale industrial production.[3] For researchers and drug development professionals, understanding the nuances of these production pathways is crucial for process optimization, cost-effective sourcing of Vitamin C, and the development of novel and more efficient manufacturing technologies. The detailed protocols and comparative data provided in this guide serve as a valuable resource for navigating the complexities of Vitamin C synthesis.

References

Spectroscopic Scrutiny: A Comparative Analysis of Methyl 2-keto-L-gulonate and Its Synthetic Side Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and characterization of key intermediates are paramount. This guide provides a detailed spectroscopic comparison of Methyl 2-keto-L-gulonate, a crucial precursor in the industrial synthesis of Vitamin C (L-ascorbic acid), and its potential side products. By presenting key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and differentiation of these compounds, ensuring the integrity of the synthetic pathway.

This compound is synthesized via the esterification of 2-keto-L-gulonic acid. During this process, or in subsequent handling and storage, various side products can emerge. These can include unreacted starting material, isomers, and degradation products. Precise spectroscopic analysis is essential to monitor the reaction, assess product purity, and identify any contaminants that may affect the yield and quality of the final active pharmaceutical ingredient.

Comparative Spectroscopic Data

To aid in the rapid identification and differentiation of this compound from its common precursor and a potential degradation product, the following tables summarize their key spectroscopic features.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Data not available in searched literature. Expected signals would include a singlet for the methyl ester protons (~3.7 ppm) and multiplets for the carbohydrate backbone protons.Data not available in searched literature. Expected signals would include a carbonyl carbon for the keto group (~205-220 ppm), a carbonyl carbon for the ester group (~170 ppm), a methoxy carbon (~52 ppm), and signals for the carbohydrate backbone carbons.
2-keto-L-gulonic acid Data not available in searched literature. Expected signals would be similar to the methyl ester but lacking the methyl singlet.Data not available in searched literature. Expected signals would be similar to the methyl ester but lacking the methoxy signal.
L-Ascorbic acid 4.88 (d, H-1), 4.06 (m, H-2), 3.74 (m, H-3) in D₂O.[1]176.6 (C-1), 118.7 (C-2), 156.4 (C-3), 75.8 (C-4), 68.9 (C-5), 62.5 (C-6).

Table 2: FTIR and Mass Spectrometry Data

CompoundKey FTIR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
This compound Conforms to structure, but specific data is not readily available.[2] Expected peaks: ~3400 (O-H stretch), ~1750 (C=O stretch, ester), ~1730 (C=O stretch, ketone), ~1000-1200 (C-O stretch).Molecular Ion [M]⁺: 208.17. Fragmentation data not readily available.
2-keto-L-gulonic acid Data not available in searched literature. Expected peaks: ~3400 (broad, O-H stretch of alcohol and carboxylic acid), ~1730 (C=O stretch, ketone), ~1710 (C=O stretch, carboxylic acid).[M-H]⁻: 193.035.[3] GC-MS fragments: 217, 147, 133, 103, 89.[3]
L-Ascorbic acid ~3526, ~3410, ~3300 (O-H stretching), ~1754 (C=O lactone), ~1674 (C=C stretching).Molecular Ion [M]⁺: 176.12. Key fragments: 116, 85, 71, 43.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters and sample preparation may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples with minimal preparation.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample pellet (or apply the sample to the ATR crystal) in the spectrometer and record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies to elucidate the structure of the compound.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is vaporized and ionized by electron impact (EI).

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of this compound and its related compounds.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Esterification of 2-keto-L-gulonic acid Purification Purification of This compound Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep Obtain Sample NMR NMR (1H, 13C) Sample_Prep->NMR FTIR FTIR Sample_Prep->FTIR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Spectral Data Analysis (Peak Assignment, Fragmentation) NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Comparison Comparison with Reference Spectra and Side Product Data Data_Analysis->Comparison Purity_Assessment Purity Assessment & Impurity Identification Comparison->Purity_Assessment

Caption: Workflow for Spectroscopic Analysis.

Signaling Pathways and Logical Relationships

The characterization of this compound and its side products is a critical step in the quality control of Vitamin C production. The presence of impurities can indicate incomplete reactions, degradation, or the formation of undesired byproducts. The logical relationship for impurity identification is outlined below.

Impurity_Identification cluster_process Analytical Process start Analyze Sample Batch detect_impurity Detect Unknown Peak(s) in Spectra? start->detect_impurity identify_impurity Identify Impurity Structure (Database/Fragmentation) detect_impurity->identify_impurity Yes pass Batch Meets Purity Specs detect_impurity->pass No quantify_impurity Quantify Impurity Level identify_impurity->quantify_impurity assess_risk Assess Impact on Final Product Quality quantify_impurity->assess_risk assess_risk->pass Within Limit fail Investigate & Remediate assess_risk->fail Exceeds Limit

Caption: Logical Flow for Impurity Identification.

References

Safety Operating Guide

Navigating the Disposal of Methyl 2-keto-L-gulonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Methyl 2-keto-L-gulonate, a derivative of gulonic acid, requires careful handling and disposal. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a conservative approach aligned with general laboratory waste regulations is essential. This guide provides a step-by-step operational plan for the safe disposal of this compound, treating it as a non-halogenated organic chemical waste.

Immediate Safety and Handling Protocol

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound waste should be conducted within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure

  • Waste Characterization : The first step in proper disposal is to characterize the waste. This compound is an organic compound, specifically a ketone and an ester. In the absence of information to the contrary, it should be treated as a hazardous chemical waste. It is crucial to determine if the waste is mixed with any other substances, such as halogenated solvents, heavy metals, or reactive chemicals, as this will affect the disposal route.

  • Segregation : Segregate the this compound waste from other waste streams.[1] Specifically, it should be collected in a designated container for non-halogenated organic solvents.[2] Do not mix it with halogenated solvents, acidic or basic waste, or any other incompatible materials.[3]

  • Container Selection : Use a compatible, leak-proof container for waste collection.[1][3][4] High-density polyethylene (HDPE) or glass containers are generally suitable for organic solvents.[4] The container must have a secure, tightly fitting cap to prevent the release of vapors.[3][4]

  • Labeling : The waste container must be clearly and accurately labeled.[1][5] The label should include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3] It is also good practice to include the date when the waste was first added to the container.[4]

  • Accumulation and Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6][7] The SAA should be a secondary containment area to prevent spills from spreading. Keep the container closed at all times except when adding waste.[3][6][7]

  • Arrange for Pickup and Disposal : Once the container is full or has been in storage for a period approaching the regulatory limit (often 90 days for large quantity generators), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5][8] Never dispose of this compound down the drain or in the regular trash.[7][9]

  • Documentation : Maintain a log of the chemical waste generated, including the name of the chemical, quantity, and date of disposal. This documentation is crucial for regulatory compliance.[1]

Quantitative Data for Hazardous Waste Accumulation

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA).

ParameterLimitRegulatory Context
Maximum Volume in SAA 55 gallonsFor all hazardous waste combined in a single Satellite Accumulation Area.[5][6][7]
Acutely Toxic Waste (P-list) Limit in SAA 1 quart of liquid or 1 kg of solidFor acutely toxic wastes, a much lower accumulation limit applies.[6][7]
Generator Status Threshold (VSQG) < 100 kg (220 lbs) per monthVery Small Quantity Generators have less stringent storage time limits.[5]
Generator Status Threshold (SQG) 100 kg to 1000 kg per monthSmall Quantity Generators have specific storage time and quantity limits.[5]
Generator Status Threshold (LQG) > 1000 kg per monthLarge Quantity Generators are subject to the most stringent regulations.[5]

Experimental Protocols

While this document focuses on disposal, any experimental protocol generating this compound waste should incorporate the above disposal steps into its standard operating procedure (SOP). The SOP should explicitly state that all waste from the procedure must be collected as non-halogenated hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Disposal Workflow A Start: this compound Waste Generated B Is the waste mixed with other chemicals? A->B C Characterize and Segregate based on all components B->C Yes D Segregate as Non-Halogenated Organic Waste B->D No E Select Compatible Container (e.g., HDPE, Glass) C->E D->E F Label Container: 'Hazardous Waste' Chemical Name Concentration E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Is container full or approaching storage limit? G->H H->G No I Arrange for pickup by EHS or Licensed Contractor H->I Yes J Document Waste for Compliance Records I->J K End: Proper Disposal J->K

Caption: Disposal workflow for this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal procedures and the relevant Safety Data Sheets for all chemicals involved. Your Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance with all local, state, and federal regulations.

References

Personal protective equipment for handling Methyl 2-keto-L-gulonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate, essential safety and logistical information for the handling of Methyl 2-keto-L-gulonate, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans.

Personal Protective Equipment (PPE) Summary

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from the closely related compound, 2-Keto-L-gulonic acid, indicates that it is irritating to the eyes, respiratory system, and skin.[1] Therefore, a cautious approach with comprehensive PPE is required.

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves prior to use. Follow manufacturer's specifications for breakthrough time and permeability.
Skin and Body Protection Laboratory coat, long-sleeved clothing. A chemical-resistant apron may be necessary for larger quantities.Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Effective dust mask or respirator.Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate, dust is generated, or if exposure limits are exceeded.[1]

Experimental Protocol: Safe Handling and Disposal

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

2. Pre-Handling Preparations:

  • Read and understand the Safety Data Sheet (SDS) for any closely related compounds like 2-Keto-L-gulonic acid.

  • Inspect all PPE for integrity before use.

3. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[1][3]

  • Minimize dust generation and accumulation.[1]

  • Weigh the compound in a ventilated enclosure or fume hood.

  • Keep the container tightly closed when not in use.[1][4]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

4. First Aid Measures:

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical advice if you feel unwell.[3][4]

  • In case of skin contact: Take off all contaminated clothing immediately. Rinse the skin well with water. If skin irritation occurs, get medical advice.[1][3][4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Get medical aid.[1]

5. Disposal Plan:

  • Waste Classification: Unused this compound should be considered chemical waste.

  • Containerization: Collect waste material in a clearly labeled, sealed container.[4]

  • Disposal Method: Disposal should be in accordance with local and national regulations. Entrust disposal to a licensed waste disposal company.[3] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]

  • Contaminated PPE: Used gloves, lab coats, and other disposable protective equipment should be collected in a designated waste container and disposed of as chemical waste.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

start Start: Prepare to Handle This compound assess_hazards 1. Assess Hazards (Review SDS of related compounds) start->assess_hazards select_ppe 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess_hazards->select_ppe engineering_controls 3. Verify Engineering Controls (Fume Hood, Eyewash Station) select_ppe->engineering_controls handling 4. Safe Handling Procedure (Avoid dust, contact, and ingestion) engineering_controls->handling spill_exposure Spill or Exposure Occurs? handling->spill_exposure first_aid 5a. Administer First Aid & Seek Medical Attention spill_exposure->first_aid Yes waste_disposal 6. Waste Disposal (Segregate contaminated materials) spill_exposure->waste_disposal No decontaminate 5b. Decontaminate Area & Report Incident first_aid->decontaminate decontaminate->handling end End: Procedure Complete waste_disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.